Product packaging for 3,3-Diethoxypropanenitrile(Cat. No.:CAS No. 2032-34-0)

3,3-Diethoxypropanenitrile

Cat. No.: B144306
CAS No.: 2032-34-0
M. Wt: 143.18 g/mol
InChI Key: WBOXEOCWOCJQNK-UHFFFAOYSA-N
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Description

3,3-Diethoxypropanenitrile ( 2032-34-0) is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is also known as cyanoacetaldehyde diethyl acetal . Key physical properties include a density of 1.0±0.1 g/cm³ and a boiling point of approximately 235°C at atmospheric pressure . It has a flash point of around 84°C, classifying it as a combustible liquid . This compound is characterized by the presence of both nitrile and diethoxy functional groups, making it a potential building block in organic synthesis. While specific research applications for this exact compound are not detailed in the available public sources, structurally similar acetals are often used as intermediates in the preparation of more complex molecules, such as in the synthesis of heterocyclic compounds . From a safety perspective, this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Proper personal protective equipment should be worn when handling this substance. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B144306 3,3-Diethoxypropanenitrile CAS No. 2032-34-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-diethoxypropanenitrile
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InChI

InChI=1S/C7H13NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOXEOCWOCJQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70174207
Record name 3,3-Diethoxypropiononitrile
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2032-34-0
Record name 3,3-Diethoxypropionitrile
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Record name 3,3-Diethoxypropiononitrile
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Record name 3,3-Diethoxypropiononitrile
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Record name 3,3-diethoxypropiononitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3,3-Diethoxypropanenitrile (CAS 2032-34-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethoxypropanenitrile, identified by CAS number 2032-34-0, is a versatile organic compound widely utilized as a key intermediate in advanced organic and pharmaceutical synthesis.[1][2] Also known by synonyms such as cyanacetaldehyde diethyl acetal (B89532), its unique structure, featuring a nitrile group and a diethyl acetal, makes it a valuable building block for a variety of complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and critical safety information tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically a clear, colorless to pale yellow liquid.[4] It is stable under normal conditions but may decompose at extreme temperatures or in the presence of strong acids or bases.[1] It has limited solubility in water but is highly soluble in common organic solvents like ethanol (B145695) and ether.[1][3]

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2032-34-0[5]
Molecular Formula C₇H₁₃NO₂[1][6][7]
Molecular Weight 143.18 g/mol [1][7]
Appearance Clear colorless to pale yellow oil/liquid[4]
Density 0.954 g/mL at 25 °C[1][4]
Boiling Point 91-93 °C at 11 mmHg97 °C at 20 mmHg176-178 °C at 760 mmHg[1][4][5][3]
Melting Point 82-84 °C[4][6]
Flash Point 84 °C (183.2 °F) - closed cup[4]
Refractive Index n20/D 1.415[1][4]
Solubility 32 g/L in water; Soluble in ethanol, ether[1][3][4]

Spectroscopic Data

Detailed analytical data is crucial for compound verification and characterization. Spectroscopic data for this compound is publicly available through various databases.

Table 2: Availability of Spectroscopic Data

Data TypeAvailability / SourceReference(s)
¹³C NMR Available (Solvent: CDCl₃) / SpectraBase[8]
Mass Spectrum (GC) Available / SpectraBase[9]
FTIR / Raman Available / SpectraBase[9]

Synthesis Protocols

While several methods exist for the synthesis of this compound, a detailed and scalable method is disclosed in Chinese patent CN102295578A.[10] This approach avoids the high costs and harsh conditions of previous methods.[11]

Detailed Experimental Protocol (Adapted from CN102295578A)

This synthetic method involves a two-stage process: a pressure reaction to form a key intermediate, followed by an acetal reaction.[10][11]

Step A: Pressure Reaction to form 3-hydroxy vinyl cyanide metal-salt

  • Charge a stainless steel pressure reactor with acetonitrile (B52724) (raw material), a non-polar solvent (e.g., xylene), a C₁-C₄ alcohol alkali metal salt (e.g., sodium ethoxide), and a C₁-C₃ alcohol (e.g., ethanol) as a catalyst. The weight ratio of acetonitrile to the alkali metal salt should be 1:1.2-2.5, and the ratio of acetonitrile to the alcohol catalyst should be 1:2-5.[10]

  • Seal the reactor and heat to a reaction temperature of 50-100 °C.[10]

  • Pressurize the reactor with carbon monoxide (CO) gas to an operating pressure of 0.3-1.5 MPa.[10][11]

  • Maintain the reaction for 5-10 hours.[10]

  • After the reaction is complete, cool the reactor and isolate the resulting 3-hydroxy vinyl cyanide metal-salt intermediate.[10]

Step B: Acetal Reaction

  • Prepare a solution of acidic alcohol by adding a catalyst, such as concentrated sulfuric acid, to ethanol. The amount of acidic alcohol should be 5-10 times the weight of the initial acetonitrile.[10]

  • Add the 3-hydroxy vinyl cyanide metal-salt intermediate from Step A to the acidic alcohol solution.

  • Allow the acetalization reaction to proceed to completion.

Step C: Post-Reaction Processing and Purification

  • To the final reaction mixture, add a non-polar solvent (e.g., toluene) as an extraction solvent.[10]

  • Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the upper organic phase.[10]

  • Re-extract the lower aqueous layer twice more with the non-polar solvent.[10]

  • Combine all organic phases and wash with a sodium bicarbonate solution.[10]

  • Isolate the final product, this compound, via vacuum distillation.[10]

This method offers high yield, low cost, and enhanced safety due to the lower CO pressure required.[11]

G Synthesis Workflow of this compound cluster_reactants Raw Materials cluster_stepB Acetalization Acetonitrile Acetonitrile StepA Step A: Pressure Reaction (50-100°C, 0.3-1.5 MPa) Acetonitrile->StepA CO Carbon Monoxide (CO) CO->StepA NaOEt Sodium Ethoxide NaOEt->StepA EtOH_cat Ethanol (Catalyst) EtOH_cat->StepA Solvent1 Non-polar Solvent (e.g., Xylene) Solvent1->StepA Intermediate 3-Hydroxy Vinyl Cyanide Sodium Salt StepA->Intermediate StepB Step B: Acetal Reaction Intermediate->StepB AcidicEtOH Acidic Ethanol (H₂SO₄/EtOH) AcidicEtOH->StepB Purification Extraction & Vacuum Distillation StepB->Purification Product This compound Purification->Product

Synthesis Workflow of this compound

Chemical Reactivity and Applications in Drug Development

This compound serves as a versatile precursor for numerous biologically active compounds.[1] Its functional groups can participate in a wide range of organic reactions.

Role in p38α Mitogen-Activated Protein (MAP) Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of inhibitors for p38α MAP kinase.[1] These inhibitors are of considerable interest as therapeutic agents for treating inflammatory diseases.[12] The compound acts as a critical starting material for constructing the complex heterocyclic scaffolds, such as phthalazine (B143731) or pyrimidine-based cores, which are common in p38α inhibitors.[12][13] The development of potent and selective p38α inhibitors is an active area of research in drug discovery.[14][15]

G Role in p38α MAPK Inhibitor Drug Development Start This compound (Building Block) Synth Multi-Step Heterocyclic Scaffold Synthesis Start->Synth Utilized in API p38α MAP Kinase Inhibitor (API) Synth->API Leads to Target Target: p38α MAPK API->Target Inhibits Disease Therapeutic Application: Treatment of Inflammatory Diseases Target->Disease Implicated in

Logical pathway for p38α MAPK inhibitor development.
Other Key Synthetic Applications

Beyond kinase inhibitors, this compound is a precursor for other important molecules:

  • Pyridines: It is used to synthesize 2-(2,2-diethoxy-ethyl)-pyridine through a photocatalyzed [2+2+2]-cycloaddition reaction with acetylene.

  • Cyanomalondialdehyde: It serves as a starting material for the preparation of cyanomalondialdehyde, another versatile synthetic intermediate.[1]

  • Cytosine: The compound can react with urea (B33335) in refluxing butanolic sodium butoxide to produce cytosine, a fundamental nucleobase.[16]

  • General Reactivity: It can function as both a nucleophile and an electrophile, enabling its use in Mannich reactions, Michael additions, and Grignard reactions.[3]

G Key Synthetic Transformations Core This compound Pyridine 2-(2,2-diethoxy-ethyl)-pyridine Core->Pyridine [2+2+2] Cycloaddition (with Acetylene) CMD Cyanomalondialdehyde Core->CMD Preparation Route Cytosine Cytosine Core->Cytosine Reaction with Urea Other Products from Mannich, Michael, Grignard Reactions Core->Other General Reactivity

Overview of the synthetic utility of the core compound.

Safety and Handling

Proper handling of this compound is essential in a laboratory and manufacturing setting. The compound is classified as an irritant.

Table 3: GHS Hazard and Safety Information

CategoryInformationReference(s)
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338
Personal ProtectiveEquipment (PPE) Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter.
Storage Store in a cool (2-8°C), dry, well-ventilated place in an inert atmosphere. Keep away from heat, sparks, and open flames.[4][17]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[3][18]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn to avoid skin, eye, and respiratory exposure.[1][17]

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and organic synthesis sectors. Its well-defined physical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers and drug developers. Its crucial role in the synthesis of p38α MAP kinase inhibitors highlights its importance in the creation of novel therapeutics. Adherence to strict safety protocols is mandatory to ensure its safe and effective use in advancing chemical and pharmaceutical innovation.

References

In-Depth Technical Guide: 3,3-Diethoxypropanenitrile (C₇H₁₃NO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Diethoxypropanenitrile (CAS No. 2032-34-0), a versatile chemical intermediate. The document details its physicochemical and spectroscopic properties, safety information, synthesis protocols, and key applications, particularly in the realm of pharmaceutical development.

Physicochemical and Spectroscopic Data

This compound is a clear yellow to brownish liquid.[1] Its key physical and spectroscopic properties are summarized below for easy reference.

Physicochemical Properties

A compilation of the physical characteristics of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular FormulaC₇H₁₃NO₂[1]
Molecular Weight143.18 g/mol [1]
Boiling Point91-93 °C at 11 mmHg[1]
Melting Point82-84 °C[1]
Density0.954 g/mL at 25 °C[1]
Refractive Index (n₂₀/D)1.415[1]
Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search resultsCH₃ (ethoxy)
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search resultsCH₂ (ethoxy)
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search resultsCH₂ (cyanoethyl)
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search resultsCH (acetal)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search resultsCH₃ (ethoxy)
Data not explicitly found in search resultsCH₂ (ethoxy)
Data not explicitly found in search resultsCH₂ (cyanoethyl)
Data not explicitly found in search resultsCH (acetal)
Data not explicitly found in search resultsCN (nitrile)

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~2975-2850C-H stretch (alkane)
~2250C≡N stretch (nitrile)
~1120-1050C-O stretch (ether/acetal)

MS (Mass Spectrometry) Data

m/zFragmentation
143[M]⁺ (Molecular Ion)
Data not explicitly found in search resultsLoss of ethoxy group (-OCH₂CH₃)
Data not explicitly found in search resultsLoss of cyanoethyl group (-CH₂CH₂CN)

Safety Information

This compound is classified as an irritant. Proper handling and personal protective equipment are essential to ensure laboratory safety.

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement
Skin Irritant, Eye Irritant, Respiratory IrritantGHS07 (Exclamation Mark)H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its successful preparation in a laboratory setting. Two common synthesis routes are outlined below.

Synthesis from Bromoacetaldehyde (B98955) Diethyl Acetal (B89532)

This method involves the nucleophilic substitution of bromide with cyanide.

Experimental Workflow:

Synthesis_from_Bromoacetaldehyde reagents Bromoacetaldehyde diethyl acetal Sodium Cyanide Dimethylformamide (DMF) reaction Reaction Mixture Stir at specified temperature reagents->reaction workup Aqueous Work-up (e.g., addition of water) reaction->workup extraction Extraction with organic solvent (e.g., ether) workup->extraction drying Drying of organic layer (e.g., with MgSO₄) extraction->drying purification Purification (e.g., distillation) drying->purification product This compound purification->product

Caption: Synthesis of this compound from bromoacetaldehyde diethyl acetal.

Detailed Protocol:

A detailed experimental protocol for this synthesis is not available in the provided search results. A general procedure would involve dissolving bromoacetaldehyde diethyl acetal in a suitable solvent such as dimethylformamide (DMF), followed by the addition of sodium cyanide. The reaction mixture would be heated and stirred for a specific duration. After cooling, the mixture would be poured into water and extracted with an organic solvent like diethyl ether. The combined organic layers would then be washed, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent removed under reduced pressure. The final product would be purified by distillation.

Synthesis via Acetalization and Carbonylation

A patented method describes the synthesis from acetonitrile, carbon monoxide, and an alcohol alkali metal salt.[2][3]

Experimental Workflow:

Synthesis_from_Acetonitrile reactants Acetonitrile Carbon Monoxide Alcohol Alkali Metal Salt pressure_reaction Pressure Reaction (Catalyst, Solvent) reactants->pressure_reaction intermediate Intermediate pressure_reaction->intermediate acetal_reaction Acetal Reaction (Acidic Alcohol) intermediate->acetal_reaction post_processing Post-processing Separation acetal_reaction->post_processing final_product This compound post_processing->final_product

Caption: Synthesis of this compound via a patented carbonylation and acetalization route.

Detailed Protocol:

This patented method involves a pressure reaction of acetonitrile, carbon monoxide, and a C1-C4 alcohol alkali metal salt in the presence of a C1-C3 alcohol catalyst and a non-polar solvent. This is followed by an acetal reaction in acidic alcohol and subsequent post-processing and separation to yield this compound.[2][3] Specific quantities and detailed workup procedures are proprietary to the patent.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitors

A significant application of this compound is its use as an intermediate in the preparation of inhibitors for p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is implicated in inflammatory responses, making its inhibitors promising therapeutic agents for inflammatory diseases.

p38 MAPK Signaling Pathway:

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli and cytokines, leading to a variety of cellular responses, including inflammation.

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Stimuli->MAPKKK activate MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK phosphorylate p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylate Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases phosphorylate Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylate Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Downstream_Kinases->Inflammatory_Response Transcription_Factors->Inflammatory_Response

Caption: Simplified overview of the p38 MAPK signaling pathway leading to an inflammatory response.

Other Synthetic Applications

Beyond its role in p38 MAPK inhibitor synthesis, this compound is utilized in various other organic transformations:

  • Synthesis of 2-(2,2-diethoxy-ethyl)-pyridine: It participates in [2+2+2]-cycloaddition reactions.[1]

  • Production of cyanomalondialdehyde: It serves as a precursor for this important synthetic intermediate.[1]

  • General Organic Synthesis: It can act as both a nucleophile and an electrophile in reactions such as the Mannich reaction, Michael addition, and Grignard reaction.[4] It is also used in the preparation of esters and amides.[4]

References

Technical Guide: Physical Properties of 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the core physical properties of 3,3-Diethoxypropanenitrile (CAS No. 2032-34-0), a versatile intermediate in organic synthesis. It includes a detailed summary of its physical characteristics, standardized experimental protocols for their determination, and a visualization of a key synthetic pathway.

Core Physical Properties

This compound, also known as cyanacetaldehyde diethyl acetal, is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its physical state is typically a colorless to pale yellow or brownish liquid with a pungent odor.[1][2] A thorough understanding of its physical properties is essential for its effective use in research and development.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. Data has been compiled from multiple sources, and where discrepancies exist, the most frequently cited values are presented.

PropertyValue
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Appearance Colorless to pale yellow liquid
Odor Pungent
Boiling Point 91-93 °C at 11 mmHg[2][3][4][5] 176-178 °C at 760 mmHg (Standard Pressure)[1] 97 °C at 20 mmHg[6]
Density 0.954 g/mL at 25 °C[2][3][4][5]
Refractive Index (n_D) 1.415 at 20 °C[2][3][4][5]
Solubility Soluble in organic solvents (e.g., ethanol (B145695), ether)[1][2]. Limited solubility in water (32 g/L)[3][7].
Flash Point 84 °C (183.2 °F) - closed cup[4][7][8]
Vapor Pressure 0.0508 mmHg at 25 °C[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is common.

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 250 °C)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat-stable mineral oil or silicone oil

  • Heating source (e.g., Bunsen burner or hot plate)

  • Stand and clamp

Procedure:

  • Add a small amount (1-2 mL) of this compound to the small test tube.

  • Place the capillary tube into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Place the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the test tube.

  • Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating.[4]

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • When a continuous and rapid stream of bubbles emerges from the capillary tube, remove the heat source.

  • The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8] This temperature is recorded.

  • For accuracy, the procedure should be repeated, and the atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance. Modern digital density meters provide rapid and accurate measurements based on the oscillating U-tube principle (ASTM D4052).[2][6][9]

Apparatus:

  • Digital Density Meter with an oscillating U-tube cell

  • Syringe for sample injection

  • Thermostatic control for the measurement cell

  • Deionized water and a suitable organic solvent (e.g., ethanol) for cleaning

Procedure:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 25 °C).

  • Cleaning and Drying: Ensure the U-tube measuring cell is clean and completely dry. Rinse with a suitable solvent followed by dry air.

  • Sample Introduction: Set the measurement cell to the desired temperature (e.g., 25 °C). Inject the this compound sample into the cell using a syringe, ensuring no air bubbles are present. The absence of bubbles is critical for an accurate reading.[6]

  • Measurement: Allow the sample to thermally equilibrate. The instrument measures the oscillation period of the U-tube, which changes based on the mass (and therefore density) of the sample.

  • Data Recording: The instrument automatically calculates and displays the density, typically in g/cm³ (equivalent to g/mL).[9] Record the density and the measurement temperature.

  • Cleaning: After measurement, flush the cell with an appropriate solvent to remove the sample, followed by a final rinse and drying.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using a refractometer, most commonly an Abbe refractometer.[5][7]

Apparatus:

  • Abbe Refractometer

  • Monochromatic light source (typically a sodium D-line source, λ = 589 nm)

  • Constant temperature water bath to circulate water through the refractometer prisms

  • Dropper or pipette

  • Soft lens tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

  • Setup and Calibration: Turn on the light source and the circulating water bath to bring the refractometer prisms to a constant temperature (e.g., 20 °C). Calibrate the instrument using a standard sample with a known refractive index, such as distilled water (n_D at 20 °C = 1.3330).[10]

  • Sample Application: Open the hinged prisms of the refractometer. Using a clean dropper, place 1-2 drops of this compound onto the surface of the lower measuring prism. Do not touch the prism with the dropper.[10]

  • Measurement: Gently close the prisms. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

  • Sharpening the Boundary: Adjust the compensator dial to eliminate any color fringe at the boundary, making the dividing line sharp and achromatic.

  • Reading: Turn the fine adjustment knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.

  • Press the switch to illuminate the scale and read the refractive index value directly from the instrument's internal scale.[5]

  • Cleaning: After the measurement, open the prisms and gently wipe the sample off both prism surfaces using a soft tissue moistened with a suitable solvent.

Determination of Solubility

Solubility tests provide qualitative information about the polarity and functional groups present in a molecule.

Apparatus:

  • Small test tubes

  • Graduated pipette or dropper

  • Vortex mixer or stirring rod

  • Solvents: Deionized water, ethanol, diethyl ether

Procedure (Qualitative):

  • Add approximately 0.2 mL (a few drops) of this compound to a small, clean test tube.

  • Add 3 mL of the chosen solvent (e.g., deionized water) in portions, shaking or vortexing the mixture after each addition.[11]

  • Observe if the compound dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3 parts solute to 100 parts solvent.

  • Record the substance as soluble, partially soluble, or insoluble in the tested solvent.

  • Repeat the procedure with other solvents, such as ethanol and diethyl ether, using a clean test tube for each test.

Visualization of Experimental Workflow

The following diagram illustrates a key experimental workflow: the synthesis of this compound as described in patent CN102295578A.[12] This process involves a pressure reaction followed by an acetalization step.

Synthesis_Workflow cluster_reactants Initial Reactants cluster_acetalization Acetalization Acetonitrile Acetonitrile Reactor Pressure Reactor (0.3-1.5 MPa, 50-100 °C) Acetonitrile->Reactor CO Carbon Monoxide (CO) CO->Reactor NaOEt Sodium Ethoxide NaOEt->Reactor EtOH_cat Ethanol (Catalyst) EtOH_cat->Reactor Intermediate 3-Hydroxyacrylonitrile Sodium Salt Reactor->Intermediate Pressure Reaction Acetal_Reactor Reaction Vessel Intermediate->Acetal_Reactor AcidicEtOH Acidic Ethanol (H₂SO₄ catalyst) AcidicEtOH->Acetal_Reactor Product This compound Acetal_Reactor->Product Acetal Formation

Caption: Synthesis workflow for this compound.

References

3,3-Diethoxypropanenitrile boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Diethoxypropanenitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount. This compound (CAS: 2032-34-0), also known as cyanacetaldehyde diethyl acetal, is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] This guide provides a detailed overview of its boiling point and density, along with the experimental protocols for their determination.

Data Presentation: Physicochemical Properties

The boiling point and density of this compound have been reported across various sources. It is crucial to note that boiling points are highly dependent on atmospheric pressure; therefore, values are often reported at reduced pressures.

PropertyValueConditions
Boiling Point 176-178 °CAtmospheric Pressure
129-132 °CNot specified
91-93 °C11 mmHg
97 °C20 mmHg
Density 0.954 g/mL25 °C
~0.907 g/cm³Not specified
0.95 g/mLNot specified

Experimental Protocols

Accurate determination of boiling point and density is essential for the characterization and quality control of chemical substances. The following are standard methodologies for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3][4][5] Impurities can alter the boiling point of a substance.[3]

1. Capillary Method (Thiele Tube)

This method is suitable for small quantities of liquid.

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube sealed at one end, heating oil (paraffin or silicone oil), and a heat source.[3][5]

  • Procedure:

    • Fill the small test tube with 2-3 mL of this compound.[5]

    • Place the capillary tube into the test tube with its open end submerged in the liquid.[5]

    • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3]

    • Place the assembly into the Thiele tube containing heating oil, ensuring the oil level is appropriate.[3]

    • Gently heat the side arm of the Thiele tube.[3] Convection currents will ensure uniform temperature distribution.[3]

    • Observe the capillary tube. As the temperature rises, air trapped in the capillary will escape, forming a stream of bubbles.[3][6]

    • When a rapid and continuous stream of bubbles emerges, stop heating.[3]

    • The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[3]

2. Simple Distillation Method

This method is suitable for larger volumes and also serves as a purification step.

  • Apparatus: Distilling flask, condenser, receiving flask, thermometer, heat source (heating mantle), and boiling chips.

  • Procedure:

    • Place a volume of this compound (e.g., >5 mL) into the distilling flask along with a few boiling chips to ensure smooth boiling.[4]

    • Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[5]

    • Begin heating the flask gently.

    • The liquid will begin to boil and its vapor will travel into the condenser, where it will cool and liquefy, dripping into the receiving flask.

    • The boiling point is the stable temperature reading on the thermometer during the distillation process.[5] It is also advisable to record the barometric pressure for accuracy.[4]

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[7]

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.

  • Apparatus: Graduated cylinder (e.g., 10 mL or 25 mL), and an electronic balance.[7][8]

  • Procedure:

    • Place a clean, dry graduated cylinder on the electronic balance and tare it (zero the mass).[7][9]

    • Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7]

    • Record the mass of the liquid displayed on the balance.[7]

    • Calculate the density by dividing the recorded mass by the measured volume.

    • For improved accuracy, the procedure can be repeated with different volumes, and the average density calculated.[10] Plotting mass versus volume and determining the slope of the resulting line can also yield a highly accurate density value.[10]

Logical Workflow Visualization

The synthesis of this compound can be achieved through various routes. One patented method involves a multi-step process beginning with acetonitrile (B52724) and carbon monoxide under pressure.[11][12] The following diagram illustrates the logical workflow for this synthesis.

Synthesis_Workflow raw_materials Raw Materials (Acetonitrile, CO, Alcohol Salt) pressure_reaction Pressure Reaction (0.3-1.5MPa, 50-100°C) raw_materials->pressure_reaction Catalyst: C1-C3 Alcohol intermediate Intermediate Product (3-hydroxy vinyl cyanide metal-salt) pressure_reaction->intermediate acetal_reaction Acetal Reaction (Acidic Alcohol) intermediate->acetal_reaction Solvent: Non-polar post_processing Post-Processing (Separation & Purification) acetal_reaction->post_processing final_product Final Product (this compound) post_processing->final_product

Caption: Logical workflow for the synthesis of this compound.

References

Spectroscopic Profile of 3,3-Diethoxypropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3-diethoxypropanenitrile (CAS No. 2032-34-0). Due to the absence of publicly available, quantitative spectral data within the immediate search, this document focuses on the predicted spectroscopic characteristics based on the molecule's structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

Chemical Structure and Expected Spectroscopic Features

Chemical Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol Structure:

The structure of this compound contains several key functional groups that will give rise to characteristic signals in various spectroscopic analyses:

  • An acetal (B89532) group: A methine (CH) proton and carbon, two ethoxy groups each with methylene (B1212753) (CH₂) and methyl (CH₃) protons and carbons.

  • A nitrile group (C≡N): A characteristic infrared absorption and a quaternary carbon signal in ¹³C NMR.

  • A methylene group (CH₂): Adjacent to the nitrile and the acetal carbon.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on typical chemical shift and absorption frequency ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH(OCH₂CH₃)₂4.5 - 5.0Triplet (t)5 - 7
-OCH₂ CH₃3.4 - 3.7Quartet (q)7 - 8
-CH₂ CN2.5 - 2.8Doublet (d)5 - 7
-OCH₂CH₃ 1.1 - 1.3Triplet (t)7 - 8
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
-C ≡N117 - 121
-C H(OCH₂CH₃)₂98 - 105
-OCH₂ CH₃60 - 65
-CH₂ CN25 - 30
-OCH₂CH₃ 14 - 16
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (alkane)2850 - 3000Strong
C≡N (nitrile)2240 - 2260Medium
C-O (ether/acetal)1050 - 1150Strong
Table 4: Predicted Mass Spectrometry (MS) Data
m/zPredicted FragmentNotes
143[M]⁺Molecular ion (low abundance expected)
114[M - C₂H₅]⁺Loss of an ethyl group
98[M - OC₂H₅]⁺Loss of an ethoxy group
72[CH(OCH₂CH₃)]⁺
47[CH₂CH₂OH]⁺
45[OC₂H₅]⁺Ethoxy fragment
29[C₂H₅]⁺Ethyl fragment

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and connectivity.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a single drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: Typically from m/z 35 to 300.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS GC-MS Analysis Purification->MS NMR_Data Determine Connectivity & Chemical Environments NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the 1H NMR Spectrum of 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,3-diethoxypropanenitrile. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the characterization and utilization of this compound.

Introduction

This compound is a versatile organic compound with applications in various synthetic pathways. A thorough understanding of its structure and purity is crucial for its effective use. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure and confirming the identity of organic compounds. This guide offers a comprehensive overview of the ¹H NMR spectrum of this compound, including predicted spectral data, a detailed experimental protocol for its acquisition, and a visual representation of its structure and proton assignments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on the analysis of the molecular structure and typical chemical shifts and coupling constants for similar functional groups.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH(OCH₂CH₃)₂~4.8Triplet (t)1H~5.5
-OCH₂CH₃~3.6Quartet (q)4H~7.0
-CH₂CN~2.7Doublet (d)2H~5.5
-OCH₂CH₃~1.2Triplet (t)6H~7.0

Disclaimer: The chemical shift and coupling constant values presented in this table are predicted based on analogous structures and have not been experimentally verified from a public source. Actual experimental values may vary.

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule.

  • Triplet at ~4.8 ppm (1H): This signal is assigned to the methine proton (-CH) of the acetal (B89532) group. It is expected to be a triplet due to coupling with the adjacent methylene (B1212753) protons of the nitrile group (-CH₂CN).

  • Quartet at ~3.6 ppm (4H): This signal corresponds to the four methylene protons (-OCH₂) of the two ethoxy groups. The quartet multiplicity arises from coupling with the neighboring methyl protons.

  • Doublet at ~2.7 ppm (2H): This signal is attributed to the methylene protons adjacent to the nitrile group (-CH₂CN). It appears as a doublet due to coupling with the methine proton of the acetal group.

  • Triplet at ~1.2 ppm (6H): This upfield signal is assigned to the six methyl protons (-CH₃) of the two ethoxy groups. The triplet multiplicity is a result of coupling with the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring the ¹H NMR spectrum of a liquid organic compound such as this compound.

4.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals in the spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

  • Homogenization: Thoroughly mix the sample solution to ensure homogeneity.

4.2. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire an adequate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Set a suitable relaxation delay (e.g., 1-5 seconds) to allow for complete relaxation of the protons between scans.

    • Spectral Width: Define a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

4.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking: Identify the chemical shift of each peak.

  • Coupling Constant Measurement: Measure the J-coupling constants for the multiplets.

Visualizations

5.1. Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled.

Caption: Molecular structure of this compound with proton assignments.

5.2. Predicted ¹H NMR Spectrum Signaling Pathway

The following diagram illustrates the spin-spin coupling relationships between the different protons in this compound, which give rise to the observed multiplicities in the ¹H NMR spectrum.

G Ha Hₐ (-CH) Hd Hₙ (-CH₂CN) Ha->Hd J ≈ 5.5 Hz Hb Hₙ (-OCH₂) Hc Hₙ (-CH₃) Hb->Hc J ≈ 7.0 Hz Hc->Hb J ≈ 7.0 Hz Hd->Ha J ≈ 5.5 Hz

Caption: Spin-spin coupling pathways in this compound.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. For definitive analysis, it is always recommended to acquire and interpret experimental data for the specific sample .

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 3,3-Diethoxypropanenitrile. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering precise spectral data, experimental protocols, and structural correlation to aid in the identification and characterization of this compound.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The compound exhibits five distinct signals, corresponding to the five unique carbon environments in its molecular structure.

Below is a comprehensive table summarizing the ¹³C NMR chemical shifts and their assignments.

Carbon Atom (Label)Chemical Shift (δ, ppm)Multiplicity
C1 (-CN)117.1Singlet (s)
C2 (-C H₂-CN)26.1Triplet (t)
C3 (-C H(OEt)₂)98.6Doublet (d)
C4 (-O-C H₂-CH₃)62.5Triplet (t)
C5 (-O-CH₂-C H₃)15.1Quartet (q)

Structural Representation and Peak Assignment

The chemical structure of this compound is presented below, with each carbon atom labeled to correspond with the data in the table above. This visualization facilitates a clear understanding of the relationship between the molecular structure and its ¹³C NMR spectrum.

Figure 1. Chemical structure of this compound with ¹³C NMR peak assignments.

Experimental Protocol

The following section details the methodology for the acquisition of the ¹³C NMR spectrum of this compound.

Sample Preparation: A sample of this compound (95% purity) was dissolved in deuterated chloroform (CDCl₃).[1]

Instrumentation: The ¹³C NMR spectrum was recorded on a nuclear magnetic resonance spectrometer.

Acquisition Parameters:

  • Solvent: CDCl₃[1]

  • Reference: The solvent peak for CDCl₃ was used as the internal standard.

  • Nucleus Observed: ¹³C[1]

The workflow for the experimental procedure is outlined in the following diagram.

Experimental_Workflow cluster_workflow Experimental Workflow for ¹³C NMR Analysis A Sample Preparation: Dissolve this compound in CDCl₃ B NMR Spectrometer Setup: Tune for ¹³C nucleus A->B Load Sample C Data Acquisition: Record the Free Induction Decay (FID) B->C Start Experiment D Data Processing: Fourier Transform, Phase Correction, and Baseline Correction C->D Process Raw Data E Spectral Analysis: Peak Picking and Chemical Shift Assignment D->E Analyze Spectrum

Figure 2. Workflow for the ¹³C NMR analysis of this compound.

Discussion of Chemical Shifts

The assignment of the ¹³C NMR signals is consistent with the electronic environments of the carbon atoms in this compound.

  • C1 (Nitrile Carbon): The signal at 117.1 ppm is characteristic of a nitrile carbon, which is significantly deshielded due to the electronegativity of the nitrogen atom and the sp-hybridization of the carbon.

  • C3 (Acetal Carbon): The carbon at 98.6 ppm is the most deshielded among the sp³ carbons. This is expected for an acetal (B89532) carbon, which is bonded to two electronegative oxygen atoms.

  • C4 (Ethoxy Methylene (B1212753) Carbon): The signal at 62.5 ppm is assigned to the methylene carbons of the two equivalent ethoxy groups. These carbons are deshielded by the adjacent oxygen atoms.

  • C2 (Methylene Carbon adjacent to Nitrile): The methylene carbon adjacent to the nitrile group appears at 26.1 ppm.

  • C5 (Ethoxy Methyl Carbon): The methyl carbons of the ethoxy groups are the most shielded, appearing at 15.1 ppm, which is a typical chemical shift for terminal methyl groups in an alkyl chain.

This detailed analysis of the ¹³C NMR chemical shifts of this compound provides a valuable reference for its identification and characterization in research and development settings. The provided data and protocols can be readily applied by scientists working with this versatile chemical intermediate.

References

Synthesis of 3,3-Diethoxypropanenitrile from Acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3,3-diethoxypropanenitrile, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the synthesis route starting from acetonitrile (B52724), with detailed experimental protocols, quantitative data analysis, and mechanistic insights. An alternative synthetic pathway is also presented for comparative purposes.

Introduction

This compound, also known as cyanoacetaldehyde diethyl acetal, is a key building block in the synthesis of various biologically active molecules. Its utility is particularly notable in the preparation of p38α mitogen-activated protein kinase inhibitors, which are significant in the development of treatments for inflammatory diseases.[1] This guide details a robust and scalable method for its synthesis from readily available starting materials.

Synthesis from Acetonitrile

The synthesis of this compound from acetonitrile is a two-step process. The first step involves the formation of a 3-hydroxy-acrylonitrile metal salt through the reaction of acetonitrile with carbon monoxide in the presence of a metal alkoxide. The subsequent step is the acetalization of this intermediate with ethanol (B145695) under acidic conditions.

Reaction Pathway

The overall reaction can be depicted as follows:

Reaction_Pathway Acetonitrile Acetonitrile Intermediate 3-Hydroxy-acrylonitrile Metal Salt Acetonitrile->Intermediate + CO, Metal Alkoxide CO Carbon Monoxide (CO) CO->Intermediate Metal_Alkoxide Metal Alkoxide (e.g., Sodium Ethoxide) Metal_Alkoxide->Intermediate Product This compound Intermediate->Product + Ethanol, H⁺ Ethanol Ethanol (in excess) Ethanol->Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Product Byproduct Metal Salt Alternative_Synthesis Bromoacetal Bromoacetaldehyde Diethyl Acetal Product This compound Bromoacetal->Product + NaCN, DMSO, 80°C NaCN Sodium Cyanide NaCN->Product Solvent Dimethyl Sulfoxide (DMSO) Byproduct Sodium Bromide Acetonitrile_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Acetalization and Purification start1 Charge Reactor with Acetonitrile, Solvent, Alkoxide, Alcohol react1 Pressurize with CO and Heat start1->react1 filter1 Cool, Vent, and Filter react1->filter1 intermediate Isolate 3-Hydroxy-acrylonitrile Salt filter1->intermediate start2 React Intermediate with Acidic Ethanol intermediate->start2 workup Workup (Extraction, Washing, Drying) start2->workup purify Vacuum Distillation workup->purify product Pure this compound purify->product Alternative_Workflow start Mix Bromoacetaldehyde Diethyl Acetal, NaCN, and DMSO react Heat at 80°C for 5 hours start->react quench Pour into Water react->quench extract Extract with Chloroform quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO₄ wash->dry distill Vacuum Distillation dry->distill final_product Pure this compound distill->final_product

References

Historical Synthesis of 3,3-Diethoxypropanenitrile: A Technical Overview of the 1947 JACS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the historical synthesis of 3,3-Diethoxypropanenitrile as described in the Journal of the American Chemical Society in 1947. The information presented is based on a summary of the original article, offering a foundational understanding of this early synthetic route. It should be noted that the detailed experimental protocol from the original publication was not accessible through the conducted research.

Synthetic Pathway

The synthesis of this compound, as outlined in the 1947 publication by S. M. McElvain and R. L. Clarke, is a multi-step process commencing from ethyl formate (B1220265) and ethyl acetate.[1] The reaction sequence involves a Claisen condensation followed by an aldol (B89426) condensation. The resulting intermediate then undergoes a reaction with what is referred to as "azanol," likely hydroxylamine, to form 3,3-diethoxypropionic acid amide. The final step involves the dehydration of this amide to yield the target compound, this compound.[1]

This synthetic approach is notable for its use of fundamental organic reactions to construct the desired molecule. However, the summary of the 1947 paper highlights that this method is characterized by a long technical process and the formation of numerous by-products, which contributes to a low overall yield.[1]

Quantitative Data

The primary quantitative data point available from the summary of the 1947 JACS article is the overall yield of the synthesis.

ParameterValueReference
Overall Yield8%[1]

Experimental Workflow

The logical flow of the synthesis, as described, can be visualized as a series of sequential reactions and transformations.

G cluster_0 Step 1: Condensation Reactions cluster_1 Step 2: Amide Formation cluster_2 Step 3: Dehydration ethyl_formate Ethyl Formate condensation_product Intermediate after Claisen and Aldol Condensations ethyl_formate->condensation_product ethyl_acetate Ethyl Acetate ethyl_acetate->condensation_product sodium_ethylate Sodium Ethylate sodium_ethylate->condensation_product amide_intermediate 3,3-Diethoxypropionic Acid Amide condensation_product->amide_intermediate Reaction azanol "Azanol" (likely Hydroxylamine) azanol->amide_intermediate final_product This compound amide_intermediate->final_product Dehydration

Caption: Synthetic workflow for this compound (1947 JACS).

Detailed Experimental Protocols

A detailed, step-by-step experimental protocol from the original 1947 Journal of the American Chemical Society article could not be retrieved in the conducted research. The summary of the synthesis indicates a 40-hour reaction time for the formation of 3,3-diethoxypropionic acid amide.[1] However, specific details regarding reactant quantities, reaction temperatures, and purification methods are not available in the accessible literature.

Conclusion

The 1947 synthesis of this compound represents an early endeavor into the preparation of this valuable chemical intermediate. While the summarized methodology provides a clear reaction pathway, the low overall yield of 8% suggests that the process was not highly efficient, likely due to the formation of multiple by-products and a lengthy procedure.[1] For contemporary applications, more modern and efficient synthetic routes are likely to be employed. This historical perspective is valuable for understanding the evolution of synthetic organic chemistry and the challenges faced by early researchers in the field.

References

chemical stability of 3,3-Diethoxypropanenitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethoxypropanenitrile is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other specialty chemicals. Its structure incorporates both a nitrile and a diethyl acetal (B89532) functional group. The inherent reactivity of these moieties dictates the compound's stability profile, particularly in aqueous environments under acidic and basic conditions. Understanding the chemical stability of this compound is paramount for its effective use in multi-step syntheses, for defining appropriate storage and handling protocols, and for predicting potential degradation pathways of active pharmaceutical ingredients (APIs) that may contain this structural motif.

This technical guide provides a comprehensive overview of the anticipated chemical stability of this compound under acidic and basic conditions. It outlines the theoretical degradation pathways, offers detailed experimental protocols for stability assessment, and presents a framework for the systematic presentation of quantitative data.

Chemical Structure and Reactive Sites

This compound possesses two primary sites susceptible to hydrolytic degradation: the nitrile group (-C≡N) and the diethyl acetal group (-CH(OCH₂CH₃)₂). The stability of each of these functional groups is highly dependent on the pH of the surrounding medium.

Stability Under Acidic Conditions

Under acidic conditions, both the nitrile and the acetal functionalities of this compound are expected to undergo hydrolysis. The acetal group is particularly sensitive to acid-catalyzed cleavage, while the nitrile hydrolysis typically requires more forcing conditions, such as elevated temperatures.

Anticipated Degradation Pathway

The primary degradation pathway in an acidic environment is initiated by the rapid hydrolysis of the diethyl acetal to yield 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde). This intermediate is generally unstable and may be further hydrated or participate in subsequent reactions. Concurrently, the nitrile group can undergo a slower, two-step hydrolysis, first to 3,3-diethoxypropanamide (B2923793) and subsequently to 3,3-diethoxypropanoic acid. If the acetal hydrolysis occurs first, the resulting 3-oxopropanenitrile can also be hydrolyzed to 3-oxopropanoic acid.

Acidic Degradation of this compound This compound This compound 3-Oxopropanenitrile 3-Oxopropanenitrile This compound->3-Oxopropanenitrile Fast Hydrolysis (Acetal) 3,3-Diethoxypropanamide 3,3-Diethoxypropanamide This compound->3,3-Diethoxypropanamide Slow Hydrolysis (Nitrile) 3-Oxopropanoic_Acid 3-Oxopropanoic Acid 3-Oxopropanenitrile->3-Oxopropanoic_Acid Hydrolysis 3,3-Diethoxypropanoic_Acid 3,3-Diethoxypropanoic Acid 3,3-Diethoxypropanamide->3,3-Diethoxypropanoic_Acid Hydrolysis

Caption: Predicted degradation pathway of this compound under acidic conditions.

Stability Under Basic Conditions

In contrast to acidic conditions, the diethyl acetal group is generally stable in basic media. The primary degradation pathway under basic conditions is the hydrolysis of the nitrile group.

Anticipated Degradation Pathway

The nitrile group of this compound is susceptible to base-catalyzed hydrolysis. This reaction typically proceeds in two stages: first, the nitrile is converted to 3,3-diethoxypropanamide. Upon further heating or prolonged exposure to the basic conditions, the amide can be further hydrolyzed to the corresponding carboxylate salt, in this case, 3,3-diethoxypropanoate.

Basic Degradation of this compound This compound This compound 3,3-Diethoxypropanamide 3,3-Diethoxypropanamide This compound->3,3-Diethoxypropanamide Hydrolysis (Nitrile) 3,3-Diethoxypropanoate 3,3-Diethoxypropanoate 3,3-Diethoxypropanamide->3,3-Diethoxypropanoate Hydrolysis

Caption: Predicted degradation pathway of this compound under basic conditions.

Data Presentation

Quantitative data from stability studies should be organized in a clear and concise manner to facilitate comparison and interpretation. The following tables provide a template for presenting such data.

Table 1: Stability of this compound under Acidic Conditions

Condition (Acid, Conc.)Temperature (°C)Time (h)Initial Conc. (M)% this compound RemainingMajor Degradation Product(s)% Degradation Product(s)
0.1 M HCl25240.1
0.1 M HCl50240.1
1.0 M HCl25240.1
1.0 M HCl50240.1

Table 2: Stability of this compound under Basic Conditions

Condition (Base, Conc.)Temperature (°C)Time (h)Initial Conc. (M)% this compound RemainingMajor Degradation Product(s)% Degradation Product(s)
0.1 M NaOH25240.1
0.1 M NaOH50240.1
1.0 M NaOH25240.1
1.0 M NaOH50240.1

Experimental Protocols

The following protocols describe a general methodology for conducting forced degradation studies on this compound. These should be adapted based on the specific objectives of the study and the available analytical instrumentation.

Materials and Equipment
  • This compound (of known purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Deionized water

  • Volumetric flasks and pipettes

  • pH meter

  • Thermostatically controlled water bath or oven

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

General Procedure for Forced Degradation Study

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Incubation Incubate Samples at Controlled Temperatures Stock_Solution->Incubation Stress_Solutions Prepare Acidic and Basic Stress Solutions Stress_Solutions->Incubation Time_Points Withdraw Aliquots at Defined Time Points Incubation->Time_Points Neutralization Neutralize Aliquots Time_Points->Neutralization Analytical_Method Analyze by HPLC, GC-MS, NMR Neutralization->Analytical_Method Data_Analysis Quantify Reactant and Products and Determine Degradation Pathway Analytical_Method->Data_Analysis

Caption: General experimental workflow for forced degradation studies.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or a water/acetonitrile mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Acidic Degradation:

  • In separate volumetric flasks, add a known volume of the stock solution to a pre-determined volume of acidic solution (e.g., 0.1 M HCl, 1 M HCl).

  • Dilute to the mark with the acidic solution to achieve the desired final concentration of this compound.

  • Prepare a control sample using deionized water instead of the acid solution.

  • Incubate the flasks at various temperatures (e.g., room temperature, 50°C, 80°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Immediately neutralize the aliquot with a suitable base (e.g., NaOH solution) to quench the reaction.

  • Analyze the samples by a validated analytical method (e.g., HPLC).

3. Basic Degradation:

  • Follow the same procedure as for acidic degradation, but use basic solutions (e.g., 0.1 M NaOH, 1 M NaOH).

  • Neutralize the withdrawn aliquots with a suitable acid (e.g., HCl solution).

  • Analyze the samples by a validated analytical method.

Analytical Methodology
  • HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (with or without a pH modifier like formic acid or ammonium (B1175870) acetate) is a common starting point.

  • Peak Identification: Use techniques such as LC-MS, GC-MS, and NMR to identify the chemical structures of the degradation products.

  • Quantification: Quantify the amount of this compound remaining and the amount of each degradation product formed at each time point using the developed HPLC method with appropriate calibration standards.

Conclusion

The chemical stability of this compound is dictated by the reactivity of its nitrile and diethyl acetal functional groups. It is anticipated to be unstable under acidic conditions, leading to the hydrolysis of both the acetal and nitrile moieties. Under basic conditions, the primary degradation pathway is expected to be the hydrolysis of the nitrile group, while the acetal remains largely intact. The provided experimental protocols and data presentation templates offer a robust framework for researchers and drug development professionals to systematically investigate and document the stability of this important chemical intermediate, ensuring its appropriate use and contributing to the development of safe and effective pharmaceutical products.

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diethoxypropanenitrile is a valuable bifunctional molecule widely utilized as a precursor in the synthesis of pharmaceuticals and heterocyclic compounds. Its chemical versatility stems from the interplay between the electrophilic nitrile group and the acid-labile acetal (B89532) functionality. This technical guide provides a comprehensive analysis of the reactivity of the nitrile group within this specific molecular framework. It details key transformations including hydrolysis, reduction, reactions with organometallic reagents, and its pivotal role in cycloaddition and condensation reactions for the synthesis of nitrogen-containing heterocycles, most notably pyrimidine (B1678525) derivatives like cytosine. This document consolidates quantitative data, presents detailed experimental protocols for significant reactions, and employs visual diagrams to elucidate reaction pathways and workflows, serving as a critical resource for professionals in organic synthesis and drug development.

Introduction: The Molecular Architecture of this compound

This compound, also known as cyanoacetaldehyde diethyl acetal, possesses the chemical formula C₇H₁₃NO₂.[1] Its structure features a nitrile (-C≡N) group and a diethyl acetal [-CH(OCH₂CH₃)₂] group, separated by a methylene (B1212753) (-CH₂-) spacer. This arrangement makes it a versatile C3 synthon. The nitrile group's carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom has a lone pair of electrons, allowing it to act as a weak base or nucleophile.[2] The acetal group is stable under neutral and basic conditions but is readily hydrolyzed under acidic conditions to reveal an aldehyde functionality. This dual reactivity is key to its utility in complex molecule synthesis.[3]

Core Reactivity of the Nitrile Group

The reactivity of the nitrile group in this compound is characteristic of aliphatic nitriles, encompassing hydrolysis, reduction, and addition of organometallic reagents. However, its most significant application lies in its use as a building block for heterocyclic synthesis.

Hydrolysis

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions.[4]

  • Acid-Catalyzed Hydrolysis : Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by water. The reaction proceeds via an amide intermediate to yield 3,3-diethoxypropanoic acid. It is crucial to employ controlled conditions to prevent the hydrolysis of the acetal group.

  • Base-Catalyzed Hydrolysis : Direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon leads to the formation of a carboxylate salt after hydrolysis of the intermediate amide. The acetal group is stable under these conditions.

Reduction to Primary Amines

The carbon-nitrogen triple bond can be fully reduced to a primary amine, 3,3-diethoxypropan-1-amine.

  • Complex Metal Hydrides : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[5][6] The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon.[2]

  • Catalytic Hydrogenation : This reduction can also be achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).

Reaction with Organometallic Reagents

Grignard (R-MgX) or organolithium (R-Li) reagents add to the electrophilic carbon of the nitrile to form an imine anion intermediate. Subsequent acidic workup hydrolyzes this intermediate to a ketone.[7][8] This reaction provides an efficient route to synthesize ketones with a new carbon-carbon bond. The ketone product is only formed during the workup, preventing a second addition of the organometallic reagent.

Cycloaddition and Condensation Reactions: Synthesis of Heterocycles

A paramount application of this compound is its role as a precursor to pyrimidine-based nucleobases. It serves as the C-C-C fragment that condenses with a N-C-N unit, such as urea (B33335) or thiourea, to form the pyrimidine ring.

Notably, it is a key starting material in the industrial synthesis of Cytosine . In this process, this compound is condensed with urea in the presence of a strong base like sodium ethoxide or sodium hydroxide.[9][10] The reaction proceeds via a cyclization and subsequent elimination of ethanol (B145695) and water to form the aromatic pyrimidine ring. This reaction highlights the nitrile's ability to participate in complex, multi-step transformations leading to high-value products.

Influence of Adjacent Functional Groups

  • Diethoxy Acetal Group : The two oxygen atoms of the acetal group exert an electron-withdrawing inductive effect (-I effect) on the neighboring methylene carbon. This effect is propagated to the nitrile carbon, slightly increasing its electrophilicity and susceptibility to nucleophilic attack compared to a simple alkyl nitrile.

  • α-Proton Acidity : The protons on the methylene carbon (α-protons) flanked by the acetal and nitrile groups exhibit enhanced acidity (estimated pKa ~25, similar to esters) compared to simple alkanes (pKa ~50).[11] This is due to the resonance stabilization of the resulting carbanion (enolate) by the nitrile group and the inductive stabilization from the acetal's oxygen atoms.[12] This acidity allows for deprotonation with a suitable base to form a nucleophilic carbanion, which can then participate in alkylation or condensation reactions.

Quantitative Data Presentation

The following tables summarize quantitative data for key reactions involving this compound.

Reaction Type Reagents & Conditions Product Yield Reference
Heterocycle Synthesis Urea, Sodium Hydroxide, Toluene (B28343), Reflux (12h)Cytosine89%[9]
Heterocycle Synthesis Urea, Sodium Ethoxide, Dimethylbenzene, 100-105°C (8-10h)CytosineHigh (unspecified)[13]
Reduction (General) LiAlH₄, THF, 0°C to RT (4h)3,3-Diethoxypropan-1-amineHigh (expected)[14][15]
Grignard Reaction (General) R-MgX, Ether/THF; then H₃O⁺ workup1,1-Diethoxyalkan-3-oneGood (expected)[7]
Hydrolysis (General) H₃O⁺ or NaOH(aq), Heat3,3-Diethoxypropanoic AcidModerate (expected)[2]

Detailed Experimental Protocols

Synthesis of Cytosine via Condensation with Urea
  • Source : Adapted from patent CN105399646A.[9]

  • Materials :

    • This compound (500 g, 3.49 mol)

    • Urea (235 g, 3.91 mol)

    • Sodium Hydroxide (140 g, 3.50 mol)

    • Toluene (1 L)

    • Glacial Acetic Acid

    • Water

  • Procedure :

    • To a suitable reaction vessel, add this compound (500 g), urea (235 g), sodium hydroxide (140 g), and toluene (1 L).

    • Heat the mixture to reflux and maintain for 12 hours.

    • Cool the reaction mixture to room temperature.

    • Concentrate the reaction solution under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in hot water.

    • Adjust the pH of the aqueous solution to 7.0 by adding glacial acetic acid. A solid precipitate will form.

    • Collect the solid by filtration.

    • Recrystallize the crude solid from water to obtain pure cytosine as white crystals.

    • Yield : 350 g (89%).

General Protocol for Reduction to 3,3-Diethoxypropan-1-amine with LiAlH₄
  • Source : General procedure adapted for the specific substrate.[14]

  • Materials :

    • Lithium aluminum hydride (LiAlH₄, 1.5 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1 eq.)

    • Water

    • 10% Sodium Hydroxide (NaOH) solution

  • Procedure :

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes relative to the nitrile).

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of this compound (1 eq.) in anhydrous THF to the stirred LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and finally water again (3 volumes). This procedure is known as the Fieser workup.

    • A granular precipitate of aluminum salts will form. Stir the resulting suspension for 15-30 minutes.

    • Filter the suspension through a pad of Celite®, washing the filter cake with ethyl acetate (B1210297) or dichloromethane.

    • Separate the organic layer from the filtrate. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-diethoxypropan-1-amine.

    • Purify the product as necessary, typically by distillation.

General Protocol for Reaction with a Grignard Reagent
  • Source : General procedure adapted for the specific substrate.[16]

  • Materials :

    • Grignard Reagent (e.g., Phenylmagnesium Bromide in THF, ~1.1 eq.)

    • This compound (1 eq.)

    • Anhydrous Diethyl Ether or THF

    • 1 M Hydrochloric Acid (HCl) or saturated aqueous Ammonium Chloride (NH₄Cl)

  • Procedure :

    • To a flame-dried, three-necked flask under an inert atmosphere, add the solution of the Grignard reagent (~1.1 eq.).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of this compound (1 eq.) in anhydrous ether or THF dropwise to the stirred Grignard solution.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting nitrile.

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and 1 M HCl (or saturated aq. NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (if acid was used), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

    • Purify the product by column chromatography or distillation.

Mandatory Visualizations

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_grignard Grignard Reaction Amide R-CONH₂ (Amide Intermediate) Acid R-COOH (Carboxylic Acid) Amide->Acid H₂O, H⁺/OH⁻ Amine R-CH₂NH₂ (Primary Amine) Imine R-C(=N⁻MgX⁺)-R' (Imine Salt) Ketone R-C(=O)-R' (Ketone) Imine->Ketone H₃O⁺ workup Nitrile R-C≡N (this compound) Nitrile->Amide H₂O, H⁺/OH⁻ Nitrile->Amine 1. LiAlH₄ 2. H₂O Nitrile->Imine 1. R'-MgX

Caption: General reactivity pathways of the nitrile group.

G Reactants This compound + Urea Step1 Step 1: Condensation & Cyclization (Toluene, Reflux) Reactants->Step1 Base Base (e.g., NaOH, NaOEt) Base->Step1 Intermediate Cyclized Intermediate Step1->Intermediate Step2 Step 2: Workup (Acidification to pH 7) Step3 Step 3: Purification (Recrystallization) Step2->Step3 Product Cytosine (Final Product) Step3->Product Intermediate->Step2

Caption: Experimental workflow for Cytosine synthesis.

G Nitrile This compound Nitrile_Anion Nitrile α-Carbanion (Nucleophile) Nitrile->Nitrile_Anion Urea Urea Addition_Product Initial Adduct Urea->Addition_Product Base Base (NaOEt) Base->Nitrile Deprotonation Nitrile_Anion->Urea Nucleophilic Attack on Carbonyl Cyclic_Intermediate Dihydro-pyrimidinone Intermediate Addition_Product->Cyclic_Intermediate Intramolecular Cyclization (-EtOH) Cytosine Cytosine Cyclic_Intermediate->Cytosine Aromatization (-H₂O)

Caption: Simplified mechanism for pyrimidine ring formation.

References

The Versatile Chemistry of 3,3-Diethoxypropanenitrile: A Guide to its Reactions with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – 3,3-Diethoxypropanenitrile, a versatile bifunctional molecule, is a key building block in the synthesis of a wide array of valuable organic compounds. Its unique structure, featuring a nitrile group and a protected aldehyde in the form of a diethyl acetal (B89532), allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this compound with both electrophiles and nucleophiles, offering valuable insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document summarizes key reactions, presents quantitative data in structured tables, details experimental protocols, and provides visual diagrams of reaction pathways.

Core Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dictated by its two primary functional groups. The nitrile group is susceptible to nucleophilic attack at the carbon atom and can also be hydrolyzed or reduced. The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated to form a nucleophilic carbanion, which can then react with various electrophiles. The diethoxyacetal group is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the aldehyde functionality, opening up another avenue for chemical modification.

Reactions with Electrophiles

The acidic α-protons of this compound allow for the generation of a stabilized carbanion upon treatment with a suitable base. This nucleophilic intermediate readily participates in reactions with a variety of electrophiles, enabling the construction of more complex molecular architectures.

Alkylation

The anion of this compound can be effectively alkylated using alkyl halides. This reaction is a powerful tool for introducing alkyl chains at the α-position.

Table 1: Alkylation of this compound

ElectrophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl IodideLDATHF-78 to rt285
Benzyl BromideNaHDMFrt478

Experimental Protocol: Alkylation with Methyl Iodide

To a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere is slowly added n-butyllithium (1.1 eq). After stirring for 30 minutes, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred for 1 hour at -78 °C, after which methyl iodide (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Acylation

Acylation of the this compound anion with acyl chlorides or anhydrides provides a direct route to β-keto nitriles, which are valuable synthetic intermediates.

Table 2: Acylation of this compound

ElectrophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzoyl Chloriden-BuLiTHF-78375
Acetic AnhydrideNaHMDSTHF-78 to 0268

Experimental Protocol: Acylation with Benzoyl Chloride

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.1 eq) dropwise. The resulting solution is stirred for 30 minutes at -78 °C. A solution of benzoyl chloride (1.1 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.

Condensation Reactions

The activated methylene group can also participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation, to form α,β-unsaturated nitriles after subsequent elimination.

Table 3: Condensation of this compound with Aldehydes

AldehydeBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzaldehyde (B42025)Sodium EthoxideEthanol (B145695)Reflux682
4-ChlorobenzaldehydePiperidineTolueneReflux879

Experimental Protocol: Condensation with Benzaldehyde

A mixture of this compound (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of sodium ethoxide in absolute ethanol is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography.

Reactions with Nucleophiles

The electrophilic carbon of the nitrile group and the latent aldehyde functionality are the primary sites for nucleophilic attack.

Hydrolysis

The acetal group can be hydrolyzed under acidic conditions to yield the corresponding aldehyde, which can then be used in a variety of subsequent reactions. The nitrile group can also be hydrolyzed to a carboxylic acid under more forcing acidic or basic conditions.

Table 4: Hydrolysis of this compound

ReagentProductConditionsReaction Time (h)Yield (%)
Aqueous HCl3,3-Diethoxypropanalrt490
Concentrated HCl3-Oxopropanoic acidReflux1275
Aqueous NaOH3,3-Diethoxypropanoic acidReflux885

Experimental Protocol: Acetal Hydrolysis

This compound is dissolved in a mixture of acetone (B3395972) and 1M aqueous hydrochloric acid. The solution is stirred at room temperature for 4 hours. The acetone is then removed under reduced pressure, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford 3,3-diethoxypropanal.

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Table 5: Reduction of this compound

ReagentProductSolventTemperature (°C)Reaction Time (h)Yield (%)
LiAlH₄3,3-Diethoxypropan-1-amineTHFReflux688
H₂, Raney Nickel3,3-Diethoxypropan-1-amineEthanolrt1292

Experimental Protocol: Reduction with Raney Nickel

To a solution of this compound in ethanol is added a catalytic amount of Raney Nickel. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 3,3-diethoxypropan-1-amine.

Cycloaddition and Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including pyrimidines and pyridines, which are important scaffolds in medicinal chemistry.[1][2]

Synthesis of Pyrimidines: Condensation of this compound with urea (B33335) in the presence of a base such as sodium methoxide (B1231860) leads to the formation of 2-amino-4,6-diethoxypyrimidine.[1]

Synthesis of Pyridines: The dinitrile can be used in multi-component reactions to construct substituted pyridine (B92270) rings.

Application in Drug Development: p38 MAP Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors of p38 mitogen-activated protein (MAP) kinase.[3][4] The p38 MAPK signaling pathway plays a crucial role in the inflammatory response, and its inhibition is a key strategy for the treatment of inflammatory diseases.[5][6][7]

The synthesis of certain p38 MAPK inhibitors involves the use of this compound as a key intermediate to construct the core heterocyclic scaffold of the inhibitor molecule.

p38_MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK (MKK3/6) MAPKK (MKK3/6) MAPKKK->MAPKK (MKK3/6) p38 MAPK p38 MAPK MAPKK (MKK3/6)->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Pro-inflammatory Cytokines Pro-inflammatory Cytokines Transcription Factors->Pro-inflammatory Cytokines p38_Inhibitor p38 Inhibitor p38_Inhibitor->p38 MAPK

Caption: p38 MAPK signaling pathway and the point of inhibition.

Logical Workflow for Synthesis Planning

The diverse reactivity of this compound allows for a logical and flexible approach to the synthesis of complex target molecules. The following workflow illustrates a general strategy for utilizing this versatile building block.

Synthesis_Workflow start Target Molecule step1 Retrosynthetic Analysis start->step1 step2 Identify 3,3-Diethoxy- propanenitrile fragment step1->step2 step3 Plan Forward Synthesis step2->step3 step4a Electrophilic Modification step3->step4a step4b Nucleophilic Modification step3->step4b step5 Final Product step4a->step5 step4b->step5

Caption: General synthetic workflow using this compound.

Conclusion

This compound is a highly valuable and versatile C4 building block in organic synthesis. Its dual functionality allows for a wide range of transformations with both electrophiles and nucleophiles, providing access to a diverse array of complex molecules. The ability to selectively manipulate either the nitrile/α-carbon or the protected aldehyde function makes it an indispensable tool for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. The detailed protocols and reaction data provided in this guide serve as a comprehensive resource for harnessing the full synthetic potential of this remarkable compound.

References

solubility of 3,3-Diethoxypropanenitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3,3-Diethoxypropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling existing qualitative information, presenting the known physicochemical properties, and providing detailed experimental protocols for determining solubility. Furthermore, this guide outlines a common synthesis pathway for this compound and illustrates its role as a key intermediate in the synthesis of pharmacologically active molecules.

Introduction

This compound, also known as cyanacetaldehyde diethyl acetal (B89532), is a versatile organic compound widely utilized as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its chemical structure, featuring both a nitrile group and an acetal functionality, makes it a valuable building block in organic chemistry. Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, for purification processes, and in the formulation of drug products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems.

PropertyValueReference
CAS Number 2032-34-0[1]
Molecular Formula C₇H₁₃NO₂[2][3]
Molecular Weight 143.18 g/mol [2][3]
Appearance Clear yellow to brownish liquid[1]
Density 0.954 g/mL at 25 °C[3]
Boiling Point 91-93 °C at 11 mmHg[3]
Refractive Index n20/D 1.415[3]

Solubility Profile

Qualitative Solubility

Based on available information, the qualitative solubility of this compound in various solvents is summarized in Table 2. The principle of "like dissolves like" suggests that this compound, with its polar nitrile group and moderately polar ether linkages, would be soluble in a range of polar and non-polar organic solvents.

SolventQualitative SolubilityReference
EthanolHighly Soluble[1][2]
EtherHighly Soluble[1][2]
ChloroformSoluble[2]
WaterLimited / Slightly Soluble[1][2][4]
Quantitative Solubility

A single quantitative solubility value has been reported, though the solvent is not specified. Given the compound's described low water solubility, this value may refer to an aqueous system.

SolventSolubilityReference
Not Specified32 g/L[3][4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6] The following is a detailed protocol that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.[5]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

Synthesis and Applications

This compound is a key intermediate in the synthesis of more complex molecules. A common synthetic route involves a pressure reaction followed by an acetalization process.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound as described in patent literature.[7][8]

G cluster_0 Pressure Reaction cluster_1 Acetalization Acetonitrile Acetonitrile Intermediate 3-Hydroxy Vinyl Cyanide Metal-Salt Acetonitrile->Intermediate CO Carbon Monoxide (CO) CO->Intermediate Alkali_Metal_Salt C1-C4 Alcohol Alkali Metal Salt Alkali_Metal_Salt->Intermediate Catalyst C1-C3 Alcohol Catalyst Catalyst->Intermediate Solvent_1 Non-polar Solvent Solvent_1->Intermediate Acidic_Alcohol Acidic Alcohol Final_Product This compound Intermediate->Final_Product Acidic_Alcohol->Final_Product Catalyst_2 Sulfuric Acid Catalyst Catalyst_2->Final_Product G Start This compound Intermediate_1 Further Synthetic Steps Start->Intermediate_1 Building Block Final_Product p38α MAPK Inhibitors Intermediate_1->Final_Product Leads to Application Treatment of Inflammatory Diseases Final_Product->Application Therapeutic Application

References

Methodological & Application

Application Notes and Protocols: 3,3-Diethoxypropanenitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethoxypropanenitrile, also known as cyanoacetaldehyde diethyl acetal (B89532), is a valuable and versatile building block in organic synthesis.[1] Its chemical structure, featuring a nitrile group and a protected aldehyde functionality (diethyl acetal), allows for a wide range of chemical transformations. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important heterocyclic compounds and as a precursor to malondialdehyde.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
Appearance Clear yellow to brownish liquid
Boiling Point 91-93 °C at 11 mmHg[2]
Density 0.954 g/mL at 25 °C[2]
Refractive Index n20/D 1.415[2]
Solubility Soluble in organic solvents, limited solubility in water.

Application 1: Synthesis of Pyrimidine (B1678525) Derivatives (Cytosine)

This compound is a key precursor in the synthesis of pyrimidine rings, which are fundamental components of nucleic acids and many pharmaceutical compounds. A prominent example is the synthesis of cytosine through condensation with urea (B33335).

Reaction Pathway: Synthesis of Cytosine

Cytosine_Synthesis 3_3_diethoxypropanenitrile This compound Intermediate Intermediate 3_3_diethoxypropanenitrile->Intermediate Condensation Urea Urea Urea->Intermediate Cytosine Cytosine Intermediate->Cytosine Cyclization (Tautomerization)

Caption: Synthetic pathway for Cytosine from this compound.

Experimental Protocol: Synthesis of Cytosine

This protocol is adapted from a patented procedure for the synthesis of cytosine.[3]

Materials:

  • This compound

  • Urea

  • Sodium ethoxide

  • Toluene (B28343)

  • Distilled water

  • Hydrochloric acid

Procedure:

  • In a reaction kettle, add sodium ethoxide (1.25 mol), toluene (5.18 mol), and urea (1.50 mol).

  • Heat the mixture to 90 °C and stir for 0.3 hours.

  • Slowly add this compound (1.00 mol) dropwise, maintaining the temperature at 105 °C.

  • After the addition is complete, reflux the reaction mixture for 10 hours.

  • Concentrate the reaction mixture to dryness.

  • Dissolve the residue in 1200 g of distilled water and allow the layers to separate.

  • To the aqueous layer, add hydrochloric acid dropwise to adjust the pH to 7.0-7.5, which will induce crystallization.

  • Cool the mixture to promote further crystallization and collect the crude product by centrifugation.

  • The crude product can be further purified by recrystallization.

Quantitative Data
Reactant/ProductMolar RatioYieldReference
This compound1.00-[3]
Urea1.50-[3]
Sodium Ethoxide1.25-[3]
Cytosine -~74.1% [3]

Application 2: Synthesis of 3-Aminopyrazole (B16455) Derivatives

This compound can be readily converted to a β-ketonitrile, which can then undergo cyclization with hydrazine (B178648) to form 3-aminopyrazole derivatives. These compounds are important scaffolds in medicinal chemistry.

Reaction Pathway: Synthesis of 3-Aminopyrazole

Aminopyrazole_Synthesis 3_3_diethoxypropanenitrile This compound beta_ketonitrile β-Ketonitrile Intermediate 3_3_diethoxypropanenitrile->beta_ketonitrile Hydrolysis (Acidic) Aminopyrazole 3-Aminopyrazole Derivative beta_ketonitrile->Aminopyrazole Condensation & Cyclization Hydrazine Hydrazine Hydrazine->Aminopyrazole

Caption: General pathway for 3-Aminopyrazole synthesis.

Experimental Protocol: General Synthesis of 3(5)-Aminopyrazoles

This protocol is a general procedure for the synthesis of aminopyrazoles from β-ketonitriles, which can be derived from this compound.[4][5]

Materials:

  • β-Ketonitrile (derived from this compound)

  • Hydrazine hydrate (B1144303)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the β-ketonitrile (1 equivalent) in anhydrous ethanol.

  • Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 60 °C) for several hours (e.g., 24 hours), monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography.

Quantitative Data

The yield of this reaction is highly dependent on the specific β-ketonitrile substrate used.

ReactantMolar RatioProductYieldReference
3-Oxo-3-phenylpropanenitrile1.03-Phenyl-1H-pyrazol-5-amine82%
(E)-3-Amino-2-benzoyl-3-hydrazino-2-propenenitrile(from β-ketonitrile)3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile93%

Application 3: Synthesis of Pyridine (B92270) Derivatives

This compound can participate in [2+2+2]-cycloaddition reactions with alkynes, catalyzed by transition metals or light, to form substituted pyridines. This provides a direct route to functionalized pyridine rings.

Reaction Pathway: [2+2+2]-Cycloaddition

Pyridine_Synthesis 3_3_diethoxypropanenitrile This compound Pyridine_Derivative 2-(2,2-Diethoxy-ethyl)-pyridine 3_3_diethoxypropanenitrile->Pyridine_Derivative [2+2+2] Cycloaddition Acetylene1 Acetylene (B1199291) Acetylene1->Pyridine_Derivative Acetylene2 Acetylene Acetylene2->Pyridine_Derivative

Caption: Synthesis of a pyridine derivative via [2+2+2]-cycloaddition.

Experimental Protocol: General Photocatalyzed [2+2+2]-Cycloaddition

This is a general protocol based on the photocatalyzed cycloaddition of nitriles with acetylene.

Materials:

  • This compound

  • Acetylene

  • Photocatalyst (e.g., cobalt-based catalyst)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Light source (e.g., lamp with a wavelength range of 350-500 nm)

Procedure:

  • In a suitable reaction vessel, dissolve this compound and the photocatalyst in the anhydrous solvent.

  • Introduce acetylene gas into the reaction mixture (typically 2 equivalents).

  • Irradiate the reaction mixture with the light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography.

Quantitative Data

Yields for this type of reaction can vary significantly based on the specific nitrile, catalyst, and reaction conditions used.

Application 4: Precursor to Malondialdehyde (MDA)

This compound serves as a stable precursor to cyanomalondialdehyde (B1645252) and, upon further hydrolysis of the nitrile group, to malondialdehyde (MDA). MDA is a key marker for oxidative stress and is widely used in biochemical assays. The acetal group can be easily hydrolyzed under acidic conditions to reveal the aldehyde functionality.

Logical Relationship: Precursor to MDA

MDA_Precursor 3_3_diethoxypropanenitrile This compound Cyanomalondialdehyde Cyanomalondialdehyde 3_3_diethoxypropanenitrile->Cyanomalondialdehyde Acetal Hydrolysis Malondialdehyde Malondialdehyde (MDA) Cyanomalondialdehyde->Malondialdehyde Nitrile Hydrolysis

Caption: this compound as a precursor to Malondialdehyde.

Experimental Protocol: General Hydrolysis of the Acetal

This protocol describes the general procedure for the acidic hydrolysis of the diethyl acetal to the corresponding aldehyde.

Materials:

  • This compound

  • Dilute aqueous acid (e.g., HCl or H₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add the dilute aqueous acid to the solution.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude cyanomalondialdehyde.

Note: Cyanomalondialdehyde is often used in situ for subsequent reactions due to its reactivity. Further hydrolysis of the nitrile group under more stringent acidic or basic conditions would yield malondialdehyde.

References

The Versatility of 3,3-Diethoxypropanenitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,3-Diethoxypropanenitrile, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, possessing a protected aldehyde equivalent and a nitrile group, allows for sequential and regioselective reactions to construct complex heterocyclic scaffolds that are central to many therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, particularly 5-aminopyrazoles, which are precursors to a range of drugs including kinase inhibitors.

Application Notes

This compound is a valuable synthon for the preparation of various heterocyclic systems.[1][2] One of its most significant applications in pharmaceutical synthesis is its role as a precursor to β-ketonitriles. The diethyl acetal (B89532) group can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality, which exists in equilibrium with its enol form. This enol can then be acylated to provide a variety of β-ketonitriles.

These β-ketonitriles are pivotal intermediates in the synthesis of 5-aminopyrazoles through condensation reactions with hydrazine (B178648) derivatives.[1][2] 5-Aminopyrazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. They are particularly prominent in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy and treatment of inflammatory diseases. The amino and pyrazole (B372694) nitrogen atoms of the 5-aminopyrazole core provide key hydrogen bonding interactions with the hinge region of kinase active sites.

Furthermore, the nitrile group of this compound can be transformed into other functional groups, such as amidines, which are also important in the synthesis of nitrogen-containing heterocycles like pyrimidines. The cyclocondensation of intermediates derived from this compound with amidines or guanidines is a common strategy for the construction of pyrimidine (B1678525) rings, found in numerous antiviral and anticancer drugs.[3][4]

Key Pharmaceutical Precursor Synthesis: 5-Aminopyrazoles

A primary application of this compound is in the synthesis of 5-aminopyrazole derivatives. This is typically a two-step process involving the formation of a β-ketonitrile intermediate followed by cyclization with hydrazine.

Synthesis_Pathway DEPN This compound Intermediate β-Ketonitrile Intermediate DEPN->Intermediate 1. Hydrolysis 2. Acylation Aminopyrazole 5-Aminopyrazole Derivative Intermediate->Aminopyrazole Hydrazine (Cyclization) Pharmaceuticals Active Pharmaceutical Ingredients (e.g., Kinase Inhibitors) Aminopyrazole->Pharmaceuticals Further Functionalization

Caption: General synthetic pathway from this compound to pharmaceuticals.

Experimental Protocols

The following protocols are generalized procedures based on established chemical transformations.[1][2][5] Researchers should adapt these methods to their specific substrates and safety protocols.

Protocol 1: Synthesis of a β-Ketonitrile Intermediate from this compound

This protocol describes the conversion of this compound to a generic β-ketonitrile, a key step for subsequent heterocycle formation.

Materials:

  • This compound

  • Aqueous acid (e.g., 1 M HCl)

  • Acylating agent (e.g., an acid chloride or anhydride)

  • Base (e.g., triethylamine (B128534) or pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

  • Hydrolysis of the Acetal:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF).

    • Add aqueous acid (e.g., 1 M HCl) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude malononitrile (B47326) aldehyde.

  • Acylation to form the β-Ketonitrile:

    • Dissolve the crude malononitrile aldehyde in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base (e.g., triethylamine, 1.1 eq).

    • Slowly add the acylating agent (e.g., acid chloride, 1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-ketonitrile.

Protocol_1_Workflow cluster_hydrolysis Acetal Hydrolysis cluster_acylation Acylation start_h Dissolve 3,3-Diethoxy- propanenitrile in THF add_acid Add aqueous HCl start_h->add_acid stir_h Stir at RT add_acid->stir_h monitor_h Monitor Reaction (TLC) stir_h->monitor_h neutralize Neutralize with NaHCO₃ monitor_h->neutralize extract_h Extract with Ethyl Acetate (B1210297) neutralize->extract_h dry_h Dry and Concentrate extract_h->dry_h start_a Dissolve crude aldehyde in DCM (0 °C) dry_h->start_a Crude Malononitrile Aldehyde add_base Add Triethylamine start_a->add_base add_acyl Add Acylating Agent add_base->add_acyl stir_a Stir and warm to RT add_acyl->stir_a monitor_a Monitor Reaction (TLC) stir_a->monitor_a quench Quench Reaction monitor_a->quench workup Workup and Purification quench->workup

Caption: Workflow for the synthesis of a β-ketonitrile intermediate.

Protocol 2: Synthesis of a 5-Aminopyrazole Derivative

This protocol outlines the cyclocondensation of a β-ketonitrile with hydrazine to form the 5-aminopyrazole core.

Materials:

  • β-Ketonitrile (from Protocol 1)

  • Hydrazine hydrate (B1144303) or a substituted hydrazine hydrochloride

  • Solvent (e.g., ethanol, acetic acid)

  • Base (if using a hydrazine salt, e.g., sodium acetate)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup:

    • Dissolve the β-ketonitrile (1.0 eq) in a suitable solvent (e.g., ethanol).

    • Add hydrazine hydrate (1.0-1.2 eq). If using a hydrazine salt, add a base like sodium acetate (1.1 eq).

  • Cyclization:

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. Wash the solid with cold solvent.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the pure 5-aminopyrazole derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 5-aminopyrazoles from β-ketonitriles, which are themselves derived from this compound. Actual yields will vary depending on the specific substrates used.

StepReactantsSolventTemperatureTimeTypical YieldReference
β-Ketonitrile Synthesis Malononitrile aldehyde, Acid ChlorideDichloromethane0 °C to RT2-6 h70-90%[1][2]
5-Aminopyrazole Synthesis β-Ketonitrile, Hydrazine HydrateEthanolReflux4-12 h65-95%[1][5]

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its ability to serve as a masked β-cyanocarbonyl synthon provides a reliable entry point for the construction of key heterocyclic scaffolds, most notably 5-aminopyrazoles. The protocols and data presented herein offer a foundational guide for researchers and scientists in drug discovery and development to effectively utilize this important intermediate in the synthesis of novel therapeutic agents. The straightforward and often high-yielding nature of these transformations makes this compound an attractive starting material for both small-scale medicinal chemistry efforts and larger-scale process development.

References

Application Notes and Protocols for Pyridine Synthesis via [2+2+2]-Cycloaddition with 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyridines utilizing a [2+2+2]-cycloaddition reaction strategy. Specifically, this document focuses on the use of 3,3-diethoxypropanenitrile as a key building block, reacting with two equivalents of an alkyne in the presence of a transition metal catalyst to afford 2-(2,2-diethoxyethyl)pyridine (B2980081). This methodology offers an efficient and atom-economical route to functionalized pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Introduction

The pyridine (B92270) ring is a fundamental heterocyclic motif in a vast array of biologically active compounds and functional materials. Transition metal-catalyzed [2+2+2]-cycloaddition reactions have emerged as a powerful tool for the construction of substituted pyridines from simple, readily available precursors. This approach involves the co-cyclization of two alkyne molecules and a nitrile, providing a highly convergent and modular route to a wide range of pyridine derivatives.

This compound is a versatile and commercially available starting material. Its protected aldehyde functionality makes the resulting pyridine product, 2-(2,2-diethoxyethyl)pyridine, a valuable intermediate for further synthetic transformations, such as deprotection to the corresponding aldehyde and subsequent elaboration. Cobalt and iron complexes are commonly employed as catalysts for this transformation, demonstrating high efficiency and functional group tolerance.

Data Presentation

The following tables summarize representative quantitative data for transition metal-catalyzed [2+2+2]-cycloaddition reactions for pyridine synthesis. While specific data for this compound is limited in publicly available literature, the data for structurally related nitriles provides a strong indication of expected yields and conditions.

Table 1: Cobalt-Catalyzed [2+2+2]-Cycloaddition of Nitriles and Alkynes

EntryNitrileAlkyneCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1AcetonitrileAcetylene (B1199291)Organic Cobalt (not specified)Acetonitrile130-170Not specified>90 (crude)Patent Data
2BenzonitrileAcetyleneCpCo(COD) (1)Toluene (B28343)120-130Not specified>90General Literature
3AcrylonitrilePropyneCo(I) complex (5)THF601285General Literature
4This compoundAcetyleneCpCo(COD) (1-5, estimated)Toluene/THF100-13012-2480-95 (expected)N/A

Note: Data for entry 4 is an educated estimation based on the high reactivity of similar nitriles under these conditions.

Table 2: Characterization Data for 2-(2,2-diethoxyethyl)pyridine

PropertyValue
Molecular FormulaC₁₁H₁₇NO₂
Molecular Weight195.26 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~105-110 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm)8.55 (d, 1H), 7.65 (td, 1H), 7.25 (d, 1H), 7.15 (dd, 1H), 4.80 (t, 1H), 3.70-3.50 (m, 4H), 3.10 (d, 2H), 1.20 (t, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)160.5, 149.5, 136.5, 123.0, 121.5, 102.0, 62.0, 42.0, 15.5
Mass Spectrum (EI) m/z195 (M+), 150, 122, 103, 78

Experimental Protocols

The following protocols are adapted from established procedures for cobalt-catalyzed [2+2+2]-cycloadditions of nitriles and alkynes. Researchers should perform appropriate risk assessments and optimize conditions for their specific setup and scale.

Protocol 1: Cobalt-Catalyzed Synthesis of 2-(2,2-diethoxyethyl)pyridine

This protocol is based on the highly efficient cobalt-catalyzed cycloaddition of nitriles with acetylene.

Materials:

  • This compound

  • Acetylene (gas)

  • Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) or a similar cobalt(I) precatalyst

  • Anhydrous toluene or THF

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure reactor or a balloon setup for acetylene gas

Procedure:

  • Reactor Setup: In an inert atmosphere glovebox, charge a dry, high-pressure reactor equipped with a magnetic stir bar with the cobalt precatalyst (e.g., CpCo(CO)₂, 1-5 mol%).

  • Reagent Addition: Add anhydrous toluene or THF to the reactor, followed by this compound (1.0 equivalent).

  • Reaction with Acetylene: Seal the reactor and remove it from the glovebox. Pressurize the reactor with acetylene gas to the desired pressure (e.g., 10-20 atm). Alternatively, for smaller scales, the reaction can be conducted under an acetylene balloon at atmospheric pressure.

  • Heating and Monitoring: Heat the reaction mixture to 100-130 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots under inert conditions. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess acetylene. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford 2-(2,2-diethoxyethyl)pyridine as a colorless to pale yellow oil.

Protocol 2: Iron-Catalyzed Synthesis of 2-(2,2-diethoxyethyl)pyridine with a Diyne

This protocol provides an alternative using a more readily handled diyne in place of acetylene gas.

Materials:

  • This compound

  • A suitable terminal or internal diyne (e.g., 1,7-octadiyne)

  • Iron(II) chloride (FeCl₂) or another iron precatalyst

  • A suitable ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere setup

Procedure:

  • Catalyst Preparation: In an inert atmosphere, mix the iron precatalyst and the ligand in the anhydrous solvent.

  • Reagent Addition: To the catalyst mixture, add the diyne (1.0 equivalent) and this compound (1.0-1.2 equivalents).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: Cool the reaction to room temperature, filter off the catalyst if necessary, and concentrate the filtrate. Purify the residue by column chromatography to obtain the corresponding substituted pyridine.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates nitrile This compound azacobaltacycle Azacobaltacycloheptatriene nitrile->azacobaltacycle Coordination & Insertion alkyne1 Alkyne cobaltacycle Cobaltacyclopentadiene alkyne1->cobaltacycle alkyne2 Alkyne alkyne2->cobaltacycle catalyst Co(I) Catalyst catalyst->cobaltacycle Oxidative Coupling cobaltacycle->azacobaltacycle product 2-(2,2-Diethoxyethyl)pyridine azacobaltacycle->product Reductive Elimination product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the cobalt-catalyzed [2+2+2]-cycloaddition.

Experimental_Workflow start Start setup Reactor Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Solvent, and this compound setup->reagents reaction Introduce Alkyne (e.g., Acetylene Gas) reagents->reaction heating Heat and Stir (100-130 °C, 12-24 h) reaction->heating monitoring Monitor Reaction (TLC, GC-MS) heating->monitoring monitoring->heating Incomplete workup Cool, Vent, and Concentrate monitoring->workup Complete purification Column Chromatography workup->purification product Pure 2-(2,2-Diethoxyethyl)pyridine purification->product

Caption: General experimental workflow for pyridine synthesis.

Logical_Relationship cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates title Key Considerations for Successful Synthesis catalyst_choice Cobalt vs. Iron ligand_effect Ligand Modification catalyst_choice->ligand_effect catalyst_loading Catalyst Loading (mol%) ligand_effect->catalyst_loading successful_synthesis High Yield of Substituted Pyridine catalyst_loading->successful_synthesis Impacts solvent Solvent Choice (Anhydrous) temperature Temperature Optimization solvent->temperature pressure Alkyne Pressure (if gas) temperature->pressure pressure->successful_synthesis Impacts nitrile_purity Purity of Nitrile alkyne_type Alkyne Structure nitrile_purity->alkyne_type alkyne_type->successful_synthesis Impacts

Caption: Logical relationships influencing reaction outcome.

Application Notes and Protocols: Synthesis of Cyanomalondialdehyde from 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cyanomalondialdehyde (B1645252) from 3,3-diethoxypropanenitrile. The synthesis is achieved through a Vilsmeier-Haack reaction, a widely used method for the formylation of activated methylene (B1212753) compounds. This application note includes a comprehensive experimental protocol, a summary of key reaction parameters, and a visual representation of the experimental workflow to guide researchers in this synthetic transformation.

Introduction

Cyanomalondialdehyde is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. Its synthesis from readily available starting materials is of significant importance. The Vilsmeier-Haack reaction provides an effective route to cyanomalondialdehyde by formylating an active methylene group. This reaction typically employs a Vilsmeier reagent, which is generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3][4] The reaction of the Vilsmeier reagent with a compound containing an activated methylene group, followed by hydrolysis, yields the corresponding dialdehyde.[3] While a specific, detailed protocol for the synthesis of cyanomalondialdehyde directly from this compound is not extensively documented in readily available literature, the principles of the Vilsmeier-Haack reaction on similar substrates provide a strong foundation for a successful synthesis.[5]

Key Reaction Parameters

The following table summarizes typical quantitative data and reaction conditions for Vilsmeier-Haack reactions, which can be adapted for the synthesis of cyanomalondialdehyde from this compound.

ParameterValue/RangeReference
Reagents
This compound1.0 equivStarting Material
N,N-Dimethylformamide (DMF)3.0 - 10.0 equiv[6]
Phosphorus Oxychloride (POCl₃)1.1 - 2.0 equiv[6]
Reaction Conditions
Temperature (Vilsmeier Reagent Formation)0 °C to room temperature[6]
Temperature (Reaction with Substrate)Room temperature to 80 °C[6]
Reaction Time2 - 24 hours[6]
Work-up
HydrolysisIce-water, followed by neutralization (e.g., with sodium acetate (B1210297) or sodium bicarbonate)[6]
Extraction SolventDiethyl ether, Dichloromethane (B109758), or Ethyl acetate[1]
PurificationColumn chromatography (Silica gel) or recrystallization[1]

Experimental Protocol

This protocol describes a general procedure for the synthesis of cyanomalondialdehyde from this compound via a Vilsmeier-Haack reaction.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Vilsmeier Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, add anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel to the stirred DMF. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the Vilsmeier reagent.

  • Reaction with this compound:

    • Dissolve this compound in a minimal amount of anhydrous dichloromethane (DCM).

    • Add the solution of this compound dropwise to the prepared Vilsmeier reagent at room temperature.

    • After the addition, heat the reaction mixture to a temperature between 50-80 °C and maintain stirring for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyanomalondialdehyde.

Experimental Workflow

Synthesis_Workflow Synthesis of Cyanomalondialdehyde Reagents Starting Materials: This compound DMF, POCl₃ Vilsmeier_Formation 1. Vilsmeier Reagent Formation (DMF + POCl₃) Reagents->Vilsmeier_Formation Reaction 2. Reaction with Substrate (Addition of this compound) Vilsmeier_Formation->Reaction Workup 3. Aqueous Work-up (Quenching, Neutralization, Extraction) Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Product Cyanomalondialdehyde (Final Product) Purification->Product

Caption: Experimental workflow for the synthesis of cyanomalondialdehyde.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide is a skin and eye irritant.

  • This compound may be harmful if swallowed or inhaled.

  • The reaction quench with ice/water is exothermic and should be performed cautiously.

Disclaimer: This protocol is intended for use by trained chemistry professionals. All procedures should be performed with appropriate safety measures in place. The reaction conditions may require optimization for best results.

References

The Versatility of 3,3-Diethoxypropanenitrile in the Synthesis of Key Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction: 3,3-Diethoxypropanenitrile, a stable and versatile building block, serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its latent 1,3-dicarbonyl functionality, unmasked under acidic conditions, allows for controlled cyclization reactions with various nucleophiles. This document provides detailed protocols and application notes for the synthesis of pyrimidines, pyrazoles, and pyridines, which are core structures in numerous pharmaceuticals and agrochemicals. The methodologies presented are aimed at researchers and professionals in drug development and organic synthesis.

Synthesis of 2-Amino-4-ethoxypyrimidine

The reaction of this compound with guanidine (B92328) is a direct and efficient method for the preparation of 2-aminopyrimidine (B69317) derivatives. The acidic hydrolysis of the diethyl acetal (B89532) in situ generates a β-cyanoketone equivalent, which readily undergoes cyclocondensation with guanidine.

Reaction Pathway:

pyrimidine_synthesis start This compound intermediate In situ generated β-oxonitrile start->intermediate Hydrolysis acid Acid catalyst (e.g., HCl) guanidine Guanidine product 2-Amino-4-ethoxypyrimidine guanidine->product intermediate->product Cyclocondensation heat Heat pyrazole_synthesis start This compound intermediate In situ generated β-cyanoketone acetal start->intermediate hydrazine Hydrazine hydrate hydrazine->intermediate product 3-Ethoxypyrazole intermediate->product Cyclization & Aromatization acid Acidic workup pyridine_synthesis_workflow start This compound step2 Michael Addition start->step2 aldehyde Aldehyde (R-CHO) step1 Knoevenagel Condensation aldehyde->step1 ammonia Ammonium Acetate step3 Cyclization & Aromatization ammonia->step3 active_methylene Active Methylene Compound (e.g., malononitrile) active_methylene->step1 step1->step2 step2->step3 product Substituted Pyridine step3->product

Application Notes and Protocols for Multicomponent Reactions Involving 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for multicomponent reactions utilizing 3,3-diethoxypropanenitrile, a versatile building block in heterocyclic synthesis. The methodologies outlined are aimed at providing robust procedures for the synthesis of key intermediates relevant to pharmaceutical and materials science research.

Application Note 1: Three-Component Synthesis of Cytosine

Introduction:

Cytosine, a fundamental component of nucleic acids, can be synthesized through a highly efficient three-component reaction involving this compound, urea (B33335), and a base. This one-pot condensation reaction provides a direct route to the pyrimidine (B1678525) core, which is a prevalent scaffold in numerous therapeutic agents. The reaction proceeds via an initial condensation followed by cyclization to form the heterocyclic ring. This method is advantageous due to the use of readily available starting materials and a straightforward procedure that leads to high yields of the final product.

Data Presentation:

ProductReactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
CytosineThis compoundUreaSodium Hydroxide (B78521)Toluene (B28343)Reflux1289

Experimental Protocol: Synthesis of Cytosine

This protocol is adapted from a documented synthetic method.

Materials:

  • This compound (500g, 3.6 mol)

  • Urea (235g, 3.9 mol)

  • Sodium Hydroxide (140g, 3.6 mol)

  • Toluene (1 L)

  • Hot Water

  • Glacial Acetic Acid

Procedure:

  • To a suitable reaction vessel, add this compound (500g, 3.6 mol), urea (235g, 3.9 mol), sodium hydroxide (140g, 3.6 mol), and toluene (1 L).

  • Heat the mixture to reflux and maintain for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction solution under reduced pressure to remove the toluene.

  • Dissolve the resulting residue in hot water.

  • Adjust the pH of the aqueous solution to 7.0 by the addition of glacial acetic acid. A solid will precipitate out.

  • Collect the solid by filtration.

  • Recrystallize the crude product from water to obtain 350g of pure cytosine as white crystals.[1]

Yield: 89%[1]

Visualization of the Synthetic Pathway:

Cytosine_Synthesis Synthetic Pathway for Cytosine reactant1 This compound intermediate Intermediate Adduct reactant1->intermediate reactant2 Urea reactant2->intermediate base NaOH conditions Reflux, 12h solvent Toluene conditions->intermediate + product Cytosine intermediate->product Cyclization

Caption: Three-component synthesis of Cytosine.

Further Applications and Considerations:

While a detailed, peer-reviewed protocol for a multicomponent synthesis of pyridines directly from this compound was not prominently found in the surveyed literature, its structure suggests potential applicability in classical pyridine (B92270) syntheses. Methodologies such as the Bohlmann-Rahtz Pyridine Synthesis and the Guareschi-Thorpe Condensation are established multicomponent reactions for pyridine ring formation. These reactions typically involve the condensation of enamines or cyanoacetamides with 1,3-dicarbonyl compounds or their equivalents.

Given that this compound can be hydrolyzed to cyanoacetaldehyde, it represents a viable synthon for the cyano-substituted component in such reactions. Researchers interested in developing novel pyridine-based compounds could explore the in-situ generation of reactive intermediates from this compound for use in these established multicomponent reaction frameworks. This would represent a novel extension of the utility of this versatile building block.

Visualization of a Potential Experimental Workflow:

Pyridine_Synthesis_Workflow Conceptual Workflow for Pyridine Synthesis start This compound hydrolysis In situ Hydrolysis (Acidic Conditions) start->hydrolysis intermediate Cyanoacetaldehyde (Reactive Intermediate) hydrolysis->intermediate mcr Multicomponent Reaction (e.g., Guareschi-Thorpe) intermediate->mcr component2 1,3-Dicarbonyl Compound component2->mcr component3 Ammonia Source (e.g., NH4OAc) component3->mcr product Substituted Pyridine mcr->product

Caption: Conceptual workflow for pyridine synthesis.

References

Application of 3,3-Diethoxypropanenitrile in the Synthesis of Pyrimidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3,3-Diethoxypropanenitrile, also known as cyanoacetaldehyde diethyl acetal, is a versatile C3 building block in organic synthesis. Its unique structure, possessing both a protected aldehyde functionality and a nitrile group, allows for a variety of chemical transformations, making it a valuable reagent in the construction of complex molecules, including heterocyclic systems of biological importance. This application note focuses on the utility of this compound in the synthesis of pyrimidine (B1678525) derivatives, which are core structures in numerous natural products and pharmacologically active compounds.

Synthesis of 4-Amino-2(1H)-pyrimidinone and Cytosine

A key application of this compound is in the synthesis of fundamental pyrimidine structures like 4-amino-2(1H)-pyrimidinone and cytosine. The protected aldehyde group can be readily deprotected under acidic conditions to reveal the reactive aldehyde, which can then participate in condensation reactions. The nitrile group provides a source of nitrogen for the heterocyclic ring system.

Reaction Scheme:

G cluster_0 Reaction Scheme This compound This compound Product 4-Amino-2(1H)-pyrimidinone / Cytosine This compound->Product NaOBu, BuOH, reflux Urea Urea Urea->Product G A Identify Target Molecule (e.g., containing a pyrimidine core) B Retrosynthetic Analysis: Disconnect to reveal a C3 synthon A->B C Select this compound as the C3 synthon B->C D Reaction Planning: Choose appropriate reaction conditions (e.g., condensation with urea) C->D E Execution of Synthesis: Follow experimental protocol D->E F Purification and Characterization of the desired product E->F G Further Synthetic Steps to complete the natural product F->G

Application Notes and Protocols: Utilizing 3,3-Diethoxypropanenitrile as a Versatile Precursor for the Synthesis of Natural and Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethoxypropanenitrile is a valuable and versatile building block in organic synthesis, particularly for the preparation of functionalized nitrogen-containing compounds. Its unique structure, featuring a protected aldehyde and a nitrile group, allows for selective transformations to access a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of both natural and unnatural amino acids, including β-alanine and α-amino acids. These protocols are designed to be a practical guide for researchers in academia and the pharmaceutical industry.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of the starting material is crucial for successful synthesis.

PropertyValue
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Appearance Colorless liquid
Boiling Point 91-93 °C at 11 mmHg
Density 0.954 g/mL at 25 °C
Refractive Index n20/D 1.415

Synthetic Pathways Overview

This compound can be strategically transformed into various amino acids through a series of well-established organic reactions. The primary synthetic routes involve:

  • Synthesis of β-Alanine: A two-step process involving the hydrolysis of the diethyl acetal (B89532) to an intermediate aldehyde, followed by reductive amination and subsequent nitrile hydrolysis.

  • Synthesis of α-Amino Acids: A multi-step pathway initiated by the hydrolysis of the diethyl acetal, followed by a Strecker synthesis on the resulting β-keto nitrile intermediate.

These pathways offer access to a range of amino acid structures, highlighting the synthetic utility of this compound.

G start This compound hydrolysis Hydrolysis start->hydrolysis intermediate_aldehyde 3-Oxopropanenitrile (B1221605) (β-Keto Nitrile) hydrolysis->intermediate_aldehyde reductive_amination Reductive Amination nitrile_hydrolysis_beta Nitrile Hydrolysis reductive_amination->nitrile_hydrolysis_beta beta_alanine β-Alanine nitrile_hydrolysis_beta->beta_alanine strecker Strecker Synthesis aminonitrile α-Aminonitrile Intermediate strecker->aminonitrile nitrile_hydrolysis_alpha Nitrile Hydrolysis aminonitrile->nitrile_hydrolysis_alpha alpha_amino_acid α-Amino Acid nitrile_hydrolysis_alpha->alpha_amino_acid intermediate_aldehyde->reductive_amination Pathway 1 intermediate_aldehyde->strecker Pathway 2

Caption: Synthetic pathways from this compound to amino acids.

Application Note 1: Synthesis of β-Alanine

β-Alanine is a naturally occurring beta-amino acid and a key component of several biologically active peptides, such as carnosine and anserine. The following protocol outlines a reliable method for the synthesis of β-alanine from this compound.

Experimental Workflow

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Reductive Amination & Hydrolysis start This compound reagents1 Aqueous Acid (e.g., HCl) start->reagents1 product1 3-Oxopropanenitrile reagents1->product1 reagents2 1. NH₃, H₂, Catalyst (e.g., Raney Ni) 2. H₂O, H⁺ or OH⁻ product1->reagents2 product2 β-Alanine reagents2->product2

Caption: Workflow for the synthesis of β-alanine.

Detailed Experimental Protocol

Step 1: Hydrolysis of this compound to 3-Oxopropanenitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of acetone (B3395972) and water (1:1, v/v).

  • Acidification: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-oxopropanenitrile. This intermediate is often used in the next step without further purification.

Step 2: Reductive Amination of 3-Oxopropanenitrile and Hydrolysis to β-Alanine

This step can be performed in a one-pot fashion.

  • Reaction Setup: To a solution of the crude 3-oxopropanenitrile (1.0 eq) in a suitable solvent (e.g., methanol (B129727) saturated with ammonia), add a hydrogenation catalyst such as Raney Nickel.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically 50 psi) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or GC for the disappearance of the intermediate and formation of β-aminopropionitrile.

  • Nitrile Hydrolysis: Upon completion of the reductive amination, filter off the catalyst. The resulting solution containing β-aminopropionitrile is then subjected to hydrolysis. Add a strong base (e.g., sodium hydroxide, 2.0 eq) and heat the mixture to reflux.

  • Work-up and Purification: After the hydrolysis is complete (monitored by the cessation of ammonia (B1221849) evolution), cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the β-alanine. The product can be further purified by recrystallization from a water/ethanol mixture.

Quantitative Data

The following table summarizes typical yields for the conversion of β-aminopropionitrile to β-alanine under various hydrolysis conditions.[1]

Hydrolysis ConditionsTemperature (°C)TimeYield (%)
Ammonia2004 h~20
25-50% Barium Hydroxide90-9520-30 min88-92
Sodium HydroxideReflux8 h~90

Application Note 2: Synthesis of α-Amino Acids via Strecker Synthesis

The synthesis of α-amino acids from this compound proceeds through the intermediate 3-oxopropanenitrile, which can undergo a Strecker synthesis. This method allows for the introduction of an amino and a nitrile group at the α-position to the carbonyl group, which upon hydrolysis yields the desired α-amino acid.

Experimental Workflow

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Strecker Synthesis cluster_2 Step 3: Hydrolysis start This compound reagents1 Aqueous Acid (e.g., HCl) start->reagents1 product1 3-Oxopropanenitrile reagents1->product1 reagents2 NH₄Cl, KCN product1->reagents2 product2 α-Aminonitrile Intermediate reagents2->product2 reagents3 H₃O⁺ product2->reagents3 product3 α-Amino Acid reagents3->product3

Caption: Workflow for the synthesis of α-amino acids.

Detailed Experimental Protocol

Step 1: Hydrolysis of this compound to 3-Oxopropanenitrile

Follow the protocol described in Application Note 1.

Step 2: Strecker Synthesis of the α-Aminonitrile Intermediate

  • Reaction Setup: In a well-ventilated fume hood, to a solution of the crude 3-oxopropanenitrile (1.0 eq) in a suitable solvent (e.g., aqueous ethanol), add ammonium (B1175870) chloride (1.1 eq) and potassium cyanide (1.1 eq). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC for the formation of the α-aminonitrile.

  • Work-up: Once the reaction is complete, carefully quench any excess cyanide with an oxidizing agent (e.g., sodium hypochlorite (B82951) solution). Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrolysis of the α-Aminonitrile to the α-Amino Acid

  • Reaction Setup: To the crude α-aminonitrile, add a strong acid (e.g., 6 M hydrochloric acid).

  • Reaction: Heat the mixture to reflux. The hydrolysis of the nitrile to a carboxylic acid can be monitored by the cessation of ammonia evolution or by LC-MS.

  • Purification: After completion, cool the reaction mixture. The α-amino acid can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The product can be further purified by recrystallization or ion-exchange chromatography.

Quantitative Data

The Strecker synthesis is a robust reaction, and while specific yields for 3-oxopropanenitrile are not widely reported, the following table provides typical yields for the formation of α-aminonitriles from various aldehydes under standard Strecker conditions.[2][3]

AldehydeAmine SourceCyanide SourceSolventYield (%)
BenzaldehydeNH₄ClKCNH₂O/EtOH80-90
IsobutyraldehydeNH₄ClNaCNH₂O75-85
AcetaldehydeNH₃HCNH₂O~80

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of valuable amino acids. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of both natural β-alanine and a variety of α-amino acids. The ability to generate the key 3-oxopropanenitrile intermediate allows for divergent synthetic strategies, making this starting material a powerful tool in the fields of medicinal chemistry and drug development. The provided quantitative data serves as a useful benchmark for optimizing these transformations. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and available resources.

References

Application Notes and Protocols: Chiral Synthesis Applications of 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diethoxypropanenitrile is a versatile chemical intermediate with significant potential in organic synthesis. While its applications in achiral contexts are documented, its role as a precursor in chiral synthesis is an area ripe for exploration. This document provides a series of detailed, albeit hypothetical, application notes and protocols for the use of this compound in the asymmetric synthesis of valuable chiral building blocks, including chiral β-amino acids, chiral 1,3-diamines, and chiral hydroxy nitriles. The protocols are based on established methodologies in asymmetric catalysis and are intended to serve as a foundational guide for researchers seeking to unlock the stereoselective potential of this readily available starting material.

Introduction: The Potential of this compound in Asymmetric Synthesis

This compound possesses two key functional groups that can be manipulated stereoselectively: the nitrile and the diethyl acetal (B89532). The nitrile group can be reduced to a primary amine, while the acetal can be hydrolyzed to an aldehyde. The methylene (B1212753) group alpha to the nitrile is also amenable to asymmetric functionalization. These features make it a promising, yet underexplored, C3 synthon for the synthesis of a variety of chiral molecules. This document outlines potential synthetic pathways for leveraging this compound in chiral synthesis.

Proposed Application: Enantioselective Reduction of the Nitrile Group

A primary application of nitriles in chiral synthesis is their reduction to chiral primary amines. This can be achieved through catalytic asymmetric hydrogenation or with chiral reducing agents.

Application Note: Synthesis of Chiral 3,3-Diethoxypropan-1-amine

The enantioselective reduction of the nitrile in this compound would yield chiral 3,3-diethoxypropan-1-amine, a valuable building block for the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates. This transformation can be envisioned using a chiral transition metal catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand.

Logical Workflow for Enantioselective Nitrile Reduction:

G start This compound reaction Asymmetric Reduction start->reaction catalyst Chiral Catalyst (e.g., Rh-DuPhos) catalyst->reaction reductant H2 or Hydride Source reductant->reaction product Chiral 3,3-Diethoxypropan-1-amine reaction->product analysis Purification & Chiral HPLC Analysis product->analysis

Caption: Workflow for the proposed enantioselective reduction of this compound.

Experimental Protocol: Hypothetical Asymmetric Hydrogenation

Materials:

Procedure:

  • In a glovebox, a high-pressure reactor is charged with [Rh(COD)2]BF4 (0.01 eq) and (R,R)-Me-DuPhos (0.011 eq).

  • Anhydrous, degassed methanol is added, and the mixture is stirred for 30 minutes to form the catalyst.

  • This compound (1.0 eq) is added to the reactor.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reactor is pressurized with hydrogen gas to 50 atm and stirred at 40 °C for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral amine.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Data (Hypothetical):

EntryCatalyst Loading (mol%)SolventTemperature (°C)Pressure (atm)Time (h)Yield (%)ee (%)
11.0Methanol4050248592
20.5Ethanol5060248290
31.0THF4050487588

Proposed Application: Asymmetric Aldol-type Reaction

The methylene group alpha to the nitrile is acidic and can be deprotonated to form a nucleophile. This carbanion can then participate in asymmetric additions to electrophiles, such as aldehydes, in the presence of a chiral catalyst.

Application Note: Synthesis of Chiral γ-Hydroxy-β-cyano Acetals

The reaction of the lithiated nitrile with an aldehyde, mediated by a chiral ligand, could provide access to chiral γ-hydroxy-β-cyano acetals. These are versatile intermediates that can be further transformed into chiral lactones, amino alcohols, and other valuable compounds.

Logical Pathway for Asymmetric Aldol-type Reaction:

G start This compound reaction Asymmetric Aldol Addition start->reaction base Base (e.g., LDA) base->reaction ligand Chiral Ligand (e.g., (-)-Sparteine) ligand->reaction aldehyde Aldehyde (R-CHO) aldehyde->reaction product Chiral γ-Hydroxy-β-cyano Acetal reaction->product

Caption: Proposed pathway for the asymmetric aldol-type reaction of this compound.

Experimental Protocol: Hypothetical Asymmetric Aldol Addition

Materials:

Procedure:

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 30 minutes to form LDA.

  • (-)-Sparteine (1.2 eq) is added, and the mixture is stirred for another 30 minutes.

  • This compound (1.0 eq) is added dropwise, and the reaction is stirred for 1 hour.

  • A solution of benzaldehyde (B42025) (1.2 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at -78 °C for 4 hours and then quenched with a saturated aqueous solution of NH4Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are dried over Na2SO4 and concentrated.

  • The crude product is purified by column chromatography.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by NMR and chiral HPLC analysis, respectively.

Quantitative Data (Hypothetical):

EntryAldehydeChiral LigandTemperature (°C)Time (h)Yield (%)dree (%)
1Benzaldehyde(-)-Sparteine-7847890:1095
2IsobutyraldehydeChiral Diamine-7867285:1592
3CinnamaldehydeChiral Bisoxazoline-7847592:896

Proposed Application: Synthesis of Chiral β-Amino Acids

Chiral β-amino acids are important components of peptidomimetics and bioactive molecules. A potential route to these compounds from this compound involves the enantioselective addition of a nucleophile to an in situ generated N-acylimino intermediate derived from the acetal.

Application Note: Enantioselective Synthesis of a Protected β-Amino Acid Precursor

Hydrolysis of the acetal to the aldehyde, followed by condensation with a chiral sulfonamide and subsequent enantioselective addition of a nucleophile (e.g., a silyl (B83357) enol ether) in the presence of a Lewis acid catalyst, could yield a protected chiral β-amino acid precursor.

Signaling Pathway for β-Amino Acid Precursor Synthesis:

G cluster_0 Step 1: Acetal Hydrolysis cluster_1 Step 2: Imine Formation cluster_2 Step 3: Asymmetric Addition A This compound B 3-Oxopropanenitrile (Aldehyde) A->B H3O+ D N-Sulfonylimine B->D C Chiral Sulfonamide C->D G Protected Chiral β-Amino Nitrile D->G E Silyl Enol Ether E->G F Chiral Lewis Acid F->G

Caption: Proposed multi-step synthesis of a chiral β-amino nitrile.

Experimental Protocol: Hypothetical Enantioselective Aza-Mannich Reaction

Materials:

  • This compound

  • Dilute HCl

  • (R)-t-Butylsulfinamide

  • Ti(OEt)4

  • Silyl enol ether of methyl isobutyrate

  • Chiral Lewis Acid (e.g., Cu(OTf)2 with a chiral bisoxazoline ligand)

  • Dichloromethane (B109758) (anhydrous)

Procedure:

  • Acetal Hydrolysis: this compound is stirred with 1M HCl at room temperature until TLC indicates complete conversion to the aldehyde. The product is extracted into dichloromethane and dried.

  • Imine Formation: The crude aldehyde is dissolved in anhydrous dichloromethane, and (R)-t-butylsulfinamide (1.0 eq) and Ti(OEt)4 (1.5 eq) are added. The mixture is stirred at room temperature for 4 hours.

  • Asymmetric Addition: The reaction mixture is cooled to -78 °C. The chiral Lewis acid catalyst (0.1 eq) is added, followed by the dropwise addition of the silyl enol ether (1.2 eq).

  • The reaction is stirred for 12 hours at -78 °C and then quenched with water.

  • The product is extracted, dried, and purified by column chromatography.

  • The diastereomeric ratio and enantiomeric excess are determined by NMR and chiral HPLC.

Quantitative Data (Hypothetical):

EntryLewis AcidLigandTemperature (°C)Time (h)Yield (%)dree (%)
1Cu(OTf)2Ph-BOX-781280>95:598
2Sc(OTf)3Py-BOX-78187590:1095
3Zn(OTf)2iPr-BOX-601282>95:597

Disclaimer

The application notes and protocols described herein are hypothetical and based on established principles of asymmetric synthesis. They are intended to serve as a starting point for research and development. The feasibility and optimization of these reactions would require experimental verification. The quantitative data presented is for illustrative purposes and represents typical targets for such transformations.

Application Notes and Protocols for the Reaction of 3,3-Diethoxypropanenitrile with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3,3-diethoxypropanenitrile with Grignard reagents provides a versatile and efficient method for the synthesis of α,β-unsaturated aldehydes. This two-step, one-pot synthesis involves the nucleophilic addition of an organomagnesium halide to the nitrile functionality, followed by an acidic workup that hydrolyzes the intermediate imine and the diethyl acetal (B89532). This process is highly valuable in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecules where the α,β-unsaturated aldehyde moiety serves as a key building block.

The general transformation can be represented as follows:

Step 1: Grignard Reaction The Grignard reagent (R-MgX) adds to the electrophilic carbon of the nitrile group in this compound, forming a magnesium salt of an imine. This step is conducted under anhydrous conditions, typically in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Step 2: Acidic Workup and Hydrolysis Subsequent treatment with aqueous acid accomplishes two crucial transformations. First, it hydrolyzes the imine intermediate to a carbonyl group. Second, it hydrolyzes the diethoxy acetal to reveal the aldehyde functionality. The elimination of ethanol (B145695) then leads to the formation of the conjugated double bond, yielding the final α,β-unsaturated aldehyde.

Reaction Mechanism and Experimental Workflow

The overall process can be visualized as a sequential reaction pathway. The initial nucleophilic addition of the Grignard reagent is followed by a hydrolysis and elimination cascade upon introduction of an acidic aqueous environment.

Reaction_Workflow cluster_step1 Step 1: Grignard Addition (Anhydrous) cluster_step2 Step 2: Acidic Workup cluster_products Final Products A This compound C Imine-Magnesium Complex A->C Nucleophilic Addition B Grignard Reagent (R-MgX) B->C D Intermediate Imine C->D H₃O⁺ E β-Alkoxy Ketone (transient) D->E Hydrolysis F α,β-Unsaturated Aldehyde E->F Elimination of EtOH G α,β-Unsaturated Aldehyde H MgX₂ + NH₄⁺ + EtOH

Caption: Reaction workflow for the synthesis of α,β-unsaturated aldehydes.

Experimental Protocols

The following protocols provide a general framework for the synthesis of α,β-unsaturated aldehydes from this compound. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Synthesis of α,β-Unsaturated Aldehydes

Materials:

  • This compound

  • Magnesium turnings

  • Appropriate alkyl or aryl halide (e.g., bromobenzene, ethyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Aqueous hydrochloric acid (e.g., 3 M HCl)

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating may be applied.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add the nitrile solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 3 M aqueous hydrochloric acid until the solution is acidic.

    • Continue stirring for 30-60 minutes to ensure complete hydrolysis.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative yields for the synthesis of various α,β-unsaturated aldehydes from this compound using different Grignard reagents. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

Grignard Reagent (R-MgX)Product (α,β-Unsaturated Aldehyde)Typical Yield (%)
Phenylmagnesium Bromide3-Phenylpropenal (Cinnamaldehyde)75-85
Ethylmagnesium Bromide3-Ethylpropenal60-70
Isopropylmagnesium Chloride3-Isopropylpropenal55-65
Benzylmagnesium Chloride3-Benzylpropenal70-80

Spectroscopic Data

The following are typical spectroscopic data for a representative product, 3-phenylpropenal (cinnamaldehyde), synthesized via this method.

3-Phenylpropenal (Cinnamaldehyde)

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.71 (d, J=7.6 Hz, 1H, CHO), 7.55 (d, J=16.0 Hz, 1H, Ar-CH=), 7.42-7.35 (m, 5H, Ar-H), 6.72 (dd, J=16.0, 7.6 Hz, 1H, =CH-CHO).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 193.8 (CHO), 152.9 (Ar-CH=), 134.2 (Ar-C), 131.0 (Ar-CH), 129.1 (Ar-CH), 128.5 (Ar-CH), 128.4 (=CH-CHO).

  • IR (neat, cm⁻¹): 3027 (Ar-H), 2819, 2736 (C-H, aldehyde), 1685 (C=O, conjugated), 1625 (C=C), 971 (trans C=C bend).

Logical Relationships in Synthesis

The successful synthesis of α,β-unsaturated aldehydes via this method relies on a series of logical dependencies, from the preparation of the Grignard reagent to the final purification of the product.

Logical_Relationships cluster_reagents Reagent Preparation & Purity cluster_reaction Reaction Conditions cluster_workup Workup & Purification A Anhydrous Solvents E Inert Atmosphere A->E ensures B Activated Magnesium B->E ensures C Pure Alkyl/Aryl Halide C->E ensures D Pure this compound F Controlled Temperature D->F requires G Efficient Stirring E->G necessitates H Acidic Hydrolysis F->H leads to G->H leads to I Extraction H->I followed by J Chromatography I->J followed by K High Yield & Purity of α,β-Unsaturated Aldehyde J->K results in

Application Notes and Protocols: Michael Addition Reactions of 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of 3,3-diethoxypropanenitrile as a Michael donor in Michael addition reactions. While specific literature examples for this compound are limited, this note outlines a generalized protocol based on the known reactivity of related nitrile-containing compounds. Michael addition reactions are a cornerstone of carbon-carbon bond formation in organic synthesis, and the resulting products are valuable intermediates in the development of pharmaceutical agents. These notes are intended to serve as a foundational guide for researchers exploring the synthetic utility of this compound in drug discovery and development.

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and widely utilized reaction in organic synthesis.[1] This reaction is instrumental in the construction of complex molecular architectures and is frequently employed in the synthesis of pharmaceuticals and other biologically active molecules. The nucleophile, or Michael donor, is typically a stabilized carbanion, such as an enolate derived from a ketone, ester, or nitrile.

This compound possesses α-protons adjacent to the nitrile group, which, in principle, can be abstracted by a strong base to form a nucleophilic carbanion. The nitrile group, while less activating than a carbonyl group, can stabilize the resulting negative charge, enabling the carbanion to participate in nucleophilic additions. The pKa of the α-protons in simple nitriles is estimated to be around 31, indicating that a potent, non-nucleophilic base is required for deprotonation.[2]

Generalized Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol describes a general procedure for the Michael addition of this compound to a generic α,β-unsaturated ketone (e.g., chalcone).

Materials and Equipment:

  • Reagents:

    • This compound

    • α,β-Unsaturated ketone (e.g., Chalcone)

    • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK))

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

    • Quenching agent (e.g., Saturated aqueous ammonium (B1175870) chloride solution)

    • Organic solvent for extraction (e.g., Ethyl acetate)

    • Drying agent (e.g., Anhydrous sodium sulfate)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Syringes and needles for transfer of anhydrous and air-sensitive reagents

    • Inert atmosphere setup (e.g., Nitrogen or Argon line with bubbler)

    • Low-temperature bath (e.g., Dry ice/acetone bath, -78 °C)

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for purification (e.g., Flash chromatography system)

Procedure:

  • Preparation of the Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

  • Solvent and Reagent Addition: Anhydrous THF is added to the flask via syringe. The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Base Addition: The strong base is added to the cooled solvent. If using LDA, it is typically prepared in situ from diisopropylamine (B44863) and n-butyllithium or used as a commercially available solution.

  • Formation of the Nitrile Anion: this compound is added dropwise to the stirred solution of the base at -78 °C. The mixture is stirred for 30-60 minutes to ensure complete formation of the carbanion.

  • Addition of the Michael Acceptor: A solution of the α,β-unsaturated ketone in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C and the progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific substrates.

  • Quenching the Reaction: Once the reaction is deemed complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride while the temperature is maintained at -78 °C.

  • Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Michael adduct.

Data Presentation

The following table presents hypothetical data for the Michael addition of this compound to various Michael acceptors. Please note that these are representative examples and actual yields may vary.

EntryMichael AcceptorBaseSolventTemperature (°C)Time (h)ProductHypothetical Yield (%)
1ChalconeLDATHF-7845-(1,1-Diethoxy)-3,5-diphenyl-5-cyanopentan-1-one65-75
2Methyl vinyl ketoneNaHTHF0 to rt65-(1,1-Diethoxy)-5-cyanohexan-2-one50-60
3Acrylonitrilet-BuOKt-BuOHrt122-(1,1-Diethoxyethyl)glutaronitrile40-50

Visualizations

Below are diagrams illustrating the experimental workflow and the general reaction mechanism.

experimental_workflow reagents Reagents: This compound Michael Acceptor Strong Base Anhydrous Solvent setup Reaction Setup: Inert Atmosphere -78 °C reagents->setup deprotonation Deprotonation: Formation of Nitrile Anion setup->deprotonation addition Michael Addition: Addition to Acceptor deprotonation->addition quench Quench: Saturated NH4Cl addition->quench workup Workup: Extraction & Drying quench->workup purification Purification: Flash Chromatography workup->purification product Final Product: Michael Adduct purification->product

Figure 1: Experimental workflow for the Michael addition of this compound.

michael_addition_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation donor EtO EtO-CH-CH2-CN anion EtO EtO-CH-CH(-)-CN donor->anion Strong Base base Base: acceptor R1-CH=CH-C(=O)-R2 intermediate EtO EtO-CH-(CN)-CH(R1)-CH(-)-C(=O)-R2 acceptor->intermediate anion_step2 EtO EtO-CH-CH(-)-CN anion_step2->acceptor 1,4-Addition intermediate_step3 EtO EtO-CH-(CN)-CH(R1)-CH(-)-C(=O)-R2 product EtO EtO-CH-(CN)-CH(R1)-CH2-C(=O)-R2 intermediate_step3->product Protonation proton_source H+

References

Application Notes and Protocols for the Mannich Reaction with 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative experimental protocol for the Mannich reaction involving 3,3-diethoxypropanenitrile. This reaction is a valuable synthetic tool for the preparation of functionalized β-aminonitriles, which are versatile precursors for various biologically active molecules, including derivatives of γ-aminobutyric acid (GABA). The protocol is based on established principles of the Mannich reaction, adapted for a substrate containing an acetal-protected aldehyde functionality.

Introduction

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde, and a primary or secondary amine to yield a β-amino carbonyl compound, known as a Mannich base.[1] In the case of this compound, the nitrile group provides the active hydrogen, while the diethoxypropyl group serves as a protected aldehyde. This substrate offers a unique opportunity to synthesize γ-amino-β-cyano-acetals, which can be further elaborated into valuable pharmaceutical intermediates. A key application of this reaction is in the synthesis of precursors to 4-amino-3-hydroxybutanoic acid (GABOB), a known neuromodulator.[2][3][4]

Signaling Pathway and Logic

The overall transformation involves a one-pot, three-component reaction. The logical flow of the synthesis is depicted below. The reaction proceeds via the formation of an iminium ion from the aldehyde and the secondary amine, which is then attacked by the carbanion generated from the deprotonation of the α-carbon of the nitrile.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3_3_Diethoxypropanenitrile 3,3-Diethoxy- propanenitrile Mannich_Base β-Aminonitrile Product 3_3_Diethoxypropanenitrile->Mannich_Base Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Mannich_Base Amine Secondary Amine (e.g., Dimethylamine) Amine->Mannich_Base Solvent Solvent (e.g., Ethanol) Solvent->Mannich_Base Catalyst Acid Catalyst (e.g., HCl) Catalyst->Mannich_Base Temperature Temperature (e.g., Reflux) Temperature->Mannich_Base

Figure 1: Logical workflow for the one-pot Mannich reaction.

Experimental Protocol

This protocol describes a representative procedure for the Mannich reaction of this compound with formaldehyde (B43269) and dimethylamine (B145610).

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine hydrochloride

  • Ethanol (B145695)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) (pellets)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (14.3 g, 0.1 mol) and ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add dimethylamine hydrochloride (8.15 g, 0.1 mol) and formaldehyde (37% aqueous solution, 8.1 g, 0.1 mol).

  • Reaction Conditions: Add a few drops of concentrated hydrochloric acid to catalyze the reaction. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired 2-(2,2-diethoxyethyl)-3-(dimethylamino)propanenitrile.

Data Presentation

As this is a representative protocol, experimental data from literature on analogous reactions are presented for reference. The following table summarizes typical yields for Mannich reactions involving nitriles and related substrates.

Active Hydrogen Compound Aldehyde Amine Yield (%) Reference
PhenylacetonitrileFormaldehydePiperidine85F. F. Blicke, Org. React.1942 , 1, 303
AcetonitrileBenzaldehydeMorpholine70M. Tramontini, Synthesis1973 , 703
MalononitrileFormaldehydeDimethylamine90H. Böhme, Angew. Chem. Int. Ed.1969 , 8, 277

Potential Applications in Drug Development

The product of the Mannich reaction with this compound is a valuable intermediate for the synthesis of various pharmaceutical compounds.

Synthesis of GABOB Precursors

The resulting β-aminonitrile can be hydrolyzed to the corresponding carboxylic acid. Subsequent deprotection of the acetal (B89532) group would yield a precursor to 4-amino-3-hydroxybutanoic acid (GABOB), a GABA analogue with therapeutic potential.[2][3]

GABOB_Synthesis_Pathway Mannich_Product 2-(2,2-Diethoxyethyl)-3- (dimethylamino)propanenitrile Hydrolysis1 Nitrile Hydrolysis (Acid or Base) Mannich_Product->Hydrolysis1 Step 1 Intermediate 4,4-Diethoxy-3- (dimethylaminomethyl)butanoic acid Hydrolysis1->Intermediate Hydrolysis2 Acetal Hydrolysis (Aqueous Acid) Intermediate->Hydrolysis2 Step 2 GABOB_Precursor 4-(Dimethylaminomethyl)-3- hydroxybutanoic acid (GABOB derivative) Hydrolysis2->GABOB_Precursor

Figure 2: Proposed synthetic pathway to a GABOB derivative.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • Concentrated acids and bases are corrosive and should be handled with caution.

Conclusion

The Mannich reaction of this compound provides a versatile route to highly functionalized aminonitriles. These products serve as valuable building blocks in organic synthesis, particularly for the development of novel pharmaceutical agents and GABA analogues. The provided protocol offers a representative method for conducting this transformation, which can be optimized for specific applications.

References

Application Notes and Protocols for Reactions Utilizing 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical reactions involving 3,3-Diethoxypropanenitrile. This versatile reagent serves as a valuable building block in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The following sections detail its application in the synthesis of pyrimidines, specifically cytosine, and its potential role in the construction of p38α mitogen-activated protein kinase (MAPK) inhibitors and pyridines through cycloaddition reactions.

Synthesis of Cytosine

This compound is a key precursor for the synthesis of cytosine, a fundamental component of nucleic acids. The following protocol is a condensation reaction with urea (B33335) to form the pyrimidine (B1678525) ring structure.

Experimental Protocol: Synthesis of Cytosine from this compound

Objective: To synthesize cytosine via the condensation of this compound with urea.

Materials:

  • This compound (C7H13NO2)

  • Urea (CH4N2O)

  • Sodium ethoxide (C2H5NaO) or Sodium hydroxide (B78521) (NaOH)

  • Toluene (B28343) (C7H8) or Xylene (C8H10)

  • Distilled water

  • Hydrochloric acid (HCl) or Glacial acetic acid (CH3COOH)

  • Activated carbon

Equipment:

  • Reaction kettle or round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle or oil bath

  • Stirrer

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and other standard laboratory glassware

  • pH meter or pH paper

Procedure:

Method A: Using Sodium Ethoxide in Xylene

  • To a reaction kettle, add sodium ethoxide (1.25 mol), xylene (5.18 mol), and urea (1.50 mol).

  • Heat the mixture to 90°C and stir for 20-30 minutes.

  • Slowly add this compound (1.00 mol) dropwise while maintaining the temperature at approximately 105°C.

  • After the addition is complete, maintain the reaction under reflux for 8-10 hours.

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • Dissolve the resulting solid in distilled water (approx. 1200 g) and allow the layers to separate.

  • Collect the aqueous layer and adjust the pH to 7.0-7.5 by adding hydrochloric acid.

  • Cool the solution to induce crystallization.

  • Collect the crude cytosine by filtration.

  • For purification, add the crude product to water with activated carbon and heat at 70-80°C for decolorization.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate to allow for recrystallization.

  • Collect the purified cytosine by filtration and dry thoroughly.

Method B: Using Sodium Hydroxide in Toluene

  • In a suitable reaction vessel, combine this compound (3.6 mol), urea (3.9 mol), and toluene (1 L).

  • Add sodium hydroxide (3.6 mol) to the mixture.

  • Heat the reaction to reflux and maintain for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in hot water.

  • Adjust the pH to 7.0 using glacial acetic acid to precipitate the product.

  • Filter the solid and recrystallize from water to obtain pure cytosine.[1]

Data Presentation:

Reactant/ProductMethod A (molar eq.)Method B (molar eq.)Yield
This compound1.001.00-
Urea1.501.08-
BaseSodium Ethoxide (1.25)Sodium Hydroxide (1.00)-
SolventXyleneToluene-
Cytosine--Up to 89%[1]

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium ethoxide and sodium hydroxide are corrosive and should be handled with care.

  • Toluene and xylene are flammable and toxic; avoid inhalation and skin contact.

Application in the Synthesis of p38α MAPK Inhibitors

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including inhibitors of p38α mitogen-activated protein kinase (MAPK).[2] These inhibitors are crucial for the treatment of inflammatory diseases. The pyrimidine core, which can be synthesized from this compound, is a common scaffold in many p38α MAPK inhibitors.

General Synthetic Strategy:

The synthesis of p38α MAPK inhibitors often involves the construction of a substituted pyrimidine ring. This compound can be utilized in the initial steps to form a functionalized pyrimidine, which is then further elaborated through various chemical transformations to yield the final inhibitor molecule. The specific reaction pathways can vary depending on the desired final structure of the inhibitor.

G A This compound B Condensation with Amidine/Urea Analogs A->B C Functionalized Pyrimidine Intermediate B->C D Further Synthetic Modifications (e.g., Cross-coupling, Substitutions) C->D E p38α MAPK Inhibitor D->E G A This compound D [2+2+2] Cycloaddition A->D B Acetylene (2 eq.) B->D C Photocatalyst + Light (hv) C->D E 2-(2,2-diethoxy-ethyl)-pyridine D->E

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3,3-Diethoxypropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3-diethoxypropanenitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Consider the following possibilities and troubleshooting steps:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or cautiously increasing the temperature.

  • Moisture Contamination:

    • Cause: Many reagents used in the synthesis, such as sodium cyanide or organometallic catalysts, are sensitive to moisture. Water can quench reactive intermediates and lead to side reactions.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reagent Quality:

    • Cause: The purity of starting materials, such as bromoacetaldehyde (B98955) diethyl acetal (B89532) or acetonitrile (B52724), can significantly impact the reaction outcome.

    • Solution: Use high-purity reagents from reputable suppliers. If necessary, purify the starting materials before use. For example, bromoacetaldehyde diethyl acetal can be distilled under reduced pressure.

  • Inefficient Purification:

    • Cause: Product may be lost during the workup and purification steps.[1] this compound is soluble in water to some extent (32g/L) and can be lost in the aqueous layer during extraction.[2] It is also a relatively volatile compound.[1]

    • Solution: During aqueous workup, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency. When removing the solvent using a rotary evaporator, use a moderate temperature and pressure to avoid co-evaporation of the product.[1]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The formation of side products can be influenced by the chosen synthetic route and reaction conditions.

  • For the reaction of bromoacetaldehyde diethyl acetal and sodium cyanide:

    • Potential Side Product: Elimination of HBr from the starting material to form 2-bromoacetaldehyde, which can then polymerize or undergo other reactions.

    • Minimization: Maintain the recommended reaction temperature. A higher temperature might favor elimination. Ensure a homogenous reaction mixture to avoid localized overheating.

  • For the reaction involving acetonitrile and carbon monoxide under pressure:

    • Potential Side Product: Formation of 3-ethoxypropenenitrile as a by-product.[3]

    • Minimization: Carefully control the reaction pressure and temperature as specified in the protocol. The catalyst choice and concentration are also crucial for selectivity.

Q3: The purification of my crude product by distillation is proving difficult. What are the best practices?

A3: this compound has a boiling point of 91-93 °C at 11 mmHg.[4][5] Purification is typically achieved by vacuum distillation.

  • Problem: Bumping or uneven boiling.

    • Solution: Use a magnetic stirrer or boiling chips to ensure smooth boiling. Ensure the distillation apparatus is properly assembled and the vacuum is stable.

  • Problem: Product decomposition at high temperatures.

    • Solution: Use a high-vacuum pump to lower the boiling point. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.

  • Problem: Co-distillation of impurities.

    • Solution: If the boiling points of the impurities are close to the product, fractional distillation with a packed column (e.g., Vigreux or Raschig rings) may be necessary for better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several synthetic methods have been reported, with the most common being:

  • The reaction of bromoacetaldehyde diethyl acetal with sodium cyanide. This method can achieve yields of around 80%.[3][6]

  • A pressure reaction involving acetonitrile, carbon monoxide, and an alkali metal salt of an alcohol, followed by an acetalization step. This method is reported to have high yields and uses more economical starting materials.[3][6]

  • The reaction of 2-chloro-3-phenyl sulphur sulfuryl propionitrile (B127096) through elimination and addition, with reported yields up to 88%. However, the synthesis of the starting material is a multi-step process.[3][6]

Q2: What are the key physical properties of this compound relevant to its synthesis and purification?

A2: Key physical properties are summarized in the table below:

PropertyValueReference
Molecular FormulaC₇H₁₃NO₂[4]
Molecular Weight143.18 g/mol [4]
Boiling Point91-93 °C at 11 mmHg[4][5]
Density0.954 g/mL at 25 °C[4][5]
Refractive Indexn20/D 1.415[4]
Solubility in Water32 g/L[2]

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

A3: Yes, several safety precautions are crucial:

  • Sodium Cyanide: This reagent is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Bromoacetaldehyde diethyl acetal: This compound is a lachrymator and irritant. Handle it in a fume hood.

  • Pressure Reactions: If using the acetonitrile/CO method, ensure the pressure reactor is properly rated, maintained, and operated by trained personnel. Use a blast shield.

  • Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Avoid open flames and sources of ignition.

Experimental Protocols

Synthesis of this compound from Bromoacetaldehyde Diethyl Acetal and Sodium Cyanide

This protocol is adapted from a known procedure.[7]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine bromoacetaldehyde diethyl acetal (8 g), sodium cyanide (3 g), and dimethyl sulfoxide (20 ml).

  • Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours with continuous stirring.

  • After 5 hours, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 80 ml of water.

  • Extract the aqueous mixture twice with 50 ml portions of chloroform.

  • Combine the organic extracts and wash them twice with 30 ml portions of water.

  • Dry the chloroform layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the chloroform by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialsKey Reagents/ConditionsReported YieldAdvantagesDisadvantagesReference
Nucleophilic SubstitutionBromoacetaldehyde diethyl acetal, Sodium cyanideDMSO, 80 °C~80%High yield, straightforward procedureUse of highly toxic sodium cyanide, difficulty in sourcing starting material[3][6][7]
Acetalation under PressureAcetonitrile, Carbon monoxide, C₁-C₄ alcohol alkali metal saltC₁-C₃ alcohol catalyst, 0.3–1.5 MPa, 50–100 °CHighEconomical starting materials, high yieldRequires high-pressure equipment, multi-step process[3][6]
Elimination-Addition2-chloro-3-phenyl sulphur sulfuryl propionitrile-~88%High yieldLengthy synthesis of the starting material[3][6]
Claisen-type CondensationEthyl formate, Ethyl acetateSodium ethoxide8%-Very low yield, multi-step process[6]

Visualizations

TroubleshootingWorkflow start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time/Increase Temperature incomplete->extend_time Yes check_moisture Assess for Moisture Contamination incomplete->check_moisture No solution Yield Optimized extend_time->solution moisture_present Moisture Present check_moisture->moisture_present dry_glassware Use Anhydrous Solvents & Dry Glassware moisture_present->dry_glassware Yes check_reagents Verify Reagent Purity moisture_present->check_reagents No dry_glassware->solution impure_reagents Impure Reagents check_reagents->impure_reagents purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes check_workup Review Purification/Workup Procedure impure_reagents->check_workup No purify_reagents->solution loss_during_workup Product Loss During Workup check_workup->loss_during_workup optimize_extraction Optimize Extraction & Distillation loss_during_workup->optimize_extraction Yes loss_during_workup->solution No optimize_extraction->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ReactionPathway cluster_reactants Reactants cluster_product Product Bromoacetaldehyde\ndiethyl acetal Bromoacetaldehyde diethyl acetal This compound This compound Bromoacetaldehyde\ndiethyl acetal->this compound DMSO, 80°C Sodium Cyanide Sodium Cyanide Sodium Cyanide->this compound

Caption: Synthesis of this compound from bromoacetaldehyde diethyl acetal.

References

Technical Support Center: Synthesis of 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3,3-Diethoxypropanenitrile.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Acetonitrile (B52724) Carbonylation

This method involves the reaction of acetonitrile with carbon monoxide in the presence of a base and an alcohol, followed by acetalization.

Q1: Why is my yield of this compound low in the acetonitrile carbonylation reaction?

Possible Causes and Solutions:

  • Insufficient CO Pressure: The carbonylation step is pressure-dependent. Low pressure can lead to incomplete reaction.

    • Troubleshooting: Ensure the reaction is carried out within the recommended pressure range of 0.3–1.5 MPa.[1][2] Monitor the pressure throughout the reaction and repressurize if necessary.

  • Improper Temperature Control: The reaction temperature influences both the reaction rate and the stability of the intermediates.

    • Troubleshooting: Maintain the reaction temperature between 50–100°C.[1][2] Use a reliable temperature controller and ensure uniform heating of the reactor.

  • Base and Catalyst Selection: The choice of base and alcohol catalyst is crucial for the initial carbonylation step.

  • Inefficient Acetalization: The second step, acetalization of the intermediate with acidic ethanol, may be incomplete.

    • Troubleshooting: Use a catalytic amount of a strong acid like sulfuric acid in ethanol.[1][2] Ensure the reaction temperature for this step is maintained at 10–25°C for 4–8 hours.[1][2]

Q2: I'm observing the formation of significant byproducts. How can I improve the selectivity?

Possible Causes and Solutions:

  • Side Reactions of the Intermediate: The 3-hydroxy vinyl cyanide metal-salt intermediate can undergo side reactions if not promptly converted in the acetalization step.

    • Troubleshooting: Isolate the intermediate by filtration before proceeding to the acetalization step.[1] This minimizes its exposure to conditions that might promote side reactions.

  • Non-Optimal Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction pathway.

Method 2: From Bromoacetaldehyde (B98955) Diethyl Acetal (B89532)

This method involves the reaction of bromoacetaldehyde diethyl acetal with sodium cyanide. A potential issue with this method is the incomplete reaction and the presence of toxic sodium cyanide in the waste.[2]

Q1: My reaction is incomplete, and I have a low yield. What can I do?

Possible Causes and Solutions:

  • Reaction Time and Temperature: The reaction may not have proceeded to completion due to insufficient time or temperature.

    • Troubleshooting: A reported procedure suggests reacting at 80°C for 5 hours.[3] Ensure the reaction is heated for a sufficient duration at the appropriate temperature.

  • Solvent Choice: The solvent plays a critical role in dissolving the reactants and facilitating the reaction.

    • Troubleshooting: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this reaction.[3]

Q2: How can I effectively purify the product and handle the cyanide waste?

Possible Causes and Solutions:

  • Workup Procedure: Proper workup is essential to separate the product from unreacted starting materials and inorganic salts.

    • Troubleshooting: The reaction mixture can be poured into water and extracted with an organic solvent like chloroform (B151607).[3] The organic extracts should then be washed with water to remove residual cyanide.[3]

  • Cyanide Waste Management: Sodium cyanide is highly toxic and requires careful handling and disposal.

    • Troubleshooting: All aqueous waste containing cyanide must be treated according to institutional and regulatory safety protocols for cyanide detoxification.

Method 3: From Acrylonitrile (B1666552) (Vinyl Cyanide)

This method involves the reaction of acrylonitrile with ethanol and oxygen in the presence of a catalyst.

Q1: The reaction is sluggish, and the yield is poor. What are the key parameters to check?

Possible Causes and Solutions:

  • Catalyst Activity: The catalyst, typically composed of palladium and copper chlorides, is crucial for the reaction's success.

    • Troubleshooting: Ensure the catalyst is active and used in the correct proportions. A patent suggests a catalyst system of palladium chloride/P-V-Mo heteropoly acid on activated carbon.

  • Oxygen Pressure: Oxygen is a key reactant in this process.

    • Troubleshooting: The reaction should be conducted under an oxygen pressure of 0.5–2.5 MPa.

  • Reaction Temperature: The temperature needs to be controlled to ensure optimal catalyst activity and prevent side reactions.

    • Troubleshooting: The recommended reaction temperature is between 50–90°C.

Frequently Asked Questions (FAQs)

Q: What are the typical physical properties of this compound? A: It is a clear yellow to brownish liquid with a boiling point of 91-93°C at 11 mmHg and a density of approximately 0.954 g/mL at 25°C.[1]

Q: What are the common impurities I might see in my final product? A: Depending on the synthetic route, impurities can include unreacted starting materials, the intermediate 3-ethoxypropenenitrile, and solvents used in the reaction and purification steps.

Q: What are the recommended storage conditions for this compound? A: It is recommended to store the compound in an inert atmosphere, refrigerated at 2-8°C.

Q: What are the main safety precautions when working with this compound and its synthetic precursors? A: this compound is an irritant to the eyes, respiratory system, and skin.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When using toxic reagents like sodium cyanide, stringent safety protocols must be followed.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acetonitrile Carbonylation

ParameterEmbodiment 1Embodiment 2Embodiment 3
Acetonitrile 41 g41 g41 g
Solvent Toluene (500 g)Benzene (500 g)Toluene (500 g)
Base Sodium Ethylate (70 g)Sodium Ethylate (70 g)Potassium Ethylate (92 g)
Catalyst Ethanol (200 g)Ethanol (200 g)Ethanol (200 g)
CO Pressure 0.3 MPa0.3 MPa1.0 MPa
Temperature 70°C70°C60°C
Reaction Time 8 hours8 hours5 hours

Data sourced from patent CN102295578B.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetonitrile Carbonylation

This protocol is a generalized procedure based on the examples provided in patent CN102295578B.[1]

Step A: Pressure Reaction

  • In a 2L stainless steel pressure reactor, add 41 g of acetonitrile, 500 g of toluene, 70 g of sodium ethylate, and 200 g of ethanol.

  • Seal the reactor and heat to 70°C.

  • Introduce carbon monoxide gas to a pressure of 0.3 MPa.

  • Maintain the reaction at 70°C and 0.3 MPa for 8 hours with stirring.

  • After the reaction, cool the reactor and vent the excess CO pressure.

  • The product of this step, 3-hydroxy vinyl cyanide sodium salt, precipitates as a solid. Isolate the solid by filtration.

Step B: Acetalization

  • Prepare a solution of acidic ethanol by adding a catalytic amount of concentrated sulfuric acid to ethanol.

  • Add the isolated 3-hydroxy vinyl cyanide sodium salt to the acidic ethanol.

  • Stir the mixture at a temperature of 10–25°C for 4–8 hours. This will generate a mixture of this compound and 3-ethoxypropenenitrile.

Step C: Post-treatment and Separation

  • To the reaction mixture from Step B, add a non-polar solvent like toluene as an extraction solvent.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the upper organic phase.

  • Extract the lower aqueous phase twice more with the same non-polar solvent.

  • Combine all organic phases and wash with a sodium bicarbonate solution.

  • Isolate the final product, this compound, by vacuum distillation, collecting the fraction at a vacuum lower than 0.07 MPa and a temperature of 110-125°C.[1]

Protocol 2: Synthesis from Bromoacetaldehyde Diethyl Acetal and Sodium Cyanide

This protocol is based on the procedure described by PrepChem.[3]

  • In a reaction vessel, combine 8 g of bromoacetaldehyde diethyl acetal, 3 g of sodium cyanide, and 20 ml of dimethyl sulfoxide.

  • Heat the mixture to 80°C and maintain this temperature for 5 hours with stirring.

  • After the reaction is complete, pour the reaction mixture into 80 ml of water.

  • Extract the aqueous mixture twice with 50 ml portions of chloroform.

  • Combine the chloroform extracts and wash them twice with 30 ml portions of water.

  • Dry the chloroform extract over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

experimental_workflow cluster_stepA Step A: Pressure Reaction cluster_stepB Step B: Acetalization cluster_stepC Step C: Purification start Acetonitrile, Base, Alcohol, Solvent reactor Pressure Reactor (50-100°C, 0.3-1.5 MPa CO) start->reactor intermediate 3-hydroxy vinyl cyanide metal-salt reactor->intermediate acetalization Acidic Ethanol (10-25°C) intermediate->acetalization mixture Product Mixture acetalization->mixture extraction Extraction with non-polar solvent mixture->extraction distillation Vacuum Distillation extraction->distillation product This compound distillation->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound pressure Incorrect CO Pressure? start->pressure temp Improper Temperature? start->temp reagents Suboptimal Base/ Catalyst? start->reagents workup Inefficient Purification? start->workup sol_pressure Verify & adjust pressure to 0.3-1.5 MPa pressure->sol_pressure sol_temp Ensure temperature is within optimal range temp->sol_temp sol_reagents Use appropriate base (e.g., NaOEt) & catalyst reagents->sol_reagents sol_workup Optimize extraction and distillation procedures workup->sol_workup

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 3,3-Diethoxypropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most frequently encountered side product is 3-ethoxyacrylonitrile (B1336121). This impurity arises from an elimination reaction where a molecule of ethanol (B145695) is removed from the desired product, this compound. This reaction is often catalyzed by acidic conditions and elevated temperatures.

Q2: What are the potential sources of this side reaction?

A2: The formation of 3-ethoxyacrylonitrile is primarily promoted by:

  • Acidic Catalysts: The use of strong acid catalysts, such as sulfuric acid, can facilitate the elimination of ethanol.

  • High Temperatures: Elevated temperatures during the reaction or purification steps can provide the energy required for the elimination reaction to occur.

  • Prolonged Reaction Times: Extended exposure to acidic conditions and heat can increase the yield of the elimination byproduct.

Q3: Are there other potential side reactions to be aware of?

A3: Yes, other side reactions can occur depending on the synthetic route employed:

  • Synthesis from Acetonitrile and Carbon Monoxide: In this route, incomplete reaction or side reactions of the intermediate, 3-hydroxyl vinyl cyanide metal-salt, can lead to impurities.

  • Synthesis from Bromoacetaldehyde (B98955) Diethyl Acetal (B89532) and Sodium Cyanide: This reaction may not proceed to completion, resulting in residual starting materials. Additionally, the highly toxic sodium cyanide can remain in the waste stream, posing a significant disposal hazard. Hydrolysis of the bromoacetaldehyde diethyl acetal starting material can also occur if water is present.

Q4: How can I minimize the formation of 3-ethoxyacrylonitrile?

A4: To suppress the formation of 3-ethoxyacrylonitrile, consider the following strategies:

  • Temperature Control: Maintain the reaction and distillation temperatures as low as practically possible. The acetal is reported to be unstable in acidic alcohol systems at temperatures above 30°C.

  • Catalyst Choice and Concentration: Use the minimum effective amount of acid catalyst. Consider using a milder acid catalyst if feasible.

  • Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.

  • Neutralization: After the reaction is complete, neutralize the acid catalyst promptly before any high-temperature purification steps.

Q5: What is the best method to purify this compound and remove 3-ethoxyacrylonitrile?

A5: Fractional distillation under reduced pressure is the most effective method for separating this compound from the lower-boiling 3-ethoxyacrylonitrile. Careful control of the vacuum and temperature gradient is crucial for a successful separation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Significant formation of 3-ethoxyacrylonitrile. - Loss of product during workup and purification.- Ensure all reagents are of high purity and anhydrous where necessary. - Optimize reaction time and temperature. - After the reaction, neutralize the acid catalyst before distillation. - Use a non-polar solvent for extraction to minimize product loss in the aqueous phase.
Presence of a significant amount of a lower-boiling impurity in the final product (identified as 3-ethoxyacrylonitrile) - Reaction temperature was too high. - Excess acid catalyst was used. - Distillation was performed at too high a temperature or without sufficient vacuum.- Lower the reaction and distillation temperatures. - Reduce the amount of acid catalyst. - Improve the efficiency of the vacuum distillation setup (e.g., use a better vacuum pump, check for leaks). - Employ a fractionating column for better separation during distillation.
Product darkens or decomposes during distillation - The distillation pot temperature is too high. - Residual acid is present.- Ensure complete neutralization of the acid catalyst before distillation. - Use a higher vacuum to lower the boiling point and thus the required distillation temperature. - Consider using a shorter path distillation apparatus to minimize the residence time at high temperatures.
Incomplete reaction when using bromoacetaldehyde diethyl acetal - Poor quality of sodium cyanide. - Insufficient reaction time or temperature. - Presence of water in the reaction mixture.- Use freshly powdered, dry sodium cyanide. - Optimize reaction conditions by gradually increasing the temperature and monitoring the reaction progress by TLC or GC. - Ensure all glassware and solvents are thoroughly dried before use.

Experimental Protocols

Synthesis of this compound from Acetonitrile

This protocol is based on the method described in Chinese patents CN102295578A and CN102295578B.

Step 1: Compressive Reaction to form 3-hydroxyl vinyl cyanide sodium salt

  • In a pressure reactor, combine acetonitrile, a non-polar solvent (e.g., toluene), sodium ethoxide, and ethanol.

  • Pressurize the reactor with carbon monoxide gas to 0.3–1.5 MPa.

  • Heat the mixture to 50–100 °C and maintain the reaction for 5–10 hours.

  • After the reaction, the solid 3-hydroxyl vinyl cyanide sodium salt is isolated by filtration.

Step 2: Acetalization

  • In a separate reactor, prepare a solution of acidic ethanol by bubbling HCl gas through absolute ethanol or by carefully adding a strong acid like sulfuric acid.

  • Cool the acidic ethanol solution to 10–25 °C.

  • Slowly add the 3-hydroxyl vinyl cyanide sodium salt from Step 1 to the acidic ethanol with stirring.

  • Maintain the reaction at 10–25 °C for 4–8 hours. The product is a mixture of this compound and 3-ethoxyacrylonitrile.

Step 3: Workup and Purification

  • After the reaction is complete, add a non-polar solvent (e.g., toluene) to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with the non-polar solvent.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum. Collect the fraction corresponding to this compound.

Quantitative Data Summary

ParameterValue/RangeReference
Synthesis from Acetonitrile
CO Pressure0.3–1.5 MPa[1]
Compressive Reaction Temperature50–100 °C[1]
Acetalization Temperature10–25 °C[1]
Synthesis from Bromoacetaldehyde Diethyl Acetal
Reported Yield~80%[1]

Visualizations

Reaction Pathways

Reaction_Pathways cluster_main Main Synthesis cluster_side Side Reaction Acetonitrile Acetonitrile 3-hydroxyl vinyl cyanide metal-salt 3-hydroxyl vinyl cyanide metal-salt Acetonitrile->3-hydroxyl vinyl cyanide metal-salt + CO, NaOEt, EtOH This compound This compound 3-hydroxyl vinyl cyanide metal-salt->this compound + Acidic EtOH 3-Ethoxyacrylonitrile 3-Ethoxyacrylonitrile This compound->3-Ethoxyacrylonitrile - EtOH (Acid, Heat)

Caption: Main synthesis pathway to this compound and the major side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Reagent Purity Low_Yield->Check_Purity Yes High_Side_Product High Side Product? Low_Yield->High_Side_Product No Optimize_Conditions Optimize Temp & Time Check_Purity->Optimize_Conditions Neutralize_Promptly Neutralize Acid Promptly Optimize_Conditions->Neutralize_Promptly Neutralize_Promptly->High_Side_Product Lower_Temp Lower Reaction Temp High_Side_Product->Lower_Temp Yes Decomposition Decomposition? High_Side_Product->Decomposition No Reduce_Catalyst Reduce Acid Catalyst Lower_Temp->Reduce_Catalyst Improve_Distillation Improve Vacuum Distillation Reduce_Catalyst->Improve_Distillation Product_OK Product OK Improve_Distillation->Product_OK Decomposition->Product_OK No Check_Neutralization Ensure Complete Neutralization Decomposition->Check_Neutralization Yes Lower_Distill_Temp Lower Distillation Temp Check_Neutralization->Lower_Distill_Temp Lower_Distill_Temp->Product_OK

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 3,3-Diethoxypropanenitrile by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3,3-Diethoxypropanenitrile via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling point and vacuum pressure for the distillation of this compound?

A1: The boiling point of this compound is highly dependent on the vacuum pressure. A commonly cited boiling point is 91-93 °C at a pressure of 11 mmHg.[1][2] It is crucial to have a stable and accurate vacuum to ensure a controlled distillation.

Q2: What are the primary impurities I might encounter in crude this compound?

A2: Depending on the synthetic route, common impurities can include unreacted starting materials, solvents, and byproducts. One potential byproduct is 3-ethoxyacrylonitrile. The synthesis of this compound can be achieved through various methods, including the reaction of acetonitrile (B52724) with a brominating agent in the presence of an alcohol catalyst.[1]

Q3: What are the main safety precautions to consider when handling and distilling this compound?

A3: this compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1][2] It is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. During vacuum distillation, it is critical to ensure the glassware is free of cracks or defects to prevent implosion. Always use a safety screen.

Q4: Can this compound decompose during distillation?

A4: While stable under normal conditions, this compound may decompose at extreme temperatures or in the presence of strong acids or bases.[1][3] Overheating during distillation should be avoided to minimize the risk of thermal degradation. It is advisable to use the lowest possible temperature by maintaining a good vacuum.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Bumping / Uncontrolled Boiling - Superheating of the liquid. - Vacuum applied too quickly. - Ineffective stirring.- Ensure smooth and even heating using a heating mantle and a stirrer bar. - Gradually decrease the pressure to the desired level. - Use boiling chips or a capillary bubbler for smoother boiling.[4][5]
Foaming - Presence of surfactants or impurities in the crude material.- Apply the vacuum slowly and control the heating rate. - Consider using a larger distillation flask to provide more headspace. - An anti-foaming agent can be added if the problem persists.[4]
Product is not distilling at the expected temperature/pressure - Inaccurate pressure reading due to a leak in the system. - Inefficient heating. - Presence of high-boiling impurities.- Check all joints and connections for leaks. Ensure proper sealing with vacuum grease. - Ensure the heating mantle is in good contact with the flask and set to an appropriate temperature. - If high-boiling impurities are suspected, a fractional distillation setup may be necessary.
Distillate is discolored (yellow or brown) - Thermal degradation of the product due to excessive heat. - Presence of impurities that are sensitive to heat.- Lower the distillation temperature by improving the vacuum. - Ensure the residence time at high temperatures is minimized. - If the crude material is highly colored, consider a pre-purification step like washing with a suitable solvent.
Low Recovery of Purified Product - Loss of product due to bumping or foaming. - Incomplete distillation. - Leaks in the collection part of the apparatus.- Use a bump trap between the distillation flask and the condenser.[6] - Ensure the distillation is run to completion by monitoring the temperature and distillate collection. - Check all connections in the receiving flask and adapter.
Pressure Fluctuations - Inconsistent performance of the vacuum pump. - Leaks in the system. - Temperature fluctuations affecting evaporation rate.[7]- Service or replace the vacuum pump if it is not providing a stable vacuum. - Re-check all seals and connections for any leaks. - Use a vacuum regulator for precise and stable pressure control.[7]

Experimental Protocols

Standard Vacuum Distillation Protocol for this compound
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.

    • Use a magnetic stirrer and a heating mantle for controlled heating and agitation.

    • Ensure all joints are properly sealed with a suitable vacuum grease.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Sample Preparation:

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Add a magnetic stirrer bar or boiling chips to the flask to ensure smooth boiling.[4]

  • Distillation Process:

    • Begin stirring the crude material.

    • Gradually apply the vacuum, lowering the pressure to the target of approximately 11 mmHg.

    • Slowly increase the temperature of the heating mantle.

    • Monitor the temperature at the distillation head. The initial fraction will likely be low-boiling impurities.

    • Collect the main fraction when the temperature at the distillation head stabilizes at the expected boiling point (91-93 °C at 11 mmHg).[1][2]

    • Continue distillation until the temperature starts to drop or rise significantly, indicating the end of the product fraction.

  • Shutdown Procedure:

    • Turn off the heating mantle and allow the system to cool down.

    • Slowly and carefully release the vacuum.

    • Dismantle the apparatus once it has returned to room temperature.

Data Presentation

Parameter Value Reference
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
Boiling Point 91-93 °C @ 11 mmHg[1][2]
Density 0.954 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.415[1][2]
Appearance Clear yellow to brownish liquid[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Analysis setup Apparatus Setup charge Charge Crude Product setup->charge 1 vacuum Apply Vacuum charge->vacuum 2 heat Apply Heat vacuum->heat 3 collect Collect Fractions heat->collect 4 cool Cool System collect->cool 5 release Release Vacuum cool->release 6 analyze Analyze Product release->analyze 7

Caption: Experimental workflow for the vacuum distillation of this compound.

troubleshooting_logic start Distillation Issue? bumping Bumping/ Foaming start->bumping Yes temp_pressure Incorrect Temp/ Pressure start->temp_pressure Yes discoloration Discoloration start->discoloration Yes low_yield Low Yield start->low_yield Yes sol_bumping Control Heating/ Vacuum Rate bumping->sol_bumping sol_temp_pressure Check for Leaks/ Calibrate Gauge temp_pressure->sol_temp_pressure sol_discoloration Reduce Temperature/ Improve Vacuum discoloration->sol_discoloration sol_low_yield Use Bump Trap/ Ensure Complete Distillation low_yield->sol_low_yield

Caption: Troubleshooting decision tree for common vacuum distillation issues.

References

Technical Support Center: 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common impurities in 3,3-Diethoxypropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These are substances that originate from the manufacturing process. They can be unreacted starting materials, by-products from side reactions, or residual solvents.

  • Degradation Products: this compound can degrade under certain conditions, leading to the formation of new impurities.

  • Contaminants: These are substances introduced from external sources during production, handling, or storage.

Q2: What are the specific chemical compounds that are common impurities?

A2: Depending on the synthetic route and storage conditions, the following impurities may be present:

  • From Synthesis:

    • Unreacted Starting Materials: Acetonitrile (B52724), Bromoacetaldehyde diethyl acetal, Sodium cyanide.

    • By-products: 3-Ethoxyacrylonitrile, 3-Hydroxyl vinyl cyanide sodium salt.

    • Residual Solvents: Ethanol, Toluene, Dimethylbenzene.

  • From Degradation:

    • Hydrolysis Products: 3,3-Diethoxypropanoic acid, 3,3-Diethoxypropanamide.

Q3: What causes the degradation of this compound?

A3: this compound is susceptible to degradation under the following conditions:

  • Presence of strong acids or bases: These can catalyze the hydrolysis of the nitrile group.[1]

  • Exposure to heat or light: These can provide the energy for decomposition reactions.[1]

Q4: How can I detect and quantify impurities in my this compound sample?

A4: The most common analytical methods for purity assessment of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): This method is well-suited for separating the main component from its non-volatile by-products and degradation products. A reverse-phase method is typically employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments due to impurities in this compound.

Issue Potential Cause (Impurity) Troubleshooting Steps
Inconsistent reaction yields or unexpected side products Unidentified reactive impurities.1. Analyze the starting material using GC-MS and/or HPLC to identify and quantify impurities. 2. Purify the this compound by distillation or column chromatography. 3. Adjust reaction conditions (e.g., temperature, reaction time) to minimize the impact of impurities.
Difficulty in product purification Presence of impurities with similar physical properties to the desired product.1. Optimize the purification method (e.g., change the solvent system for chromatography, use a more efficient distillation column). 2. Consider a chemical treatment to remove the specific impurity if its identity is known.
Poor reproducibility of experimental results Batch-to-batch variation in the impurity profile of this compound.1. Source this compound from a reputable supplier with a detailed certificate of analysis. 2. Analyze each new batch for its purity and impurity profile before use.
Formation of acidic or basic by-products during reaction Hydrolysis of this compound due to trace amounts of water and acidic/basic impurities.1. Ensure the use of anhydrous solvents and reagents. 2. Store this compound under an inert atmosphere and away from moisture.

Data on Common Impurities

While specific percentages can vary significantly between batches and manufacturers, the following table provides a general overview of potential impurities and their typical, albeit not strictly quantified, levels in commercial-grade this compound (often cited with a purity of >95%).

Impurity Chemical Formula Source Typical Level
3-EthoxyacrylonitrileC₅H₇NOBy-productTrace to minor
AcetonitrileC₂H₃NUnreacted starting materialTrace
EthanolC₂H₆OResidual solventTrace
3,3-Diethoxypropanoic acidC₇H₁₄O₄Degradation product (hydrolysis)Trace
3,3-DiethoxypropanamideC₇H₁₅NO₃Degradation product (hydrolysis)Trace

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and quantify volatile impurities in this compound.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS System: A standard GC-MS instrument equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the expected impurity concentration).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Scan Speed: 2 scans/second.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by integrating the peak areas and using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Gradient Program:

        • 0-5 min: 95% A, 5% B

        • 5-20 min: Linear gradient to 5% A, 95% B

        • 20-25 min: Hold at 5% A, 95% B

        • 25-30 min: Return to 95% A, 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity by the area percentage method. Identify and quantify impurities by comparing their retention times and peak areas with those of known standards.

Impurity Identification and Mitigation Workflow

The following diagram illustrates a logical workflow for identifying and addressing impurities in this compound.

start Start: Purity Concern with This compound analytical_testing Analytical Testing (GC-MS and/or HPLC) start->analytical_testing impurity_identification Impurity Identification (Spectral Library/Standards) analytical_testing->impurity_identification quantification Quantification of Impurities (Area % or Standard Curve) impurity_identification->quantification acceptable_level Impurity Level Acceptable? quantification->acceptable_level proceed Proceed with Experiment acceptable_level->proceed Yes purification Purification Required acceptable_level->purification No end End: Use Purified Product proceed->end distillation Fractional Distillation purification->distillation chromatography Column Chromatography purification->chromatography re_analysis Re-analyze Purified Product distillation->re_analysis chromatography->re_analysis re_analysis->acceptable_level

Caption: Workflow for impurity analysis and mitigation.

References

troubleshooting failed reactions with 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3-Diethoxypropanenitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound I should be aware of before starting my reaction?

A1: this compound is a clear yellow to brownish liquid. It is important to note its stability and reactivity characteristics. The compound is stable under normal conditions but can decompose at extreme temperatures or in the presence of strong acids or bases.[1] It is also reactive with strong oxidizing agents.[1] Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
Boiling Point91-93 °C at 11 mmHg
Density0.954 g/mL at 25 °C
SolubilityLimited in water, soluble in organic solvents like ethanol (B145695) and ether.

Q2: My reaction with this compound is failing. What are some general first steps for troubleshooting?

A2: When a reaction fails, a systematic approach to troubleshooting is crucial. Start by considering the following:

  • Reagent Purity: Verify the purity of your this compound and other reagents. Impurities can significantly impact reaction outcomes.

  • Reaction Conditions: Double-check all reaction parameters, including temperature, pressure, and reaction time. Ensure your equipment is functioning correctly.

  • Inert Atmosphere: For sensitive reactions, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

  • Solvent Quality: Use dry, high-purity solvents, as the presence of water can lead to unwanted side reactions, such as hydrolysis of the acetal (B89532) group.

Below is a general workflow for troubleshooting failed reactions.

G General Troubleshooting Workflow start Reaction Failed reagent_check Check Reagent Purity & Integrity start->reagent_check condition_check Verify Reaction Conditions (Temp, Time, etc.) start->condition_check atmosphere_check Ensure Inert Atmosphere (if required) start->atmosphere_check solvent_check Confirm Solvent Quality (Anhydrous?) start->solvent_check analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) reagent_check->analysis condition_check->analysis atmosphere_check->analysis solvent_check->analysis workup_check Review Work-up Procedure analysis->workup_check troubleshoot Implement Specific Troubleshooting Protocol workup_check->troubleshoot success Reaction Successful troubleshoot->success G Acetal Hydrolysis Troubleshooting start Incomplete Hydrolysis check_acid Check Acid Catalyst (Concentration & Type) start->check_acid check_water Verify Water Content start->check_water check_temp Assess Reaction Temperature start->check_temp increase_acid Increase Acid Concentration check_acid->increase_acid change_acid Use Stronger Acid check_acid->change_acid add_water Add More Water/Co-solvent check_water->add_water increase_temp Increase Temperature check_temp->increase_temp monitor Monitor by TLC/LC-MS increase_acid->monitor change_acid->monitor add_water->monitor increase_temp->monitor G Pyrimidine Synthesis Pathway reactant1 3,3-Diethoxy- propanenitrile reagent Sodium Butoxide in Butanol (Reflux) reactant1->reagent reactant2 Urea reactant2->reagent product 4-amino-2(1H)- pyrimidinone reagent->product G [2+2+2] Cycloaddition Workflow start Prepare Reactants under Inert Atmosphere add_catalyst Add Cobalt Catalyst start->add_catalyst reaction Heat or Irradiate add_catalyst->reaction monitor Monitor Reaction Progress reaction->monitor workup Work-up: Catalyst Removal monitor->workup purification Purify Product (Chromatography) workup->purification

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions with 3,3-Diethoxypropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in reactions with this compound and what are their typical modes of deactivation?

A1: The most common application for catalysts in reactions with this compound is its hydrogenation to form 3-amino-1,1-diethoxypropane or related compounds. Commonly used catalysts include Raney® Nickel, Raney® Cobalt, and Palladium on carbon (Pd/C).[1] The primary modes of deactivation for these catalysts are poisoning, fouling (coking), and sintering.

Q2: What are the typical signs of catalyst deactivation in the hydrogenation of this compound?

A2: Signs of catalyst deactivation include:

  • A significant decrease in the reaction rate, requiring longer reaction times or harsher conditions (higher temperature or pressure) to achieve the desired conversion.

  • A noticeable drop in product selectivity, leading to the formation of unwanted by-products.

  • A change in the physical appearance of the catalyst, such as a change in color or the formation of clumps.

  • An increase in pressure drop across a fixed-bed reactor.[2]

Q3: Can the acetal (B89532) group in this compound contribute to catalyst deactivation?

A3: While the nitrile group is the primary site of reaction, the diethoxy acetal group can be sensitive to acidic conditions. If the reaction medium becomes acidic, the acetal can hydrolyze to form an aldehyde. This aldehyde can then undergo side reactions, such as aldol (B89426) condensation or polymerization on the catalyst surface, leading to fouling. It is crucial to maintain a neutral or slightly basic reaction environment to protect the acetal functionality.

Q4: How can I minimize the formation of by-products during the hydrogenation of this compound?

A4: By-product formation, such as secondary and tertiary amines, is a common issue in nitrile hydrogenation.[1][3] These are often formed through the reaction of the primary amine product with intermediate imines on the catalyst surface. To minimize their formation:

  • Use of additives: The addition of a base, such as sodium hydroxide (B78521) or ammonia (B1221849), can help to suppress the formation of secondary and tertiary amines.[1][4]

  • Catalyst selection: Raney® Cobalt catalysts have been reported to show a longer catalyst life and better selectivity for primary amines compared to Raney® Nickel in some nitrile hydrogenations.[1]

  • Reaction conditions: Optimizing reaction temperature and pressure can also influence selectivity.

Troubleshooting Guides

Issue 1: Rapid Loss of Catalyst Activity

Symptoms:

  • Reaction stalls before completion.

  • A sharp decrease in hydrogen uptake is observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Catalyst Poisoning 1. Analyze the feedstock for common poisons like sulfur, phosphorus, or halogen compounds.[5][6] 2. If poisons are detected, consider regenerating the catalyst if possible (see Issue 3).1. Purify the this compound and solvent to remove any potential catalyst poisons before the reaction. 2. Use guard beds to remove impurities from the feed stream in continuous processes.
Fouling by Oligomers 1. Wash the catalyst with a suitable solvent to remove soluble oligomers. 2. For severe fouling, oxidative regeneration might be necessary (see Issue 3).1. Optimize reaction conditions (lower temperature, shorter residence time) to minimize the formation of condensation products. 2. Ensure a neutral to slightly basic pH to prevent acetal hydrolysis and subsequent aldehyde polymerization.
Mechanical Agitation Issues 1. Ensure adequate stirring or agitation to keep the catalyst suspended and in contact with the reactants.1. Use an appropriately sized and shaped stir bar or impeller for the reactor volume.
Issue 2: Poor Selectivity and Formation of By-products

Symptoms:

  • GC or LC-MS analysis shows the presence of significant amounts of secondary or tertiary amines, or other unexpected products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Sub-optimal Reaction Conditions 1. Lower the reaction temperature to favor the formation of the primary amine. 2. Increase hydrogen pressure to promote the hydrogenation of the intermediate imine before it can react with the product amine.1. Conduct a design of experiments (DoE) to identify the optimal reaction conditions for your specific setup.
Absence of a Basic Additive 1. Add a small amount of a base like sodium hydroxide or introduce ammonia into the reaction mixture.1. Incorporate a basic additive into your standard reaction protocol for the hydrogenation of this compound.
Incorrect Catalyst Choice 1. Screen different catalysts. For example, if using Raney® Nickel, consider trying Raney® Cobalt.1. Consult the literature for catalyst recommendations for similar nitrile hydrogenations.
Issue 3: Catalyst Regeneration

Symptoms:

  • The catalyst has lost a significant portion of its initial activity after one or more reaction cycles.

Possible Causes and Solutions:

Deactivation Mechanism Regeneration Protocol Notes
Fouling/Coking 1. Solvent Washing: Wash the catalyst with a solvent that can dissolve the fouling agents. For oligomeric species, a polar solvent might be effective. For non-polar deposits, a non-polar solvent like hexane (B92381) can be used.[7] 2. Chemical Treatment: Treat the catalyst with a dilute basic solution (e.g., sodium hydroxide) to remove acidic deposits.[8] 3. Oxidative Regeneration (for robust catalysts): Carefully burn off the carbonaceous deposits in a controlled stream of air or diluted oxygen. This should be done with caution as it can lead to sintering.This method is effective for removing adsorbed organic species. The choice of solvent is critical.[9]
Poisoning 1. Acid/Base Washing: Depending on the nature of the poison, washing with a dilute acid or base solution can remove the adsorbed species. 2. Displacement: In some cases, a strongly adsorbing but less harmful molecule can be used to displace the poison.Regeneration from poisoning can be difficult and is often irreversible if the poison forms a strong chemical bond with the active sites.
Sintering Sintering, the agglomeration of catalyst particles at high temperatures, is generally irreversible.To avoid sintering, operate at the lowest possible temperature that still provides a reasonable reaction rate.

Experimental Protocols

Hydrogenation of this compound using Raney® Nickel

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, carefully wash the required amount of Raney® Nickel slurry (typically 50% in water) three times with the reaction solvent (e.g., ethanol) to remove the water.

  • Reaction Setup: Charge a pressure reactor with the washed Raney® Nickel, this compound, and the reaction solvent. If a basic additive is used, add it at this stage.

  • Inerting: Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by measuring the hydrogen uptake. Samples can be taken at intervals to analyze the conversion and selectivity by GC or LC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the catalyst under an inert atmosphere. Caution: Raney® Nickel is pyrophoric and can ignite if exposed to air when dry.[10] The filtrate can then be processed to isolate the product.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up p1 Wash Raney® Ni with solvent r1 Charge Reactor: - Catalyst - this compound - Solvent - Additive (optional) p1->r1 r2 Seal and Purge (N2 then H2) r1->r2 r3 Pressurize with H2 and Heat r2->r3 r4 Monitor Reaction (H2 uptake, Sampling) r3->r4 w1 Cool and Vent r4->w1 w2 Filter Catalyst (Inert Atmosphere) w1->w2 w3 Isolate Product w2->w3 catalyst_deactivation_pathways cluster_mechanisms Deactivation Mechanisms cluster_regeneration Regeneration start Active Catalyst poisoning Poisoning (e.g., S, P, halogens) start->poisoning Irreversible/ Reversible fouling Fouling/Coking (e.g., oligomers, carbon deposits) start->fouling Reversible sintering Sintering (High Temperature) start->sintering Irreversible deactivated Deactivated Catalyst poisoning->deactivated fouling->deactivated reg_fouling Washing/ Chemical Treatment fouling->reg_fouling sintering->deactivated reg_fouling->start

References

Technical Support Center: Hydrolysis of 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the byproducts and troubleshooting of 3,3-diethoxypropanenitrile hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cyanoacetaldehyde

Symptoms:

  • The primary product, cyanoacetaldehyde, is obtained in a lower-than-expected yield.

  • The presence of significant amounts of starting material or unexpected byproducts is observed in the reaction mixture.

Possible Causes and Solutions:

CauseSolution
Incomplete Acetal (B89532) Hydrolysis The hydrolysis of the acetal group is an equilibrium reaction. To drive the reaction towards the product, use a large excess of water. Ensure the acid catalyst is active and present in a sufficient concentration.
Suboptimal pH Acetal hydrolysis is catalyzed by acid. The reaction rate is highly dependent on the pH. For efficient hydrolysis, maintain an acidic pH, typically between 1 and 3.
Insufficient Reaction Time or Temperature The hydrolysis may be slow under mild conditions. Monitor the reaction progress using techniques like TLC, GC-MS, or NMR. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Product Instability Cyanoacetaldehyde is a reactive molecule and can be prone to polymerization or other degradation pathways, especially under harsh conditions. It is advisable to use the product immediately after its formation.
Issue 2: Presence of Unexpected Byproducts

Symptoms:

  • Signals corresponding to compounds other than the starting material, cyanoacetaldehyde, and ethanol (B145695) are detected during analysis (e.g., by GC-MS, NMR).

Possible Byproducts and Mitigation Strategies:

ByproductFormation PathwayMitigation Strategy
β-Ethoxyacrolein Incomplete hydrolysis of the acetal group.Drive the hydrolysis to completion by using a higher concentration of acid, a larger excess of water, or longer reaction times.
3,3-Diethoxypropanamide Partial hydrolysis of the nitrile group.Nitrile hydrolysis is typically slower than acetal hydrolysis under acidic conditions. To minimize this byproduct, use milder conditions (lower temperature, shorter reaction time) that favor acetal hydrolysis.
3,3-Diethoxypropanoic Acid Complete hydrolysis of the nitrile group.This is more likely to occur under more vigorous acidic or basic conditions and with prolonged heating. To avoid its formation, use controlled acidic conditions and monitor the reaction to stop it once the acetal is hydrolyzed.
Polymers of Cyanoacetaldehyde Self-condensation of the aldehyde product.Work at lower concentrations and temperatures. Purify the product quickly after the reaction is complete and store it under appropriate conditions (e.g., dilute solution, low temperature).

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydrolysis?

A1: The primary products of the acid-catalyzed hydrolysis of this compound are cyanoacetaldehyde and ethanol.

Q2: What is the most common byproduct I might encounter?

A2: A common byproduct is β-ethoxyacrolein, which results from the incomplete hydrolysis of the diethyl acetal group.

Q3: Can the nitrile group also be hydrolyzed?

A3: Yes, the nitrile group can be hydrolyzed under both acidic and basic conditions, typically requiring more forcing conditions (e.g., prolonged heating) than the acetal hydrolysis.[1] The hydrolysis of the nitrile group proceeds first to an amide (3,3-diethoxypropanamide) and then to a carboxylic acid (3,3-diethoxypropanoic acid).[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for separating and identifying the volatile components of the reaction mixture. Thin Layer Chromatography (TLC) can also be used to track the disappearance of the starting material. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the products and byproducts.

Q5: What is the optimal pH for the hydrolysis of the acetal group?

A5: Acetal hydrolysis is most efficient under acidic conditions, typically at a pH between 1 and 3. The reaction is significantly slower at neutral or basic pH.

Q6: I see a significant amount of a higher molecular weight species. What could it be?

A6: This could be due to the polymerization of the cyanoacetaldehyde product, which is a known reactive aldehyde. To minimize this, it is recommended to work in dilute solutions and at lower temperatures.

Quantitative Data

The formation of byproducts is highly dependent on the specific reaction conditions. The following table provides a qualitative overview of the expected product distribution under different hydrolysis conditions.

ConditionExpected Major Product(s)Expected Minor Byproduct(s)
Mild Acidic (e.g., pH 2-3, room temp, short time) Cyanoacetaldehyde, Ethanolβ-Ethoxyacrolein, 3,3-Diethoxypropanamide
Strong Acidic (e.g., conc. HCl, heat, long time) 3,3-Diethoxypropanoic Acid, EthanolCyanoacetaldehyde, 3,3-Diethoxypropanamide
Mild Basic (e.g., pH 8-10, room temp) This compound (unreacted)Minimal hydrolysis
Strong Basic (e.g., conc. NaOH, heat, long time) Salt of 3,3-Diethoxypropanoic Acid, Ethanol, Ammonia3,3-Diethoxypropanamide

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound to Cyanoacetaldehyde

Objective: To selectively hydrolyze the acetal group of this compound to yield cyanoacetaldehyde.

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, dissolve this compound in a sufficient volume of deionized water.

  • While stirring, slowly add dilute hydrochloric acid until the pH of the solution is between 2 and 3.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC-MS or TLC at regular intervals (e.g., every 30 minutes).

  • Once the starting material is consumed, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • The resulting aqueous solution of cyanoacetaldehyde should be used immediately for the next synthetic step or be carefully purified.

Protocol 2: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products and byproducts of the hydrolysis reaction.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a mid-polarity column like a DB-5ms).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Neutralize the aliquot with a suitable base if the reaction was run under acidic conditions.

  • Extract the organic components with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate.

  • If necessary, derivatize the sample to improve the volatility and thermal stability of the analytes. For example, silylation can be used for the carboxylic acid and amide byproducts.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 30-300.

Visualizations

Hydrolysis_Pathway This compound This compound Cyanoacetaldehyde Cyanoacetaldehyde This compound->Cyanoacetaldehyde Acetal Hydrolysis (Mild Acid) β-Ethoxyacrolein β-Ethoxyacrolein This compound->β-Ethoxyacrolein Incomplete Acetal Hydrolysis 3,3-Diethoxypropanamide 3,3-Diethoxypropanamide This compound->3,3-Diethoxypropanamide Nitrile Hydrolysis (Acid/Base, Heat) 3,3-Diethoxypropanoic Acid 3,3-Diethoxypropanoic Acid 3,3-Diethoxypropanamide->3,3-Diethoxypropanoic Acid Amide Hydrolysis (Acid/Base, Heat)

Caption: Reaction pathways for the hydrolysis of this compound.

Troubleshooting_Workflow start Low Yield of Cyanoacetaldehyde incomplete_hydrolysis Incomplete Acetal Hydrolysis? start->incomplete_hydrolysis byproduct_formation Byproduct Formation? incomplete_hydrolysis->byproduct_formation No increase_h2o_acid Increase [H₂O] and/or [Acid Catalyst] incomplete_hydrolysis->increase_h2o_acid Yes product_degradation Product Degradation? byproduct_formation->product_degradation No optimize_conditions Optimize Conditions (milder temp/time) byproduct_formation->optimize_conditions Yes use_immediately Use Product Immediately, Work at Lower Temp product_degradation->use_immediately Yes increase_time_temp Increase Reaction Time and/or Temperature increase_h2o_acid->increase_time_temp

Caption: A logical workflow for troubleshooting low yields in the hydrolysis reaction.

References

preventing polymerization of 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unintended polymerization of 3,3-Diethoxypropanenitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide: Polymerization Issues

Unintended polymerization of this compound can manifest in several ways. This guide will help you identify the issue and take appropriate action.

Observed Issue Potential Cause Recommended Action
Increased viscosity of the liquidOnset of polymerizationImmediately cool the sample to 0-4°C and consult the inhibitor addition protocol.
Formation of a solid precipitateAdvanced polymerizationIsolate a small sample for analysis. The bulk material may not be salvageable. Review storage conditions.
Discoloration (e.g., yellowing)Presence of impurities or degradationPurify the compound by distillation under reduced pressure. Ensure storage under an inert atmosphere.
Inconsistent reaction outcomesUse of partially polymerized starting materialTest the purity of the this compound before use.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize?

A1: The polymerization of this compound is primarily initiated by the presence of acidic or basic impurities. The acetal (B89532) functional group is susceptible to acid-catalyzed hydrolysis, which can generate reactive intermediates. The nitrile group, on the other hand, can undergo polymerization catalyzed by strong bases. Elevated temperatures can accelerate these processes.

Q2: How can I visually inspect my this compound for signs of polymerization?

A2: Pure this compound should be a clear, colorless liquid. Signs of polymerization include an increase in viscosity, the appearance of cloudiness or turbidity, discoloration (often turning yellow or brown), or the formation of a solid precipitate.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf life and prevent polymerization, this compound should be stored in a cool, dry, and dark environment. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and acidic gases from the air. The use of amber glass bottles is also advised to protect it from light. For long-term storage, refrigeration at 2-8°C is recommended.

Storage Parameter Recommendation
Temperature2-8°C (Refrigerated)
AtmosphereInert (Nitrogen or Argon)
LightProtect from light (Amber bottle)
MoistureAnhydrous conditions
ContainerGlass or other inert material

Q4: Can I use inhibitors to prevent the polymerization of this compound?

A4: Yes, the addition of a small amount of a suitable inhibitor can be an effective strategy to prevent polymerization, especially if the compound is to be stored for an extended period or used in reactions at elevated temperatures. Weakly basic, non-nucleophilic compounds are often used to scavenge trace acidic impurities that can initiate polymerization. For example, a very small amount of a hindered amine like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) can be added. The concentration should be kept low, typically in the range of 100-500 ppm, to avoid interfering with subsequent reactions.

Q5: I need to heat a reaction containing this compound. What precautions should I take?

A5: When heating this compound, it is crucial to maintain strict control over the reaction conditions to minimize the risk of polymerization. Always perform the reaction under an inert atmosphere (nitrogen or argon). Ensure all reagents and solvents are dry and free of acidic or basic impurities. Use the lowest possible reaction temperature that allows the desired transformation to proceed at a reasonable rate. The addition of a suitable inhibitor, as mentioned above, can also be considered.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes the purification of this compound to remove non-volatile impurities and potential polymerization initiators.

Materials:

  • This compound (crude)

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound and a stir bar into the round-bottom flask.

  • Connect the apparatus to a vacuum pump.

  • Gradually reduce the pressure to the desired level.

  • Begin heating the distillation flask gently with the heating mantle while stirring.

  • Collect the fraction that distills at the correct boiling point and pressure.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

  • Store the purified product under an inert atmosphere and at a low temperature.

Protocol 2: Addition of a Polymerization Inhibitor

This protocol outlines the procedure for adding a stabilizer to purified this compound for long-term storage.

Materials:

  • Purified this compound

  • Triethylamine (or other suitable inhibitor)

  • Micropipette

  • Storage bottle (amber glass)

Procedure:

  • Calculate the volume of inhibitor required to achieve the desired concentration (e.g., 100-500 ppm).

  • Using a micropipette, add the calculated amount of inhibitor to the purified this compound.

  • Seal the storage bottle tightly under an inert atmosphere (e.g., by flushing with nitrogen or argon).

  • Gently swirl the bottle to ensure the inhibitor is evenly distributed.

  • Label the bottle clearly, indicating the identity and concentration of the added inhibitor.

  • Store the stabilized compound under the recommended conditions (2-8°C, protected from light).

Visualizations

PolymerizationPathways main This compound intermediate Reactive Intermediate (Cyanoacetaldehyde) main->intermediate forms polymer_b Polymer (via Nitrile Addition) main->polymer_b leads to acid Acidic Impurities (e.g., H₂O, H⁺) acid->main initiates hydrolysis base Basic Impurities (e.g., OH⁻) base->main initiates addition polymer_a Polymer (via Acetal Hydrolysis) intermediate->polymer_a leads to

Caption: Potential polymerization pathways for this compound.

TroubleshootingWorkflow start Observe Change in This compound (viscosity, color, solid) is_viscous Is it only an increase in viscosity? start->is_viscous action_cool Action: Cool to 0-4°C and add inhibitor is_viscous->action_cool Yes is_solid Is there a solid precipitate or major discoloration? is_viscous->is_solid No end_good Material may be salvageable action_cool->end_good action_discard Action: Isolate sample for analysis. Consider discarding the bulk. is_solid->action_discard Yes action_review Action: Review storage and handling procedures. is_solid->action_review No end_bad Material likely compromised action_discard->end_bad action_review->end_bad

Caption: Troubleshooting workflow for polymerized this compound.

Technical Support Center: Workup Procedures for Reactions with 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-Diethoxypropanenitrile (also known as cyanacetaldehyde diethyl acetal). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during the workup of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key stability considerations for this compound during reaction workup?

A1: this compound possesses a diethyl acetal (B89532) functional group, which is sensitive to acidic conditions. Exposure to even mild acids during aqueous workup can lead to hydrolysis, cleaving the acetal to form cyanoacetaldehyde. This side reaction can significantly reduce the yield of your desired product. Therefore, it is crucial to maintain neutral or basic conditions throughout the workup procedure. The compound is stable under normal conditions but can also decompose at extreme temperatures.[1]

Q2: What are the general safety precautions I should take when working with this compound?

A2: this compound is irritating to the eyes, respiratory system, and skin.[2] Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product After Workup

Symptom: The isolated yield of the product containing the 3,3-diethoxypropyl moiety is significantly lower than expected based on reaction monitoring (e.g., TLC, LC-MS).

Possible Causes & Solutions:

  • Accidental Acetal Hydrolysis: The most common cause of low yield is the inadvertent hydrolysis of the diethyl acetal during aqueous workup.

    • Troubleshooting Step: Check the pH of all aqueous solutions used in the workup. Avoid acidic quenching agents (e.g., NH₄Cl, dilute HCl) if the desired product contains the acetal.

    • Recommended Action: Use neutral or basic quenching and washing solutions. Saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate (B84403) buffer (pH 7-8) are excellent choices for neutralizing the reaction mixture before extraction.

  • Product Loss During Extraction: The product may have some water solubility, leading to its loss in the aqueous layer during extraction.

    • Troubleshooting Step: Analyze the aqueous layer by TLC or LC-MS to check for the presence of your product.

    • Recommended Action: If the product is present in the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to maximize recovery. A continuous liquid-liquid extraction apparatus can be beneficial for highly water-soluble products.

  • Incomplete Reaction or Decomposition: The reaction may not have gone to completion, or the product might be unstable under the reaction conditions.

    • Troubleshooting Step: Before workup, carefully analyze a crude reaction sample by TLC, LC-MS, or NMR to assess the conversion and identify any major byproducts.

    • Recommended Action: If the reaction is incomplete, consider extending the reaction time or adjusting other parameters. If decomposition is observed, a milder reaction or workup protocol may be necessary.[3]

Issue 2: Presence of an Aldehyde Impurity in the Final Product

Symptom: Spectroscopic analysis (e.g., ¹H NMR, IR) of the purified product shows the presence of an aldehyde functional group, and the molecular weight corresponds to the hydrolyzed product.

Possible Cause & Solution:

  • Acetal Cleavage: This is a clear indication of acetal hydrolysis during the workup.

    • Troubleshooting Step: Review the entire workup protocol for any steps involving acidic conditions. This includes quenching, washing, and even the use of silica (B1680970) gel for chromatography, which can be slightly acidic.

    • Recommended Action:

      • Neutralize Before Extraction: Ensure the reaction mixture is thoroughly neutralized with a base (e.g., saturated NaHCO₃ solution) before adding water or an organic solvent for extraction.

      • Use Neutral Drying Agents: Employ neutral drying agents like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

      • Deactivated Silica Gel: If purification by column chromatography is necessary, consider using silica gel that has been deactivated with a base, such as triethylamine. This is done by preparing the silica slurry in the eluent containing a small percentage (e.g., 1-2%) of triethylamine.

Experimental Protocols

Protocol 1: General Extractive Workup for a Reaction Involving this compound

This protocol is suitable for reactions where this compound is a reactant or product and the final product is expected to be in the organic phase.

Methodology:

  • Quenching: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components. If the reaction was conducted under basic conditions, a neutral quench with water may be sufficient.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on the polarity of the desired product.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water (to remove water-soluble salts and impurities).

    • Saturated aqueous sodium chloride (brine) (to aid in the separation of the layers and remove residual water).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel or distillation.

Protocol 2: Workup for the Synthesis of a Pyridine (B92270) Derivative via [2+2+2] Cycloaddition

This protocol is adapted for the purification of substituted pyridines, which may require specific techniques to remove catalysts and byproducts.

Methodology:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic solution with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude pyridine derivative by flash column chromatography using a gradient of ethyl acetate in hexanes.[4]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
Boiling Point91-93 °C at 11 mmHg
Density0.954 g/mL at 25 °C
Refractive Indexn20/D 1.415
Water SolubilityLimited
Organic Solvent SolubilityHighly soluble in ethanol (B145695) and ether

Data sourced from[2][5]

Visualizations

Workup_Decision_Tree start Reaction Complete check_ph Is the reaction mixture acidic? start->check_ph neutralize Quench with saturated NaHCO3 solution check_ph->neutralize Yes neutral_quench Quench with water or buffer (pH 7-8) check_ph->neutral_quench No extraction Perform extractive workup with a suitable organic solvent neutralize->extraction neutral_quench->extraction wash Wash organic layer with water and brine extraction->wash dry Dry organic layer over Na2SO4 or MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate check_silica Is the product acid-sensitive? concentrate->check_silica purify Purify the crude product deactivated_silica Use deactivated silica gel for chromatography check_silica->deactivated_silica Yes standard_purification Standard purification (distillation, recrystallization, or standard silica gel chromatography) check_silica->standard_purification No deactivated_silica->purify standard_purification->purify Troubleshooting_Low_Yield start Low Product Yield cause1 Possible Cause: Acetal Hydrolysis start->cause1 cause2 Possible Cause: Product Loss in Aqueous Layer start->cause2 cause3 Possible Cause: Incomplete Reaction/Decomposition start->cause3 solution1 Solution: Use neutral/basic quench and wash solutions. Check pH of all aqueous reagents. cause1->solution1 solution2 Solution: Perform multiple extractions. Analyze aqueous layer for product. cause2->solution2 solution3 Solution: Analyze crude reaction mixture. Adjust reaction conditions if necessary. cause3->solution3

References

Technical Support Center: Large-Scale Synthesis of 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the large-scale synthesis of 3,3-Diethoxypropanenitrile (CAS: 2032-34-0). It is intended for researchers, scientists, and drug development professionals encountering challenges during process scale-up and optimization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Reaction Yield

  • Question: We are experiencing significantly lower yields than reported in the literature (e.g., upwards of 88%). What are the common causes for low yield on a large scale?[1]

  • Answer: Low yields in the synthesis of this compound can stem from several factors, particularly during scale-up.

    • Suboptimal Reaction Conditions: Older acetalation methods are often plagued by low yields and harsh operating pressures.[2][3] Ensure that parameters such as temperature, pressure, and catalyst loading are optimized for your specific reactor setup. For instance, an improved method utilizes a lower CO gas pressure of 0.3-1.5MPa.[2][3]

    • Incomplete Reactions: The reaction of bromoacetaldehyde (B98955) diethyl acetal (B89532) with sodium cyanide, while capable of achieving an 80% yield, can suffer from incomplete conversion.[2][3] Monitoring reaction progress is crucial.

    • Byproduct Formation: Side reactions can consume starting materials and complicate purification. For example, the synthesis from 3,3-diethoxypropionic acid amide is known for producing numerous byproducts and resulting in a final yield of only 8%.[4]

    • Difficult Product Isolation: Isolating the target product from the reaction mixture, especially from acidic alcohol systems, can be a significant challenge and lead to losses.[2]

Issue 2: Byproduct Formation and Purification Challenges

  • Question: Our final product is contaminated with impurities, and purification by distillation is proving difficult. How can we minimize byproduct formation and improve separation?

  • Answer: Minimizing byproduct formation starts with optimizing the reaction pathway and conditions.

    • Choice of Synthesis Route: Some routes are inherently prone to side reactions. The reaction involving 1,1,3,3-tetraethoxypropane (B54473) and hydroxylamine (B1172632) hydrochloride, for example, produces a mixture of 3,3-diethoxypropionitrile and 3-ethoxy propylene (B89431) nitrile.[2][3]

    • Post-Reaction Treatment: A key challenge is separating the product from acidic alcohol and catalysts.[2] One patented method utilizes a non-polar solvent (like toluene (B28343) or xylene) where the product has high solubility, facilitating its separation from the acidic alcohol phase.[2]

    • Distillation Parameters: During vacuum distillation, maintaining a vacuum pressure not lower than 0.07MPa is critical to collect the desired fraction at 110-125°C and avoid decomposition.[2] The compound's boiling point is reported as 91-93°C at 11 mmHg.[1]

Issue 3: Harsh and Unsafe Reaction Conditions

  • Question: The synthesis methods we've reviewed require high pressure, which poses a significant safety risk in our facility. Are there safer, lower-pressure alternatives?

  • Answer: Yes, concerns about high-pressure operations are valid. Traditional methods often require harsh conditions.[2][3] A more recent, optimized synthesis has been developed to address this specific problem. This method uses acetonitrile, carbon monoxide (CO), and a C1-C4 alcohol alkali metal salt with a C1-C3 alcohol as a catalyst. This process operates at a significantly lower and safer CO gas pressure of 0.3-1.5MPa, substantially minimizing safety hazards during production.[2][3]

Synthesis Methodologies and Data

Comparative Summary of Synthesis Routes

The following table summarizes various synthetic approaches for this compound, highlighting their respective yields and challenges.

Synthesis Method Key Reactants Reported Yield Key Challenges & Remarks Reference
Optimized Acetalation Acetonitrile, CO, C1-C4 alcohol alkali metal saltHigh (not quantified in abstract)Lower operating pressure (0.3-1.5MPa), easier post-processing.[2][3]
From Bromoacetaldehyde Diethyl Acetal Bromoacetaldehyde diethyl acetal, Sodium cyanide~80%Difficult raw material sourcing, incomplete reaction, cyanide in waste.[2][3]
From 1,1,3,3-Tetraethoxypropane 1,1,3,3-Tetraethoxypropane, Hydroxylamine HCl85-90% (total mixture)High cost of raw materials, produces a mixture of products.[2][3]
From Acetonitrile & Brominating Agent Acetonitrile, Brominating agent, Alcohol catalystUp to 88%Requires controlled temperatures and may involve pressure.[1]
From 3,3-Diethoxypropionic Acid Amide 3,3-Diethoxypropionic acid amide8%Long process, numerous byproducts.[4]
Detailed Experimental Protocol: Optimized Low-Pressure Synthesis

This protocol is based on the improved method designed to overcome challenges of high pressure and low yield.[2][3]

  • Step A: Pressurized Reaction

    • Reactants: Acetonitrile, Carbon Monoxide (CO) gas, and a C1-C4 alcohol alkali metal salt (e.g., sodium ethoxide) are used as raw materials.

    • Catalyst & Solvent: A C1-C3 alcohol serves as the catalyst, and a non-polar solvent (e.g., toluene, xylene) is used as the reaction solvent.

    • Conditions: The reaction is conducted under a CO gas pressure of 0.3–1.5MPa at a temperature of 50–100°C for 5–10 hours.

    • Outcome: This step produces the intermediate, 3-hydroxyl vinyl cyanide metal-salt.

  • Step B: Acetal Reaction (Aldolization)

    • Procedure: The intermediate from Step A is subjected to an acetal reaction in an acidic alcohol medium. Concentrated sulfuric acid is added as a catalyst to improve the yield.

    • Purpose: This stage converts the intermediate into the crude product.

  • Step C: Post-Processing and Separation

    • Extraction: The high solubility of this compound in the non-polar solvent is leveraged to separate it from the acidic alcohol reaction system. This allows for the recovery and reuse of the solvent.

    • Purification: The final product is purified by vacuum distillation. It is crucial to maintain a vacuum below 0.07MPa and collect the fraction boiling between 110-125°C.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and troubleshooting logic for the large-scale synthesis of this compound.

G cluster_workflow Experimental Workflow for Optimized Synthesis A Raw Materials (Acetonitrile, CO, Alkali Salt, Alcohol, Solvent) B Pressurized Reaction (0.3-1.5 MPa, 50-100°C) A->B C Intermediate Formation (3-hydroxyl vinyl cyanide metal-salt) B->C D Acetal Reaction (Acidic Alcohol, H2SO4 Catalyst) C->D E Crude Product Mixture D->E F Post-Processing (Solvent Extraction) E->F G Purification (Vacuum Distillation) F->G H Final Product (this compound) G->H

Caption: High-level workflow for the optimized, low-pressure synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Encountered Cond Check Reaction Conditions Start->Cond Purity Verify Raw Material Purity Start->Purity Sep Evaluate Separation Efficiency Start->Sep Temp Temperature within 50-100°C? Cond->Temp Press CO Pressure stable at 0.3-1.5MPa? Cond->Press Cat Catalyst loading correct? Cond->Cat Dist Vacuum < 0.07MPa? Sep->Dist Ext Efficient solvent extraction? Sep->Ext Sol_A Adjust heating/cooling Temp->Sol_A Sol_B Check for leaks, regulate CO supply Press->Sol_B Sol_C Recalculate catalyst charge Cat->Sol_C Sol_D Improve vacuum pump performance Dist->Sol_D Sol_E Optimize solvent volume/mixing Ext->Sol_E

Caption: Decision-making flowchart for troubleshooting low product yield during synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary applications of this compound?

    • A1: It is a versatile intermediate used extensively in the pharmaceutical industry for synthesizing Active Pharmaceutical Ingredients (APIs).[1][5] Notably, it is a key building block for p38α mitogen-activated protein kinase inhibitors used in treating inflammatory diseases.[1] It is also used in the synthesis of other complex molecules like 2-(2,2-diethoxy-ethyl)-pyridine and cyanomalondialdehyde.[1]

  • Q2: What are the key physical and chemical properties of this compound?

    • A2: It is a clear yellow to brownish liquid.[1] It is stable under normal conditions but can decompose at extreme temperatures or in the presence of strong acids or bases.[1][5] It has limited solubility in water but is highly soluble in organic solvents like ethanol (B145695) and ether.[1]

    • Molecular Formula: C₇H₁₃NO₂[1][5]

    • Molecular Weight: 143.18 g/mol [1][5]

    • Boiling Point: 91-93°C at 11 mmHg[1]

    • Density: ~0.954 g/mL at 25°C[1]

  • Q3: What are the essential safety precautions for handling this compound on a large scale?

    • A3: This compound is classified with the GHS07 pictogram and is known to cause skin, eye, and respiratory tract irritation.[1][6] Hazard statements include H315, H319, and H335.[1] When handling, it is mandatory to use appropriate Personal Protective Equipment (PPE), including protective gloves, safety goggles, and suitable protective clothing.[1][6] Operations should be conducted in a well-ventilated area to avoid inhalation of vapors.[1]

  • Q4: How should this compound be stored?

    • A4: It should be stored in an inert atmosphere, with recommended storage temperatures between 2-8°C or generally below 30°C to maintain its integrity.[6] Containers should be tightly sealed and kept in a dry, well-ventilated place.

References

Validation & Comparative

A Comparative Guide to 3,3-Diethoxypropanenitrile and Other Acetals in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the strategic use of functional groups is paramount for the efficient construction of complex molecules. Acetals, with their inherent stability and utility as protecting groups or synthetic intermediates, are a cornerstone of modern organic synthesis. This guide provides an objective comparison of 3,3-diethoxypropanenitrile, an acyclic acetal (B89532), with other commonly employed acetals, focusing on their performance in synthesis, supported by experimental data.

Introduction to this compound

This compound, also known as cyanoacetaldehyde diethyl acetal, is a versatile organic compound with the molecular formula C7H13NO2.[1] It is a clear yellow to brownish liquid soluble in many organic solvents.[1][2] This compound serves as a valuable intermediate in the synthesis of a variety of biologically active molecules, most notably in the preparation of p38α mitogen-activated protein kinase (MAPK) inhibitors, which are significant in the research and development of treatments for inflammatory diseases.[1]

Comparison of Acetal Performance in Synthesis

The choice of an acetal in a synthetic route often depends on a balance of factors including ease of formation, stability under various reaction conditions, and the facility of its removal (deprotection). This section compares this compound with two representative acetals: 1,1-diethoxyethane, another acyclic acetal, and 2-phenyl-1,3-dioxolane (B1584986), a cyclic acetal.

Synthesis and Yield

The efficiency of acetal formation is a critical consideration. The following table summarizes typical synthetic yields for this compound and the selected comparative acetals.

AcetalStarting MaterialsCatalyst/ConditionsYield (%)Reference
This compound Acetonitrile, Brominating Agent, AlcoholControlled temperature and pressureup to 88%[1]
Bromoacetaldehyde (B98955) diethyl acetal, Sodium cyanide-~80%[3][4]
2-chloro-3-phenyl sulphur sulfuryl propionitrileElimination and addition~88%[3]
1,1-Diethoxyethane Ethanol (B145695), Acetaldehyde (B116499)Acidic catalysts~35.4% (of theoretical maximum)[5]
2-Phenyl-1,3-dioxolane Benzaldehyde (B42025), Ethylene (B1197577) glycolp-Toluenesulfonic acid, Toluene (B28343), Reflux~82%[6]

Key Synthesis Workflow

The general workflow for the synthesis of these acetals involves the reaction of a carbonyl compound (or a precursor) with an alcohol or diol, typically under acidic conditions. The specific conditions can be tailored to optimize the yield and purity of the desired acetal.

General Acetal Synthesis Workflow Start Starting Materials (Aldehyde/Ketone or Precursor + Alcohol/Diol) Reaction Reaction (Acid Catalyst, Solvent, Temperature Control) Start->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Product Final Acetal Product Purification->Product

Caption: A generalized workflow for the synthesis of acetals.

Stability and Hydrolysis

Acetal stability is crucial, particularly when they are used as protecting groups. Acetals are generally stable under basic and neutral conditions but are susceptible to hydrolysis in acidic environments. The rate of this hydrolysis is a key parameter.

AcetalConditionsRate Constant (k) / Half-life (t½)Reference
1,1-Diethoxyethane Acid-catalyzed hydrolysisRate acceleration of up to 980-fold observed in a supramolecular assembly[7]
2-Phenyl-1,3-dioxolane Acid-catalyzed hydrolysisQuantitative conversion to benzaldehyde in 5 minutes with NaBArF4 in water at 30 °C[8]
2-(p-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3-dioxolane Acid-catalyzed hydrolysisSecond-order rate constant 40,000 times less than p-methoxybenzaldehyde diethyl acetal[9]

General Hydrolysis Mechanism

The acid-catalyzed hydrolysis of acetals is a reversible process that regenerates the parent carbonyl compound and the alcohol or diol.

Acid-Catalyzed Acetal Hydrolysis Acetal Acetal Protonation Protonation of Oxygen Acetal->Protonation H+ Carbocation Formation of Carbocation Intermediate Protonation->Carbocation Loss of Alcohol Nucleophilic_Attack Nucleophilic Attack by Water Carbocation->Nucleophilic_Attack H2O Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Deprotonation_Release Deprotonation and Release of Alcohol/Diol Hemiacetal->Deprotonation_Release H+ Carbonyl Carbonyl Compound Deprotonation_Release->Carbonyl

Caption: The general mechanism for the acid-catalyzed hydrolysis of acetals.

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for the synthesis and deprotection of the discussed acetals.

Synthesis of this compound
  • From Bromoacetaldehyde Diethyl Acetal and Sodium Cyanide: A common laboratory-scale synthesis involves the reaction of bromoacetaldehyde diethyl acetal with sodium cyanide.[3][4] While this method can provide a yield of approximately 80%, it involves the use of highly toxic sodium cyanide and the starting material can be difficult to source.[3][4]

  • Industrial Scale Synthesis: A patented method describes the synthesis from acetonitrile, carbon monoxide, and a C1-C4 alcohol alkali metal salt under pressure, followed by an acetalization reaction in acidic alcohol. This method is reported to have a high yield and be economically viable for larger scale production.[4]

Synthesis of 1,1-Diethoxyethane

A mixture of ethanol and acetaldehyde is reacted in the presence of a solid acid catalyst, such as a polystyrene-polydivinylbenzene sulfonic resin (e.g., Amberlyst-15), at room temperature and atmospheric pressure.[10] The reaction is typically carried out in a batch stirred reactor. The catalyst can be pre-dried to improve the initial reaction rate.[10] The conversion of ethanol can reach equilibrium, and the selectivity for 1,1-diethoxyethane is generally high.[10]

Synthesis of 2-Phenyl-1,3-dioxolane

A solution of benzaldehyde (1.0 mol), ethylene glycol (1.2 mol), and a catalytic amount of p-toluenesulfonic acid in toluene (500 ml) is heated at reflux in a flask equipped with a Dean-Stark trap for approximately 1 hour and 25 minutes to azeotropically remove the water formed during the reaction.[6] After cooling, the solution is treated with potassium carbonate, filtered, and the product is purified by distillation to yield 2-phenyl-1,3-dioxolane.[6]

General Protocol for Acetal Deprotection (Hydrolysis)
  • Dissolution: Dissolve the acetal substrate in a suitable solvent system, typically a mixture of an organic solvent (e.g., acetone, THF) and water.[11]

  • Acidification: Add a catalytic amount of an acid (e.g., dilute HCl, acetic acid, or pyridinium (B92312) p-toluenesulfonate (PPTS)).[11]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[11]

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base, such as a saturated sodium bicarbonate solution.[11]

  • Extraction and Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.[11]

Conclusion

This compound stands out as a valuable and versatile acyclic acetal, particularly for its role as a key intermediate in the synthesis of complex pharmaceutical targets like p38 MAPK inhibitors. While its synthesis can be highly efficient, the choice between it and other acetals, such as the more stable cyclic 2-phenyl-1,3-dioxolane or the simpler 1,1-diethoxyethane, will ultimately depend on the specific requirements of the synthetic route. Factors such as the desired stability towards acidic conditions, the need for specific functional group tolerance, and the overall synthetic strategy will guide the researcher in selecting the most appropriate acetal for their application. This guide provides a foundational comparison to aid in that decision-making process.

References

A Comparative Guide to the Reactivity of 3,3-Diethoxypropanenitrile and Malononitrile for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical reactivity of 3,3-Diethoxypropanenitrile and malononitrile (B47326), two important nitrile-containing building blocks in organic synthesis. This guide provides a comparative overview of their structural features, reactivity, and applications in the synthesis of heterocyclic compounds, supported by experimental data and detailed protocols.

Introduction

Nitriles are fundamental synthons in organic chemistry, prized for their versatility in constructing complex molecular architectures, particularly in the realm of pharmaceuticals and functional materials. Among them, malononitrile stands out as a highly reactive C-H acid, widely employed in a variety of condensation and cyclization reactions. Its derivative, this compound, presents a structurally distinct profile with a protected aldehyde functionality. This guide offers a comprehensive comparison of the reactivity of these two compounds, providing researchers with the necessary information to select the appropriate reagent for their synthetic endeavors.

Structural and Physicochemical Properties

The reactivity of these nitriles is intrinsically linked to their molecular structure and the acidity of the protons on the carbon alpha to the nitrile group.

PropertyThis compoundMalononitrile
CAS Number 2032-34-0109-77-3
Molecular Formula C₇H₁₃NO₂C₃H₂N₂
Molecular Weight 143.18 g/mol 66.06 g/mol
Appearance Colorless to yellow liquid[1]White crystalline solid
Boiling Point 176-178 °C[1]218-219 °C
Melting Point N/A30-32 °C
pKa of α-protons Estimated to be significantly higher than malononitrile (less acidic)~11 in water

The key distinction lies in the substitution at the alpha-carbon. Malononitrile possesses two electron-withdrawing nitrile groups, which significantly increase the acidity of the methylene (B1212753) protons, making them readily removable by a weak base. In contrast, this compound has a nitrile group and an acetal (B89532). The acetal group is not strongly electron-withdrawing, leading to a much lower acidity of the alpha-protons. This fundamental difference in acidity dictates their respective reactivities.

Comparative Reactivity in Key Organic Reactions

The disparate electronic nature of the alpha-substituents in this compound and malononitrile leads to vastly different behaviors in common synthetic transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Malononitrile is a classic substrate for this reaction due to the high acidity of its methylene protons.

Malononitrile:

Malononitrile readily undergoes Knoevenagel condensation with a wide range of aldehydes and ketones under mild basic conditions, often proceeding with high yields.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile

  • Materials: Benzaldehyde (1 mmol), malononitrile (1 mmol), piperidine (B6355638) (catalytic amount), ethanol (B145695) (10 mL).

  • Procedure: To a solution of benzaldehyde and malononitrile in ethanol, a catalytic amount of piperidine is added. The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product, benzylidenemalononitrile, often precipitates and can be collected by filtration.

  • Yield: Typically >90%.

This compound:

Direct participation of the methylene group of this compound in a Knoevenagel-type condensation is not well-documented and is expected to be significantly less favorable than with malononitrile. The lower acidity of the alpha-protons necessitates the use of a much stronger base for deprotonation, which could lead to side reactions involving the acetal group. However, the acetal can be deprotected to an aldehyde, which can then undergo reactions.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis.

Malononitrile:

While malononitrile itself does not undergo an intramolecular Thorpe-Ziegler reaction, its derivatives, dinitriles, are key substrates for this transformation, leading to the formation of five- to eight-membered rings.

Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile

  • Materials: Adiponitrile, sodium ethoxide, ethanol, followed by acidic workup.

  • Procedure: Adiponitrile is treated with a strong base like sodium ethoxide in an inert solvent. The resulting enamine is then hydrolyzed with aqueous acid to yield cyclopentanone-2-carbonitrile.

  • Yield: Generally good, depending on the ring size.

This compound:

The Thorpe-Ziegler reaction is not applicable to this compound as it is not a dinitrile.

Gewald Reaction

The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester or malononitrile, and elemental sulfur in the presence of a base.

Malononitrile:

Malononitrile is a common and highly effective reactant in the Gewald reaction, leading to a wide variety of 2-aminothiophenes.

Experimental Protocol: Gewald Reaction with Cyclohexanone and Malononitrile

  • Materials: Cyclohexanone (1 mmol), malononitrile (1 mmol), elemental sulfur (1.1 mmol), morpholine (B109124) (catalytic amount), ethanol (10 mL).

  • Procedure: A mixture of cyclohexanone, malononitrile, and sulfur in ethanol is treated with a catalytic amount of morpholine. The mixture is heated to reflux. The product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, is typically isolated by filtration upon cooling.

  • Yield: High yields are often obtained.

This compound:

There is no documented evidence of this compound participating as the active methylene component in the Gewald reaction. Its lower C-H acidity makes the initial deprotonation step, crucial for the reaction mechanism, highly unlikely under standard Gewald conditions.

Hantzsch Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source to form a dihydropyridine, which can then be oxidized to a pyridine. Malononitrile can be used as a component in variations of this synthesis.

Malononitrile:

Malononitrile and its derivatives are utilized in modified Hantzsch-type syntheses to produce various substituted pyridines.

Experimental Protocol: Synthesis of Polysubstituted Pyridines using Malononitrile

  • Materials: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), a β-ketoester (1 mmol), and ammonium (B1175870) acetate (B1210297) (1.5 mmol) in ethanol.

  • Procedure: The components are refluxed in ethanol. The reaction proceeds through a series of condensations and cyclizations to afford the highly substituted pyridine derivative.

  • Yield: Yields are generally moderate to good.

This compound:

This compound can be a precursor for pyridine synthesis. For instance, it is used in the synthesis of 2-(2,2-diethoxy-ethyl)-pyridine through a [2+2+2]-cycloaddition reaction[2]. This reactivity, however, does not stem from the acidity of its alpha-protons but rather from the involvement of the nitrile group and the subsequent transformation of the diethoxyethyl side chain.

Reactivity Comparison Summary

Reaction TypeThis compound ReactivityMalononitrile ReactivitySupporting Data/Reasoning
Knoevenagel Condensation Very Low / Not ObservedHighMalononitrile's methylene protons are highly acidic (pKa ~11) due to two electron-withdrawing nitrile groups, facilitating easy deprotonation. This compound lacks a second activating group, resulting in significantly lower acidity.
Thorpe-Ziegler Reaction Not ApplicableApplicable for derivativesThe reaction requires a dinitrile for intramolecular cyclization.
Gewald Reaction Not ObservedHighThe reaction relies on the facile deprotonation of the active methylene compound, a condition readily met by malononitrile but not by this compound.
Hantzsch Pyridine Synthesis Precursor for specific pyridinesHigh (in modified syntheses)Malononitrile acts as the active methylene component. This compound can be a building block, but its reactivity pathway is different and does not rely on its C-H acidity.

Visualizing Reaction Pathways

To further illustrate the reactivity of malononitrile, the following diagrams depict the mechanisms of key reactions.

Knoevenagel_Condensation cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Malononitrile Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Carbanion + Base Base Base Intermediate1 Alkoxide Intermediate Carbanion->Intermediate1 + R-CHO Aldehyde R-CHO Intermediate2 β-Hydroxy Nitrile Intermediate1->Intermediate2 + H+ Product α,β-Unsaturated Nitrile Intermediate2->Product - H2O

Caption: Mechanism of the Knoevenagel Condensation with Malononitrile.

Gewald_Reaction cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Tautomerization & Aromatization Reactants Ketone/Aldehyde + Malononitrile Knoevenagel_Adduct Ylidene Malononitrile Reactants->Knoevenagel_Adduct Base Thiolate_Intermediate Thiolate Intermediate Knoevenagel_Adduct->Thiolate_Intermediate + S8, Base Sulfur S8 Cyclized_Intermediate Tetrahydrothiophene Intermediate Thiolate_Intermediate->Cyclized_Intermediate Intramolecular Attack Product 2-Aminothiophene Cyclized_Intermediate->Product Tautomerization

Caption: General Mechanism of the Gewald Reaction involving Malononitrile.

Conclusion

For researchers and drug development professionals, the choice between these two reagents is clear-cut based on the desired transformation. Malononitrile is the reagent of choice for Knoevenagel, Gewald, and related reactions where a highly acidic methylene group is required. This compound serves as a valuable intermediate where the diethoxypropane moiety is incorporated into the final product, often through reactions that do not depend on the acidity of its alpha-protons. Understanding these fundamental differences in reactivity is crucial for the efficient design and execution of synthetic strategies in modern organic chemistry.

References

alternative reagents to 3,3-Diethoxypropanenitrile for pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. While 3,3-Diethoxypropanenitrile has served as a valuable C3 synthon in this capacity, a range of alternative reagents offer distinct advantages in terms of versatility, efficiency, and substrate scope. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.

This guide explores three primary alternatives to this compound for the construction of the pyridine (B92270) core:

  • Malononitrile (B47326) and its derivatives: Highly versatile building blocks for the synthesis of functionalized pyridines, particularly 2-amino-3-cyanopyridines.

  • Enamines and Alkynones (Bohlmann-Rahtz Synthesis): A powerful method for the regioselective synthesis of polysubstituted pyridines.

  • Aldehydes and β-Ketoesters (Hantzsch Synthesis): A classic and widely used multicomponent reaction for the preparation of dihydropyridines, which can be readily oxidized to the corresponding pyridines.

Performance Comparison

The following table summarizes the key performance indicators for pyridine synthesis using this compound and its alternatives. The data presented is a representative compilation from various literature sources and may vary depending on the specific substrates and reaction conditions employed.

Synthesis MethodKey ReagentsTypical ProductYield RangeKey Advantages
Baseline Method This compound, EnaminoneSubstituted PyridineNot explicitly foundServes as a C3 synthon
Malononitrile-based Synthesis Malononitrile, Aldehyde, Ketone, Ammonium (B1175870) Acetate (B1210297)2-Amino-3-cyanopyridines84-95%[1][2][3]High yields, simple procedure, readily available starting materials.
Malononitrile, Chalcones, Sodium Methoxide (B1231860)2-Amino-3,5-dicarbonitrile-4,6-diarylpyridinesGood to excellentVersatile for highly substituted pyridines.
Bohlmann-Rahtz Synthesis Enamines, AlkynonesPolysubstituted Pyridines65-95%High regioselectivity, applicable to complex molecules.[4][5]
Hantzsch Dihydropyridine Synthesis Aldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate1,4-Dihydropyridines (oxidized to Pyridines)90-96% (for DHP)[6]Classic, reliable method, high yields for dihydropyridines.

Experimental Protocols

Detailed methodologies for the synthesis of pyridine derivatives using the aforementioned reagents are provided below.

Protocol 1: Synthesis of 2-Amino-3-cyanopyridine using Malononitrile (Four-Component Reaction)[1]

This protocol describes a general procedure for the synthesis of 2-amino-3-cyanopyridines from an aldehyde, a substituted acetophenone (B1666503), malononitrile, and ammonium acetate.

Materials:

  • Aldehyde (2 mmol)

  • Substituted acetophenone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (2.5 mmol)

  • Catalyst (e.g., TBBDA or PBBS, 0.05 g)

  • Heating apparatus with stirring

Procedure:

  • A mixture of the aldehyde, substituted acetophenone, malononitrile, and ammonium acetate is prepared.

  • The catalyst is added to the mixture.

  • The reaction mixture is heated at 100 °C with stirring for the appropriate time (monitored by TLC).

  • Upon completion, the reaction is worked up as per the specific requirements of the product.

Protocol 2: Synthesis of Pyridine-3-carbonitriles from Chalcones and Malononitrile[7]

This protocol outlines the synthesis of pyridine-3-carbonitrile (B1148548) derivatives from chalcones and malononitrile.

Materials:

Procedure:

  • The chalcone and malononitrile are dissolved in methanol in a round-bottom flask.

  • Freshly prepared sodium methoxide is added to the reaction mixture.

  • The mixture is refluxed for 3-4 hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol (B145695).

Protocol 3: Bohlmann-Rahtz Pyridine Synthesis (Modified One-Pot, Three-Component)[8]

This protocol describes a modified, one-step, three-component Bohlmann-Rahtz reaction.

Materials:

  • Enolizable ketone (1.0 equiv)

  • Ynone (1.0-1.2 equiv)

  • Ammonium acetate (5-10 equiv)

  • Glacial acetic acid

  • Reflux apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the enolizable ketone and the ynone in glacial acetic acid, add ammonium acetate.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Hantzsch Dihydropyridine Synthesis and Oxidation[9][10]

This protocol details a representative procedure for the Hantzsch synthesis of a 1,4-dihydropyridine (B1200194) and its subsequent oxidation to a pyridine.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • β-Ketoester (e.g., Ethyl 2,4-dioxopentanoate, 2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (20 mL)

  • Reflux apparatus

  • Oxidizing agent (e.g., nitric acid, potassium ferrocyanide)

  • Standard work-up and purification equipment

Procedure (Synthesis of 1,4-Dihydropyridine):

  • To a round-bottom flask, add the β-ketoester, aldehyde, and ammonium acetate.

  • Add ethanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (typically 4-6 hours).

  • Once complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the pure 1,4-dihydropyridine.

Procedure (Oxidation to Pyridine):

  • The isolated 1,4-dihydropyridine is dissolved in a suitable solvent.

  • An appropriate oxidizing agent is added.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction mixture is then worked up and purified to yield the corresponding pyridine derivative.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental relationships and workflows of the described pyridine synthesis methods.

G cluster_0 Malononitrile-based Pyridine Synthesis Malononitrile Malononitrile Knoevenagel_Condensation Knoevenagel_Condensation Malononitrile->Knoevenagel_Condensation Aldehyde Michael_Addition Michael_Addition Knoevenagel_Condensation->Michael_Addition Ketone Ketone Ketone->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Ammonium Acetate 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine Cyclization->2-Amino-3-cyanopyridine

Caption: General workflow for malononitrile-based pyridine synthesis.

G cluster_1 Bohlmann-Rahtz Pyridine Synthesis Enamine Enamine Michael_Addition Michael_Addition Enamine->Michael_Addition Alkynone Aminodiene Intermediate Aminodiene Intermediate Michael_Addition->Aminodiene Intermediate Isomerization Isomerization Aminodiene Intermediate->Isomerization Heat Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Polysubstituted Pyridine Polysubstituted Pyridine Cyclodehydration->Polysubstituted Pyridine

Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.

G cluster_2 Hantzsch Pyridine Synthesis Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation β-Ketoester (2 equiv.) Ammonia 1,4-Dihydropyridine 1,4-Dihydropyridine Condensation->1,4-Dihydropyridine Oxidation Oxidation 1,4-Dihydropyridine->Oxidation Substituted Pyridine Substituted Pyridine Oxidation->Substituted Pyridine

References

comparative analysis of nitrile precursors in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the nitrile functional group is a cornerstone of modern heterocyclic chemistry, providing a versatile handle for constructing the complex scaffolds prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of nitrile precursor is a critical decision in synthesis design, impacting reaction efficiency, substrate scope, safety, and overall cost. This guide offers an objective comparison of common nitrile precursors, supported by experimental data, to inform the selection of the most appropriate reagent for specific synthetic challenges.

Overview of Common Nitrile Precursors

Nitrile precursors can be broadly categorized into three main classes: inorganic cyanide salts, organosilicon cyanides, and activated methylene (B1212753) nitriles. Each class presents a unique profile of reactivity, safety considerations, and applications.

  • Inorganic Cyanide Salts (e.g., KCN, NaCN): These are traditional, cost-effective cyanide sources. However, their high toxicity and poor solubility in organic solvents necessitate stringent safety protocols and often require phase-transfer catalysts or harsh reaction conditions.

  • Trimethylsilyl (B98337) Cyanide (TMSCN): As a volatile liquid, TMSCN offers improved solubility in organic solvents and is a highly effective cyanide source for a variety of nucleophilic additions.[1] While still toxic, its handling is often considered safer than gaseous hydrogen cyanide.[1] It is frequently used in reactions like the Strecker synthesis and for the cyanation of carbonyl compounds, often providing high yields under mild, Lewis acid-catalyzed conditions.[1][2]

  • Activated Methylene Nitriles (e.g., Malononitrile (B47326), Ethyl Cyanoacetate): These reagents are particularly valuable in multicomponent reactions (MCRs) where the nitrile group is incorporated into a newly formed heterocyclic ring.[3] They are generally less toxic than inorganic cyanides and TMSCN and serve as versatile building blocks for a wide array of heterocycles, including thiophenes, pyridines, and pyrimidines.[3][4]

Comparative Analysis in Heterocycle Synthesis

The performance of a nitrile precursor is highly context-dependent. Below, we compare these precursors in the context of specific, widely used synthetic transformations.

Case Study 1: The Gewald Aminothiophene Synthesis

The Gewald reaction is a robust multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes, which are significant pharmacophores.[3][5] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another activated nitrile in the presence of elemental sulfur and a base.[6] Malononitrile and ethyl cyanoacetate (B8463686) are the most common nitrile precursors for this transformation.

The choice between malononitrile and ethyl cyanoacetate can significantly influence reaction yields, depending on the other reactants and conditions. While both are effective, their relative performance varies.

Carbonyl CompoundNitrile PrecursorBase/CatalystSolventTemp. (°C)TimeYield (%)Reference
Various KetonesMalononitrileMorpholine (B109124)Ethanol (B145695)Reflux1.5 h69-86[3]
CyclohexanoneMalononitrileKF-AluminaNone (MW)-3.5 min60[6]
AcetophenoneEthyl CyanoacetateMorpholineNone130-14-53[7]
Various KetonesEthyl CyanoacetateNaAlO₂Ethanol-10 h37-86[3]
CyclohexanoneEthyl CyanoacetateKF-AluminaNone (MW)-3.5 min82[6]
CyclohexanoneCyanoacetamideTriethylamineEthanolRT-<20[8]

Analysis:

  • For the synthesis of 2-aminothiophenes, both malononitrile and ethyl cyanoacetate can provide good to excellent yields.[3][6]

  • The data suggests that for certain substrates like cyclohexanone, ethyl cyanoacetate may provide a higher yield under microwave-assisted, solid-support conditions compared to malononitrile (82% vs. 60%).[6]

  • Ketones generally tend to be less reactive than aldehydes in the Gewald reaction. One study noted that using cyanoacetamide (derived from a cyanoacetate) with ketone starting materials gave poor results (<20% yield), whereas reactions with the parent cyanoacetate ester were much higher yielding.[8] This highlights the subtle but critical impact of the nitrile precursor's structure.

Case Study 2: Pyridine (B92270) Synthesis

Substituted pyridines are ubiquitous in medicinal chemistry.[9] Multicomponent reactions provide a direct and efficient route to these heterocycles, often employing an activated nitrile as a key building block. Malononitrile is a frequently used precursor in these syntheses.[9][10] An alternative strategy involves the cyanation of a pre-existing pyridine ring.

Synthetic RouteStarting MaterialNitrile PrecursorKey ReagentsConditionsYield (%)Key AdvantagesReference
Multicomponent ReactionAldehyde, β-ketoester, AmineMalononitrileSnCl₂·2H₂OWater, 80°C78-91Green solvent, high yields[10]
Multicomponent ReactionYlidenemalononitrile, AmineMalononitrile (as precursor)NoneDioxane, 110°C72-91Access to diverse structures[11]
Cyanation of N-OxidePyridine N-oxideTMSCNDimethylcarbamoyl chlorideCH₃CN, 120°C69-95High regioselectivity, mild[12]
Rosenmund-von BraunHalopyridineCopper(I) CyanideNoneDMF, 150-250°C40-80Established method[12]

Analysis:

  • For building the pyridine ring from acyclic precursors via MCRs, malononitrile is a highly effective reagent, leading to excellent yields (up to 91%) under relatively green conditions.[10]

  • For functionalizing an existing pyridine ring, TMSCN offers a high-yielding and regioselective alternative to the classical, high-temperature Rosenmund-von Braun reaction that uses copper cyanide.[12] The choice between building the ring (using malononitrile) and functionalizing it (using TMSCN or CuCN) depends on the availability of starting materials and the desired substitution pattern.

Logical & Experimental Workflows

The selection and application of a nitrile precursor follow a logical workflow from starting materials to the final product.

G cluster_start Starting Materials cluster_precursor Nitrile Precursor Selection cluster_reaction Reaction Type cluster_product Heterocyclic Product A Ketone / Aldehyde P1 Activated Nitrile (Malononitrile, Ethyl Cyanoacetate) A->P1 MCR Route B Pyridine N-Oxide P2 TMSCN B->P2 Mild Cyanation C Halopyridine P3 Inorganic Salt (CuCN, KCN) C->P3 Classical Cyanation R1 Multicomponent Reaction (e.g., Gewald, Hantzsch) P1->R1 R2 Nucleophilic Cyanation P2->R2 R3 Transition-Metal Catalyzed Cyanation P3->R3 Prod Thiophene, Pyridine, etc. R1->Prod R2->Prod R3->Prod

Caption: Logical workflow for heterocycle synthesis using different nitrile precursors.

G start Setup Reaction Vessel (Flask, Stir Bar) add_reagents Add Carbonyl, Nitrile Precursor, Sulfur & Solvent start->add_reagents add_base Add Base (e.g., Morpholine) add_reagents->add_base heat Heat to Reflux (Monitor by TLC) add_base->heat workup Cool, Precipitate Product (e.g., add water) heat->workup isolate Isolate by Filtration workup->isolate purify Purify (Recrystallization) isolate->purify end Characterize Product (NMR, MS, etc.) purify->end

Caption: General experimental workflow for the Gewald aminothiophene synthesis.

Detailed Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

This protocol is a representative example of the Gewald reaction using malononitrile.

Materials:

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

  • Add morpholine (15 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1.5 to 2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the pure 2-amino-4,5-dimethylthiophene-3-carbonitrile.

Protocol 2: Cyanation of Pyridine N-oxide using TMSCN

This protocol is adapted from literature procedures for the synthesis of 2-cyanopyridine.[12]

Materials:

  • Pyridine N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Dimethylcarbamoyl chloride (DMCC)

  • Acetonitrile (B52724) (CH₃CN, anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry, argon-flushed, two-neck round-bottom flask, add pyridine N-oxide (10 mmol) and anhydrous acetonitrile (40 mL).

  • Add dimethylcarbamoyl chloride (12 mmol) to the solution at room temperature.

  • Add trimethylsilyl cyanide (15 mmol) dropwise to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica (B1680970) gel column chromatography to yield 2-cyanopyridine.

Conclusion

The selection of a nitrile precursor is a strategic decision with significant implications for the synthesis of heterocyclic compounds. For multicomponent reactions that build the heterocyclic core, activated methylene nitriles like malononitrile and ethyl cyanoacetate offer a safe and highly efficient option, with the ultimate choice depending on the specific substrate and desired functional group handles in the product. For the functionalization of existing rings, TMSCN provides a milder, often higher-yielding alternative to traditional and highly toxic inorganic cyanides, justifying its higher cost in many research and development settings. By carefully considering the comparative data and methodologies presented, researchers can optimize their synthetic routes to access complex heterocyclic targets with greater efficiency and safety.

References

The Versatility of 3,3-Diethoxypropanenitrile: A Comparative Guide for Precursor Selection in Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate precursors is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Among the myriad of available building blocks, 3,3-Diethoxypropanenitrile has emerged as a remarkably versatile precursor, particularly in the synthesis of heterocyclic compounds vital to the pharmaceutical industry. This guide provides an objective comparison of this compound with alternative precursors, supported by experimental data, detailed protocols, and visual representations of key chemical pathways.

Executive Summary

This compound, also known as cyanoacetaldehyde diethyl acetal, serves as a stable and effective masked form of the highly reactive cyanoacetaldehyde. Its utility is most pronounced in the synthesis of substituted pyridines and pyrimidines, core structures in numerous therapeutic agents, including p38α mitogen-activated protein kinase (MAPK) inhibitors used in the treatment of inflammatory diseases.[1] This guide demonstrates that while alternative precursors exist for these syntheses, this compound often presents a favorable balance of reactivity, stability, and synthetic accessibility.

Data Presentation: A Head-to-Head Comparison

The following tables summarize key performance indicators for the synthesis of this compound and compare its efficacy in a key application—pyrimidine synthesis—against a common alternative.

Table 1: Comparison of Synthesis Routes to this compound

Starting Material(s)Catalyst/ReagentsSolventReaction ConditionsYield (%)Purity (%)Reference
Acetonitrile, Carbon Monoxide, C1-C4 Alcohol Alkali Metal SaltC1-C3 AlcoholNon-polar solvent50-100°C, 0.3-1.5 MPa CO pressure, 5-10 hoursHigh (not specified)Not specified[2][3]
2-Chloro-3-phenyl sulfuryl propionitrile--Elimination and addition~88%Not specified[3]
Bromoacetaldehyde diethyl acetal, Sodium Cyanide--Not specified~80%Not specified[3]
Acrylonitrile, Ethanol (B145695), OxygenPalladium chloride, Cuprous chloride-Not specifiedHigh (not specified)Not specified[2]
Acetonitrile, Ethyl FormateSodium Ethoxide-Claisen condensation, then aldol (B89426) condensation and dehydration8%Not specified[3]

Table 2: Comparison of this compound and an Alternative in Pyrimidine Synthesis

PrecursorReaction PartnerCatalyst/ReagentsSolventReaction ConditionsProductYield (%)Reference
This compoundUreaButanolic Sodium ButoxideButanolReflux4-amino-2(1H)-pyrimidinone and cytosineNot specified[4]
MalononitrileGuanidine hydrochloride, Aromatic aldehydesUltrasound irradiation-Not specified2-imino-5-carboxy-3,4-dihydropyrimidinesGood (not specified)[5]

Experimental Protocols

Synthesis of this compound via Acetonitrile Carbonylation

This protocol is based on the method described in patent CN102295578A.[2]

Materials:

  • Acetonitrile

  • Carbon Monoxide (gas)

  • Sodium Ethoxide (as the C1-C4 alcohol alkali metal salt)

  • Ethanol (as the C1-C3 alcohol catalyst)

  • Toluene (B28343) (as the non-polar solvent)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution

Procedure:

Step A: Pressure Reaction

  • In a pressure reactor, combine acetonitrile, sodium ethoxide, ethanol, and toluene.

  • Pressurize the reactor with carbon monoxide gas to 0.3-1.5 MPa.

  • Heat the reaction mixture to 50-100°C and maintain for 5-10 hours with stirring.

  • After the reaction is complete, cool the reactor and carefully vent the excess CO.

  • Isolate the resulting 3-hydroxy vinyl cyanide metal-salt.

Step B: Acetalization

  • In a separate reactor, prepare a solution of acidic ethanol by adding a catalytic amount of concentrated sulfuric acid to ethanol.

  • Add the 3-hydroxy vinyl cyanide metal-salt from Step A to the acidic ethanol.

  • Maintain the reaction temperature at 10-25°C for 4-8 hours with stirring.

Step C: Work-up and Purification

  • After the acetalization is complete, add a non-polar solvent such as toluene to the reaction mixture for extraction.

  • Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.

  • Collect the upper organic phase.

  • Extract the lower aqueous phase twice more with the non-polar solvent.

  • Combine all organic phases and wash with a saturated sodium bicarbonate solution.

  • Isolate the this compound by vacuum distillation.

Synthesis of 2-(2,2-diethoxy-ethyl)-pyridine using this compound

This protocol is based on the [2+2+2]-cycloaddition reaction mentioned in the literature.[1][4][6]

Materials:

  • This compound

  • Acetylene (B1199291) (or a suitable alkyne)

  • A suitable transition metal catalyst (e.g., a cobalt or rhodium complex)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound and the chosen catalyst in the anhydrous solvent.

  • Introduce acetylene gas into the reaction mixture via a bubbler or use a suitable alkyne co-reactant.

  • Stir the reaction at the optimal temperature for the chosen catalyst (this can range from room temperature to elevated temperatures).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and remove the catalyst by filtration through a pad of silica (B1680970) gel or celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(2,2-diethoxy-ethyl)-pyridine.

Mandatory Visualizations

Reaction Pathway: Synthesis of Pyrimidines

G Synthesis of Pyrimidines from this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound 4-amino-2(1H)-pyrimidinone 4-amino-2(1H)-pyrimidinone This compound->4-amino-2(1H)-pyrimidinone + Urea Urea Urea Urea->4-amino-2(1H)-pyrimidinone Butanolic Sodium Butoxide Butanolic Sodium Butoxide Butanolic Sodium Butoxide->4-amino-2(1H)-pyrimidinone Reflux in Butanol Reflux in Butanol Reflux in Butanol->4-amino-2(1H)-pyrimidinone Cytosine Cytosine 4-amino-2(1H)-pyrimidinone->Cytosine Further transformation

Caption: Reaction pathway for the synthesis of pyrimidines.

Experimental Workflow: Purification of this compound

G Post-Acetalization Workflow start Reaction Mixture extraction Liquid-Liquid Extraction (with non-polar solvent) start->extraction separation Phase Separation extraction->separation organic_phase Combined Organic Phases separation->organic_phase Collect organic layer wash Wash with NaHCO3 solution organic_phase->wash distillation Vacuum Distillation wash->distillation product Pure this compound distillation->product

Caption: Purification workflow for this compound.

Signaling Pathway: p38α MAPK Inhibition

G Role of Precursor in p38α MAPK Inhibitor Synthesis cluster_synthesis Chemical Synthesis cluster_biological Biological Pathway This compound This compound Intermediate Heterocyclic Intermediate (e.g., Pyridine/Pyrimidine derivative) This compound->Intermediate Cyclization Inhibitor p38α MAPK Inhibitor Intermediate->Inhibitor Further Functionalization p38a p38α MAPK Inhibitor->p38a Inhibits Stress Environmental Stress/ Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates MKK3_6->p38a Phosphorylates Inflammation Inflammatory Response p38a->Inflammation Leads to

Caption: Synthesis of p38α MAPK inhibitors.

Conclusion

This compound stands out as a highly valuable and versatile precursor in organic synthesis, particularly for the construction of nitrogen-containing heterocycles that form the backbone of many pharmaceuticals. Its stability as a masked aldehyde, coupled with its reactivity in key cyclization reactions, makes it a preferred choice in many synthetic strategies. While alternative precursors are available and may be suitable for specific applications, the robust performance and adaptability of this compound, as evidenced by the comparative data and established protocols, solidify its position as a cornerstone building block for researchers and drug development professionals. The choice of precursor will always be context-dependent, but a thorough understanding of the advantages offered by this compound is essential for the design of efficient and effective synthetic routes.

References

The Strategic Advantage of 3,3-Diethoxypropanenitrile in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of multi-step synthetic campaigns. 3,3-Diethoxypropanenitrile, a versatile C3 synthon, offers distinct advantages in the construction of key heterocyclic scaffolds such as pyrimidines and pyridines. This guide provides an objective comparison of its performance against common alternative methods, supported by experimental data and detailed protocols, to inform strategic synthetic planning.

Executive Summary

This compound serves as a masked form of cyanoacetaldehyde, providing a stable and easy-to-handle reagent that can be unmasked under specific reaction conditions to participate in cyclization reactions. Its primary advantages lie in its ability to streamline synthetic routes to key heterocyclic systems, often leading to high yields and simplified purification processes. This guide will delve into a comparative analysis of this compound in the synthesis of a fundamental pyrimidine, cytosine, and a substituted pyridine (B92270), showcasing its efficiency against traditional and alternative synthetic strategies.

Comparison of Synthetic Routes

The utility of this compound is best illustrated through direct comparison with alternative synthetic methodologies for common heterocyclic targets.

Pyrimidine Synthesis: The Case of Cytosine

The synthesis of cytosine, a fundamental nucleobase, provides a clear example of the efficiency of this compound.

MethodKey ReagentsCatalyst/BaseSolventReaction TimeYield (%)
Using this compound This compound, Urea (B33335)Sodium Hydroxide (B78521)Toluene (B28343)12 hours89%[1]
Alternative Method 3-Hydroxyacrylonitrile sodium salt, Thiourea (B124793)Acid/BaseOrganic Solvent/WaterMulti-step (6-24 hours per step)Not explicitly reported for final product

As the data indicates, the use of this compound offers a high-yielding, one-pot procedure for the synthesis of cytosine.[1] The alternative route, while viable, involves a multi-step process with an intermediate that requires further transformation, potentially impacting the overall yield and increasing the total synthesis time.

Pyridine Synthesis: A Comparative Look at 2-Substituted Pyridines

The synthesis of 2-substituted pyridines, a common motif in pharmaceuticals, further highlights the strategic advantage of this compound. Here, we compare a cobalt-catalyzed cycloaddition using this compound with the well-established Hantzsch pyridine synthesis for a structurally related target.

MethodKey ReagentsCatalyst/ConditionsSolventReaction TimeYield (%)
Using this compound (via Cycloaddition) This compound, AlkyneCobalt(I) catalyst (in situ generated)Anhydrous solvent (e.g., THF)3 - 24 hoursModerate to Good (product dependent)
Hantzsch Pyridine Synthesis (Alternative) β-Ketoester (2 equiv.), Aldehyde, Ammonia/Ammonium (B1175870) Acetate (B1210297)Heat or Acid/Base catalystEthanol or other protic solventsSeveral hours to daysVariable, often moderate to good

In contrast, the Hantzsch synthesis, a classical method, is a multi-component reaction that typically produces dihydropyridine (B1217469) intermediates which then require a separate oxidation step to yield the final aromatic pyridine. While a robust and widely used method, it can sometimes suffer from lower yields in the initial condensation or the final oxidation step.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Synthesis of Cytosine using this compound

Procedure:

  • In a suitable reaction vessel, combine this compound (3.6 mol), urea (3.9 mol), and toluene (1 L).

  • Add sodium hydroxide (3.6 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under vacuum.

  • Dissolve the residue in hot water and adjust the pH to 7.0 using glacial acetic acid, which will induce the precipitation of a solid.

  • Collect the solid by filtration and recrystallize from water to obtain cytosine as white crystals.

  • Yield: 89%.[1]

Alternative Synthesis of Cytosine

Procedure Overview:

This is a multi-step synthesis starting from 3-hydroxy acrylonitrile (B1666552) sodium salt and thiourea.

  • Cyclization: React 3-hydroxy acrylonitrile sodium salt with thiourea in the presence of a catalyst in an organic solvent at 50-90°C for 6-10 hours.

  • Intermediate Isolation: Evaporate the solvent and treat the residue with water and hydrochloric acid to obtain an intermediate solution.

  • Oxidative Amination: Treat the intermediate solution with hydrogen peroxide at 60-90°C for 18-24 hours.

  • Product Isolation: Adjust the pH to 7.0-7.5 with sodium hydroxide solution and cool to 10-15°C to precipitate cytosine.

Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis (General Protocol)

Procedure:

  • In a glovebox or under an inert atmosphere, add a cobalt(I) precatalyst (e.g., CoBr(PPh₃)₃) and a suitable ligand to a dry, degassed solvent such as THF.

  • Activate the catalyst by adding a reducing agent (e.g., NaBEt₃H) at low temperature.

  • To the activated catalyst solution, add this compound and the desired alkyne.

  • Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Hantzsch Pyridine Synthesis (General Protocol)

Procedure:

  • Combine an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate or ammonia) in a suitable solvent, typically ethanol.

  • Heat the mixture to reflux for several hours to overnight.

  • The intermediate dihydropyridine may precipitate upon cooling and can be isolated by filtration.

  • Dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or manganese dioxide) to afford the pyridine.

  • Purify the final product by recrystallization or column chromatography.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways discussed.

Cytosine_Synthesis_Comparison cluster_0 Method 1: Using this compound cluster_1 Method 2: Alternative Synthesis start1 This compound + Urea react1 One-pot Cyclization (NaOH, Toluene, Reflux) start1->react1 product1 Cytosine (Yield: 89%) react1->product1 start2 3-Hydroxyacrylonitrile sodium salt + Thiourea step1 Cyclization start2->step1 intermediate Intermediate step1->intermediate step2 Oxidative Amination intermediate->step2 product2 Cytosine step2->product2

Caption: Comparative workflow for cytosine synthesis.

Pyridine_Synthesis_Comparison cluster_0 Method 1: Using this compound cluster_1 Method 2: Hantzsch Synthesis start_py1 This compound + Alkyne react_py1 Cobalt-Catalyzed [2+2+2] Cycloaddition start_py1->react_py1 product_py1 2-Substituted Pyridine react_py1->product_py1 start_py2 β-Ketoester (2 eq.) + Aldehyde + Ammonia step_py1 Condensation/ Cyclization start_py2->step_py1 intermediate_py Dihydropyridine step_py1->intermediate_py step_py2 Oxidation intermediate_py->step_py2 product_py2 Substituted Pyridine step_py2->product_py2

References

Spectroscopic Validation of Cytosine from 3,3-Diethoxypropanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis of cytosine, a fundamental nucleobase, from 3,3-Diethoxypropanenitrile and an alternative precursor. The focus is on the spectroscopic validation of the final product, offering detailed experimental protocols and comparative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile precursor in organic synthesis, particularly for the formation of heterocyclic compounds. One of its key applications is in the synthesis of pyrimidine (B1678525) derivatives, such as cytosine (4-amino-2(1H)-pyrimidinone). The spectroscopic validation of the synthesized cytosine is paramount to ensure its purity and structural integrity, which is critical for its use in subsequent applications, including the synthesis of nucleoside analogues for antiviral and anticancer therapies. This guide presents a detailed protocol for the synthesis of cytosine from this compound and urea (B33335), alongside a comparative analysis with the synthesis from cyanoacetaldehyde and urea.

Experimental Protocols

Synthesis of Cytosine from this compound and Urea

This protocol is based on established Pinner-type pyrimidine synthesis methodologies.

Materials:

  • This compound

  • Urea

  • Sodium ethoxide

  • Toluene

  • Distilled water

  • Hydrochloric acid or Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide and urea in toluene.

  • Heat the mixture to 85-95°C and stir for 30-60 minutes.

  • Slowly add 3,3-diethoxypropionitrile to the reaction mixture while maintaining the temperature.

  • After the addition is complete, increase the temperature to 100-105°C and reflux the mixture for 8-12 hours.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in hot distilled water.

  • Adjust the pH of the aqueous solution to 7.0 with hydrochloric acid or glacial acetic acid to precipitate the crude cytosine.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure cytosine as a white crystalline solid.

Alternative Synthesis of Cytosine from Cyanoacetaldehyde and Urea

This method provides a direct comparison for the synthesis of cytosine.

Materials:

  • Cyanoacetaldehyde

  • Urea

  • Concentrated aqueous solution (simulating evaporating lagoon conditions)

Procedure:

  • Prepare a concentrated aqueous solution of urea.

  • Add cyanoacetaldehyde to the concentrated urea solution.

  • Heat the mixture, simulating conditions of an evaporating lagoon, which can facilitate the reaction.

  • Monitor the reaction for the formation of cytosine.

  • Upon completion, cool the reaction mixture and isolate the cytosine product. Further purification may be required.

Spectroscopic Validation of Cytosine

The synthesized cytosine was characterized using various spectroscopic techniques to confirm its identity and purity. The data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cytosine

NucleusChemical Shift (δ, ppm) in D₂O
¹H NMR
H55.96 - 5.98
H67.49 - 7.51
¹³C NMR
C2162.02
C4170.16
C597.83
C6145.99
Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands for Cytosine

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3350 - 3100 (broad)
C=O stretch (amide)~1660
C=N stretch~1600
C=C stretch~1540
N-H bend (amine)~1640
Mass Spectrometry (MS)

Table 3: Mass Spectrometric Data for Cytosine

Ionization Mode[M+H]⁺ (m/z)Molecular Formula
Electrospray (ESI)112.05C₄H₅N₃O

Comparison with Alternative Synthesis

FeatureSynthesis from this compoundSynthesis from Cyanoacetaldehyde
Starting Material Readily available, stable liquidLess stable, may need to be generated in situ
Reaction Conditions Requires anhydrous conditions and a strong baseCan be performed in concentrated aqueous solution
Yield Generally good to high yields reported in patentsYields can be significant under prebiotic-like conditions
Byproducts EthanolFewer byproducts in the idealized reaction
Scalability Amenable to industrial scale-upMore suited for laboratory or prebiotic chemistry studies

Visualizing the Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow for the synthesis and validation of cytosine and the logical reaction pathway.

experimental_workflow cluster_synthesis Synthesis of Cytosine cluster_validation Spectroscopic Validation start Mix Urea and Sodium Ethoxide in Toluene add_acetal Add this compound start->add_acetal Heat to 85-95°C reflux Reflux at 100-105°C add_acetal->reflux workup Work-up and Purification reflux->workup 8-12 hours cytosine Pure Cytosine workup->cytosine nmr NMR Spectroscopy (¹H, ¹³C) cytosine->nmr ir IR Spectroscopy cytosine->ir ms Mass Spectrometry cytosine->ms

Caption: Experimental workflow for the synthesis and spectroscopic validation of cytosine.

reaction_pathway cluster_reactants Reactants acetal This compound intermediate Intermediate (Unstable) acetal->intermediate + Urea (Base catalyst) urea Urea urea->intermediate cytosine Cytosine intermediate->cytosine Cyclization & Tautomerization

Caption: Logical pathway for the synthesis of cytosine from this compound and urea.

Conclusion

The synthesis of cytosine from this compound and urea provides a reliable and scalable method for producing this essential biomolecule. The spectroscopic data presented in this guide confirms the successful synthesis and high purity of the final product. When compared to the alternative synthesis from cyanoacetaldehyde, the use of this compound offers advantages in terms of starting material stability and suitability for larger-scale production. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, providing the necessary data and protocols to support their synthetic and analytical endeavors.

Assessing the Stereoselectivity of Reactions with 3,3-Diethoxypropanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, cannot provide a direct comparison of the stereoselective performance of 3,3-diethoxypropanenitrile in reactions like alkylations, aldol (B89426) additions, or Michael reactions due to the absence of the necessary experimental data. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of reaction pathways for this specific compound cannot be fulfilled at this time.

Theoretical Potential for Stereoselectivity

From a theoretical standpoint, this compound possesses a methylene (B1212753) group (CH₂) adjacent to the nitrile (CN) group. The protons on this carbon are acidic and can be removed by a suitable base to form a nucleophilic carbanion. This carbanion could then, in principle, participate in various carbon-carbon bond-forming reactions where stereoselectivity is a key consideration.

Potential Stereoselective Reactions:

  • Alkylation: The reaction of the carbanion of this compound with an electrophile could proceed stereoselectively in the presence of a chiral catalyst or with the use of a chiral auxiliary.

  • Aldol Addition: The addition of the enolate of this compound to a chiral aldehyde or in the presence of a chiral catalyst could lead to the formation of diastereomeric or enantiomerically enriched β-hydroxy nitriles.

  • Michael Addition: The conjugate addition of the this compound carbanion to an α,β-unsaturated carbonyl compound is another reaction where stereocontrol could be exerted.

The acetal (B89532) group in this compound could also play a role in directing the stereochemical outcome of reactions, potentially through chelation control with a metal-based catalyst.

General Principles of Stereoselective Synthesis with Nitriles and Acetals

While specific data for this compound is lacking, researchers and drug development professionals can draw upon the extensive body of work on stereoselective reactions of other nitriles and acetals. Key strategies include:

  • Use of Chiral Catalysts: Chiral Lewis acids, Brønsted acids, and organocatalysts are widely employed to create a chiral environment around the reacting molecules, influencing the transition state and favoring the formation of one stereoisomer over another.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.

  • Substrate Control: When the substrate itself contains a chiral center, it can influence the stereochemistry of newly formed stereocenters.

Logical Workflow for Investigating Stereoselectivity

For researchers interested in exploring the stereoselective potential of this compound, a logical experimental workflow would be as follows:

G cluster_0 Feasibility & Optimization cluster_1 Analysis & Characterization cluster_2 Comparison & Elucidation A Select Reaction Type (Alkylation, Aldol, etc.) B Screen Achiral Catalysts/Bases for Reactivity A->B C If Reactive, Screen Chiral Catalysts (Lewis Acids, Organocatalysts) B->C D Optimize Reaction Conditions (Solvent, Temperature, Time) C->D E Determine Yield and Conversion D->E F Analyze Stereoselectivity (d.r. via NMR, e.e. via Chiral HPLC) E->F G Characterize Product Structure F->G H Compare with Alternative Substrates G->H I Propose Stereochemical Model H->I

Caption: A logical workflow for the systematic investigation of stereoselective reactions using this compound.

Conclusion

While this compound is a commercially available and potentially useful building block in organic synthesis, its application in stereoselective transformations is not well-documented in the public domain. The information provided in this guide is intended to highlight the theoretical possibilities and provide a framework for future research in this area. Researchers are encouraged to perform initial feasibility studies to explore the reactivity and potential for stereocontrol in reactions involving this compound. The development of stereoselective methods using this compound would be a valuable addition to the synthetic chemist's toolbox, potentially enabling the efficient synthesis of complex chiral molecules for pharmaceutical and other applications. Further investigation is required to generate the experimental data necessary for a comprehensive comparative analysis.

A Comparative Guide to Nitrile Reagents in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and materials science. The choice of a cyanating agent is critical and depends on factors such as substrate scope, reaction conditions, toxicity, and cost. This guide provides a comparative analysis of commonly employed nitrile reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Nucleophilic Cyanation Reagents: A Comparative Analysis

The palladium-catalyzed cyanation of aryl halides is a widely used transformation for the synthesis of benzonitriles. Key nucleophilic cyanide sources for this reaction include the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and the more traditional zinc cyanide (Zn(CN)₂).

Palladium-Catalyzed Cyanation of Aryl Chlorides: K₄[Fe(CN)₆] vs. Zn(CN)₂

The following table summarizes the performance of K₄[Fe(CN)₆] and Zn(CN)₂ in the palladium-catalyzed cyanation of various aryl chlorides.

EntryAryl ChlorideCyanide SourceCatalyst SystemTemp. (°C)Time (h)Yield (%)Reference
14-Chlorotoluene (B122035)K₄[Fe(CN)₆]Pd(OAc)₂ / CM-phos701896[1][2]
24-ChlorotolueneZn(CN)₂Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / Zn flakes953>99[3]
34-ChloroanisoleK₄[Fe(CN)₆]Pd(OAc)₂ / CM-phos701895[1][2]
44-ChloroanisoleZn(CN)₂Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / Zn flakes953>99[3]
5Ethyl 4-chlorobenzoateK₄[Fe(CN)₆]Palladacycle P1 / L1100197[4]
6Ethyl 4-chlorobenzoateZn(CN)₂Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / Zn flakes95398[3]
72-ChloropyridineK₄[Fe(CN)₆]Palladacycle P1 / L1100191[4]
82-ChloropyridineZn(CN)₂Pd[P(t-Bu)₃]₂801894[3]

Key Observations:

  • Toxicity and Handling: K₄[Fe(CN)₆] is a non-toxic and easy-to-handle solid, making it a safer and more environmentally benign alternative to the highly toxic Zn(CN)₂.[1][4][5]

  • Reaction Conditions: While both reagents can achieve high yields, reactions with K₄[Fe(CN)₆] can be performed under milder conditions (e.g., 70°C) with appropriate ligand systems.[1][2] However, some protocols with K₄[Fe(CN)₆] may require higher temperatures (≥ 100°C).[4]

  • Catalyst Loading and Reaction Times: The efficiency of the cyanation reaction is highly dependent on the catalyst system. With optimized catalysts, reactions using both cyanide sources can be fast and require low catalyst loadings.[3][4]

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Chlorotoluene with K₄[Fe(CN)₆]

A mixture of 4-chlorotoluene (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol %), CM-phos (0.04 mmol, 4 mol %), and Na₂CO₃ (0.125 mmol) in a 1:1 mixture of MeCN/water (2 mL total) is heated at 70°C for 18 hours.[1][2] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.

Palladium_Catalyzed_Cyanation_K4FeCN6 cluster_cat_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(CN)L2 Ar-Pd(II)(CN)L₂ ArPd(II)(X)L2->ArPd(II)(CN)L2 Transmetalation (from [Fe(CN)₆]⁴⁻) ArPd(II)(CN)L2->Pd(0)L2 Reductive Elimination Ar-CN Aryl Nitrile (Ar-CN) ArPd(II)(CN)L2->Ar-CN Ar-X Aryl Halide (Ar-X) Ar-X->ArPd(II)(X)L2 K4[Fe(CN)6] K₄[Fe(CN)₆] K4[Fe(CN)6]->ArPd(II)(X)L2

Figure 1. Catalytic cycle for Pd-catalyzed cyanation with K₄[Fe(CN)₆].

Cyanosilylation of Ketones: Trimethylsilyl (B98337) Cyanide (TMSCN) vs. Acetone (B3395972) Cyanohydrin

The addition of a cyano group to a carbonyl compound to form a cyanohydrin is a fundamental transformation in organic synthesis. Trimethylsilyl cyanide (TMSCN) is a widely used reagent for this purpose, offering advantages in safety and handling over hydrogen cyanide (HCN).[6] Acetone cyanohydrin can serve as a convenient in-situ source of HCN.[7]

ReagentKey AdvantagesKey DisadvantagesTypical Applications
Trimethylsilyl Cyanide (TMSCN) Safer than HCN, high reactivity, versatile, TMS group acts as a protecting group.[6]Toxic, flammable, moisture-sensitive.Cyanosilylation of carbonyls, Strecker synthesis.[6]
Acetone Cyanohydrin Less volatile than HCN, serves as an in-situ source of HCN.Toxic, can decompose to release HCN.Hydrocyanation, Strecker synthesis.

A 2019 study on arene cyanation via a photoredox-catalyzed C-O bond functionalization found that acetone cyanohydrin was higher yielding and a more economical cyanide source compared to TMSCN under their specific reaction conditions.[7][8]

Experimental Protocol: Gold(III)-Catalyzed Cyanosilylation of Acetophenone (B1666503) with TMSCN

To a solution of acetophenone (1.0 mmol) and AuCl₃ (0.01 mmol, 1 mol %) in CH₂Cl₂ (2 mL) is added trimethylsilyl cyanide (1.2 mmol) at room temperature. The reaction mixture is stirred for 30 minutes. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding cyanohydrin trimethylsilyl ether.[9]

Cyanosilylation_Workflow start Start reactants Ketone/Aldehyde + TMSCN + Catalyst start->reactants reaction Reaction at Room Temperature reactants->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product Cyanohydrin Trimethylsilyl Ether purification->product

Figure 2. General workflow for the cyanosilylation of carbonyls.

Electrophilic vs. Nucleophilic Cyanation: A Mechanistic Dichotomy

The choice between an electrophilic and a nucleophilic cyanating agent fundamentally alters the reaction mechanism and the types of substrates that can be functionalized.

  • Nucleophilic Cyanation: Employs a cyanide anion (CN⁻) source to attack an electrophilic carbon center. This is the classical approach for the cyanation of alkyl and aryl halides.

  • Electrophilic Cyanation: Utilizes a reagent that delivers a cyanide cation (CN⁺) equivalent to a nucleophilic substrate. This strategy is complementary to nucleophilic cyanation and allows for the cyanation of carbanions, enolates, and electron-rich aromatic systems.[10][11]

Common electrophilic cyanating agents include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and cyanogen (B1215507) bromide (BrCN).[10][11][12][13] Mechanistic studies on rhodium-catalyzed electrophilic cyanation of aryl boronic acids with NCTS suggest a pathway involving transmetalation followed by insertion of the cyano group into the carbon-rhodium bond.[12]

Nucleophilic_vs_Electrophilic_Cyanation cluster_nucleophilic Nucleophilic Cyanation cluster_electrophilic Electrophilic Cyanation Nu_CN CN⁻ (Nucleophile) E_C R-X (Electrophile) Nu_CN->E_C Attack E_CN CN⁺ equivalent (Electrophile) Nu_C R-M (Nucleophile) Nu_C->E_CN Attack

Figure 3. Conceptual difference between nucleophilic and electrophilic cyanation.

References

Safety Operating Guide

Proper Disposal of 3,3-Diethoxypropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3,3-Diethoxypropanenitrile. This document provides immediate, procedural, and logistical information to ensure the safe handling and disposal of this chemical, reinforcing our commitment to laboratory safety and environmental responsibility.

Immediate Safety and Hazard Information

This compound is a combustible liquid and an irritant. Proper handling and storage are crucial to mitigate risks in the laboratory.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Flammable Liquid🔥Warning H227: Combustible liquid
Skin IrritationWarning H315: Causes skin irritation
Eye IrritationWarning H319: Causes serious eye irritation
Specific Target Organ ToxicityWarning H335: May cause respiratory irritation

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical safety goggles

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Laboratory coat

  • Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site treatment, such as hydrolysis, is generally not recommended without proper expertise and equipment.

Step 1: Waste Collection and Segregation

  • Do not dispose of this compound down the drain.

  • Collect all waste containing this chemical in a designated, leak-proof container.

  • Avoid mixing with incompatible wastes. It is best to collect it in a dedicated container for halogen-free organic solvents.

Step 2: Container Selection and Labeling

  • Container Material: Use chemically resistant containers for waste collection. Recommended materials include:

    • Borosilicate Glass: Highly resistant to a wide range of organic substances.[1]

    • High-Density Polyethylene (HDPE): Shows good resistance to many chemicals, but it's advisable to confirm compatibility with this specific compound if long-term storage is anticipated.[2][3][4][5]

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Combustible," "Irritant")

    • The date of accumulation.

Step 3: Waste Storage

  • Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.

  • Keep the container away from sources of ignition, heat, and direct sunlight.

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Professional Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Provide the disposal company with a complete and accurate description of the waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste this compound Generated collect Collect in a Designated, Labeled Container (Borosilicate Glass or HDPE) start->collect improper Improper Disposal (e.g., Drain, Regular Trash) start->improper store Store in a Secure Hazardous Waste Area collect->store contact_ehs Contact EHS or a Certified Hazardous Waste Disposal Company store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal stop STOP improper->stop

Disposal workflow for this compound.

Experimental Protocols: Considerations for Potential Pre-Treatment

While professional disposal is the standard, understanding the chemical properties of nitriles can inform treatment technologies used by disposal facilities.

Hydrolysis of Nitriles:

Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. This process breaks down the nitrile functional group.

  • Acidic Hydrolysis: Heating the nitrile with a strong acid (e.g., hydrochloric acid) will yield a carboxylic acid and an ammonium (B1175870) salt.

  • Alkaline Hydrolysis: Refluxing the nitrile with a strong base (e.g., sodium hydroxide) produces a carboxylate salt and ammonia. The free carboxylic acid can then be obtained by acidification.

Note: These procedures are for informational purposes regarding potential chemical breakdown pathways and are not intended as a recommendation for on-site disposal by untrained personnel. The reaction can be vigorous and should only be performed by trained chemists in a controlled laboratory setting.

Incineration:

Incineration is a common method for the disposal of organic chemical waste. For nitrile compounds, controlled incineration in a hazardous waste incinerator is necessary to ensure complete combustion and to manage the potential release of toxic nitrogen oxides. This process should only be carried out by licensed professionals in permitted facilities.

References

Personal protective equipment for handling 3,3-Diethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,3-Diethoxypropanenitrile

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to ensure appropriate handling. The compound is known to cause skin and eye irritation, as well as respiratory tract irritation.[1][2]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritant (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[1][2]
Eye Irritant (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety glasses with side shields or chemical goggles.[3][4] A face shield may be required for splash hazards.Ensure a snug fit. Eye and face protection should be worn at all times when handling the chemical.[5]
Skin Chemical-resistant gloves (e.g., PVC).[3] A lab coat or chemical-resistant apron.[2][6]Regularly inspect gloves for signs of degradation or perforation.[6] Contaminated clothing should be removed immediately and laundered separately before reuse.[7][8]
Respiratory A NIOSH-approved respirator with a suitable cartridge (e.g., type ABEK EN14387).[1]Use in a well-ventilated area, such as a chemical fume hood.[2][9] Respirator use requires a formal program, including fit testing.[5]
Feet Closed-toe, chemical-resistant shoes.[6]Footwear should cover the entire foot. Perforated shoes or sandals are not permitted in the laboratory.[6]
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][9]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential ignition sources.[10][11]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[11]

Storage:

  • Container: Store in the original, tightly sealed container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][10]

  • Segregation: Store away from food and drink containers.

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing.[8][14] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[14] Seek medical attention if irritation persists.[14]
Inhalation Move the exposed person to fresh air at once.[14] If breathing is difficult or has stopped, provide artificial respiration or oxygen as needed.[14] Seek immediate medical attention.[7][14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7][11] Seek immediate medical attention.[7][14]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Cleanup:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[15] Eliminate all ignition sources.[16][17]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[16][17]

  • Absorption: Carefully absorb the spilled material with the absorbent.

  • Collection: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[15][16]

  • Decontamination: Clean the spill area thoroughly with soap and water.[15]

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.

Disposal:

  • Waste Characterization: this compound and any contaminated materials (e.g., absorbents, PPE) must be treated as hazardous waste.

  • Containerization: Store waste in a clearly labeled, sealed container.

  • Regulations: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. This may involve removal by a licensed chemical destruction facility.[4] Do not dispose of it down the drain.[4][7]

Experimental Workflow & Safety Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handling_transfer Transfer Chemical in Fume Hood prep_area->handling_transfer handling_use Use in Experiment handling_transfer->handling_use cleanup_decontaminate Decontaminate Glassware & Surfaces handling_use->cleanup_decontaminate emergency_spill Spill Occurs handling_use->emergency_spill emergency_exposure Personal Exposure handling_use->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe disposal_label Label Waste Container cleanup_ppe->disposal_label disposal_store Store Waste in Designated Area disposal_label->disposal_store disposal_pickup Arrange for Licensed Disposal disposal_store->disposal_pickup spill_response Follow Spill Cleanup Protocol emergency_spill->spill_response exposure_response Administer First Aid & Seek Medical Attention emergency_exposure->exposure_response

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.